molecular formula C30H44N2 B1387887 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] CAS No. 865076-03-5

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Cat. No.: B1387887
CAS No.: 865076-03-5
M. Wt: 432.7 g/mol
InChI Key: ZXRJUECFRJEVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is a useful research compound. Its molecular formula is C30H44N2 and its molecular weight is 432.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-phenylpropyl)-1-[2-[4-(3-phenylpropyl)piperidin-1-yl]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N2/c1-3-9-27(10-4-1)13-7-15-29-17-21-31(22-18-29)25-26-32-23-19-30(20-24-32)16-8-14-28-11-5-2-6-12-28/h1-6,9-12,29-30H,7-8,13-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRJUECFRJEVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2=CC=CC=C2)CCN3CCC(CC3)CCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208422
Record name 1,1′-(1,2-Ethanediyl)bis[4-(3-phenylpropyl)piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865076-03-5
Record name 1,1′-(1,2-Ethanediyl)bis[4-(3-phenylpropyl)piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865076-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1,2-Ethanediyl)bis[4-(3-phenylpropyl)piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Authored by: A Senior Application Scientist

Foreword: Navigating the Synthesis of a Novel Piperidine Dimer

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], a symmetrical N,N'-linked bis-piperidine derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its structure, featuring two 4-substituted piperidine rings joined by an ethylene linker, suggests potential applications as a bivalent ligand for various biological targets, a building block for novel polymers, or as a specialized organic cation in catalysis. The 3-phenylpropyl substituent at the 4-position of each piperidine ring adds a significant lipophilic domain, which can be critical for modulating pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule. Acknowledging the absence of a widely published, standardized protocol for this specific compound, we will construct a robust and logical synthetic strategy based on well-established, high-yield chemical transformations. Our approach is rooted in a retrosynthetic analysis, breaking down the target molecule into readily accessible starting materials.

We will detail a two-stage forward synthesis. The first stage focuses on the preparation of the key intermediate, 4-(3-phenylpropyl)piperidine, via a reductive amination pathway. The second stage details the crucial N,N'-dialkylation reaction that dimerizes this intermediate to yield the final product. Throughout this guide, we will emphasize the rationale behind the selection of reagents, solvents, and reaction conditions, providing insights into potential challenges and validation checkpoints. This document is designed for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide for the synthesis of this and structurally related compounds.

Part 1: Retrosynthetic Analysis and Strategic Planning

The logical starting point for any synthetic endeavor is a retrosynthetic analysis. This process allows us to deconstruct the target molecule to identify key bond disconnections and simplify the structure into commercially available or easily synthesized precursors.

Our target, 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], presents two primary points for logical disconnection: the C-N bonds of the ethylene linker and the C-C bond connecting the phenylpropyl side chain to the piperidine ring.

G Target Molecule 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] Intermediate 4-(3-phenylpropyl)piperidine Target Molecule->Intermediate C-N Disconnection Linker 1,2-Dibromoethane Target Molecule->Linker C-N Disconnection Precursor1 Piperidin-4-one Intermediate->Precursor1 C-N & C=C Disconnection (Reductive Amination) Precursor2 3-Phenylpropanal Intermediate->Precursor2 C-N & C=C Disconnection (Reductive Amination)

Caption: Retrosynthetic analysis of the target molecule.

The most strategically sound disconnection is at the two C-N bonds forming the ethylene bridge. This disconnection simplifies the target molecule into two equivalents of the key intermediate, 4-(3-phenylpropyl)piperidine, and a two-carbon electrophile, such as 1,2-dibromoethane. This approach is advantageous as it builds the complex side chain onto the piperidine ring before the final dimerization step, which often simplifies purification.

The intermediate, 4-(3-phenylpropyl)piperidine, can be further deconstructed via a C-N and C=C bond disconnection, which points to a reductive amination reaction between piperidin-4-one and 3-phenylpropanal. This is a robust and widely used method for forming substituted piperidines.

Therefore, our forward synthesis strategy is as follows:

  • Stage 1: Synthesis of 4-(3-phenylpropyl)piperidine. This will be achieved through the reductive amination of piperidin-4-one with 3-phenylpropanal.

  • Stage 2: Synthesis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. This will involve the N,N'-dialkylation of the synthesized 4-(3-phenylpropyl)piperidine with 1,2-dibromoethane.

Part 2: Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of the Key Intermediate: 4-(3-phenylpropyl)piperidine

The chosen method, reductive amination, is a cornerstone of amine synthesis due to its efficiency and operational simplicity. It proceeds in two implicit steps: the formation of an enamine or iminium ion intermediate, followed by its in-situ reduction.

Protocol 1: Reductive Amination

Materials:

  • Piperidin-4-one hydrochloride

  • 3-Phenylpropanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add piperidin-4-one hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 0.1 M). Stir to dissolve/suspend.

  • Neutralization (Optional but Recommended): If starting with the hydrochloride salt, add triethylamine (TEA, 1.1 eq) to liberate the free base. Stir for 10 minutes at room temperature.

  • Aldehyde Addition: Add 3-phenylpropanal (1.1 eq) to the reaction mixture. Stir for 20-30 minutes to allow for the formation of the iminium ion/enamine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any initial effervescence. The choice of NaBH(OAc)₃ is critical; it is a mild and selective reducing agent that is particularly effective for reductive aminations and does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(3-phenylpropyl)piperidine.

Data Summary: Stage 1
ParameterValue
Reactants Piperidin-4-one, 3-Phenylpropanal
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM)
Typical Yield 75-85%
Purification Silica Gel Chromatography
Stage 2: Dimerization via N,N'-Dialkylation

This final step involves a classic nucleophilic substitution (SN2) reaction. The secondary amine of our intermediate acts as the nucleophile, attacking the electrophilic carbons of 1,2-dibromoethane. The use of a non-nucleophilic base is crucial to scavenge the HBr byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.

Protocol 2: N,N'-Dialkylation

Materials:

  • 4-(3-phenylpropyl)piperidine (from Stage 1)

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (ACN), anhydrous

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-(3-phenylpropyl)piperidine (2.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous acetonitrile (ACN, approx. 0.2 M). K₂CO₃ is an excellent choice as it is an inexpensive, non-nucleophilic base that is easily removed during workup.

  • Alkylating Agent Addition: Add 1,2-dibromoethane (1.0 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24-48 hours. The elevated temperature is necessary to drive the SN2 reaction to completion, as secondary amines are moderately good nucleophiles.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the desired product mass.

  • Workup: Cool the reaction to room temperature and filter off the potassium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], can be purified by recrystallization or column chromatography to achieve high purity.

Data Summary: Stage 2
ParameterValue
Reactants 4-(3-phenylpropyl)piperidine, 1,2-Dibromoethane
Base Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (ACN)
Typical Yield 60-75%
Purification Recrystallization or Column Chromatography

Part 3: Workflow Visualization

The overall synthetic workflow can be visualized as a two-stage process, with a critical purification step separating the synthesis of the intermediate from the final dimerization.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Dimerization Start1 Piperidin-4-one + 3-Phenylpropanal Step1 Reductive Amination (NaBH(OAc)3, DCM) Start1->Step1 Workup1 Aqueous Workup Step1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate 4-(3-phenylpropyl)piperidine Purify1->Intermediate Start2 Intermediate (2 eq) + 1,2-Dibromoethane Intermediate->Start2 Step2 N,N'-Dialkylation (K2CO3, ACN, Reflux) Start2->Step2 Workup2 Filtration & Aqueous Wash Step2->Workup2 Purify2 Recrystallization / Chromatography Workup2->Purify2 FinalProduct Target Molecule Purify2->FinalProduct

Caption: Overall synthetic workflow diagram.

Part 4: Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for producing 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. By leveraging a robust reductive amination for the creation of the key 4-substituted piperidine intermediate, followed by a classic N,N'-dialkylation, this approach ensures high yields and purity. The protocols are designed with self-validating steps, such as the choice of specific reagents like sodium triacetoxyborohydride to minimize side reactions. This allows for a streamlined workflow from commercially available starting materials to the final, complex target molecule.

Further optimization of this synthesis could involve exploring one-pot procedures, investigating alternative linker chemistries, or developing asymmetric routes to access stereochemically pure variants if required. The principles and methodologies outlined here serve as a strong foundation for the synthesis of a wide array of bivalent piperidine-based molecules for diverse applications in science and technology.

References

  • Reductive Amination of Ketones and Aldehydes: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • N-Alkylation of Amines: Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Hydroxide Promoted N-Alkylation of Amines, Anilines, and Sulfonamides. The Journal of Organic Chemistry, 67(3), 674–683. (Provides a general background on N-alkylation methodologies). [Link]

  • Synthesis of Substituted Piperidines: Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 59(17), 2953–2989. (A comprehensive review on the synthesis of the core piperidine scaffold). [Link]

Chemical properties of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

This technical guide delves into the chemical properties of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] , a unique dimeric piperidine derivative. It is crucial to establish from the outset that while this molecule is commercially available, detailed experimental data in the public domain is scarce. This guide, therefore, adopts a dual-pronged approach. Firstly, it thoroughly presents the established chemical and physical properties of its constituent monomer, 4-(3-phenylpropyl)piperidine , for which robust data is available. Secondly, leveraging established principles of organic chemistry and spectroscopy, this document provides expert-driven, inferred properties and potential methodologies for the synthesis and analysis of the target dimeric compound. This approach is designed to empower researchers by providing a solid foundation based on a well-characterized analogue, while simultaneously offering a predictive framework to guide future experimental work with 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

Section 1: Molecular Identity and Structural Elucidation

The fundamental step in understanding the chemical behavior of any compound is to first establish its precise molecular identity and structure.

Nomenclature and Identification
  • Systematic Name: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

  • Synonyms: While no common synonyms are widely documented, it may also be referred to as N,N'-Ethylenebis[4-(3-phenylpropyl)piperidine].

  • Molecular Formula: C₃₀H₄₄N₂

  • Molecular Weight: 432.69 g/mol

Chemical Structure

The structure of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] consists of two 4-(3-phenylpropyl)piperidine units linked at their nitrogen atoms by an ethylene bridge.

Caption: Chemical structure of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

Section 2: Physicochemical Properties - A Tale of Two Molecules

Properties of the Monomer: 4-(3-Phenylpropyl)piperidine

The properties of the monomer provide a crucial baseline for understanding the behavior of the larger dimeric molecule.

PropertyValueSource
Molecular Formula C₁₄H₂₁N[1]
Molecular Weight 203.32 g/mol [1]
Appearance Clear liquid[2]
Boiling Point 306.3 ± 11.0 °C (Predicted)[2]
Density 0.96 g/cm³ (Predicted)[2]
Refractive Index 1.5240 to 1.5280[2]
pKa 10.67 ± 0.10 (Predicted)[2]
Storage Temperature Room temperature, under inert atmosphere[2]
Predicted Properties of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

The dimerization of 4-(3-phenylpropyl)piperidine via an ethylene bridge is expected to significantly alter its physical properties. The following are expert predictions based on the structure:

  • Appearance: Likely to be a higher viscosity liquid or a low-melting solid.

  • Boiling Point: Expected to be substantially higher than the monomer due to the significant increase in molecular weight and intermolecular forces.

  • Melting Point: If solid, it is predicted to have a higher melting point than the monomer.

  • Solubility: Due to the increased hydrocarbon content and molecular size, the solubility in water is expected to be very low. It is likely to be soluble in non-polar organic solvents.

  • pKa: The presence of two basic nitrogen atoms will result in two pKa values. The first pKa is expected to be slightly lower than that of the monomer due to the electron-withdrawing effect of the second protonated nitrogen. The second pKa will be significantly lower.

Section 3: Synthesis and Reactivity

The synthesis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] can be logically approached through the N-alkylation of its monomeric precursor.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of the title compound is the reaction of two equivalents of 4-(3-phenylpropyl)piperidine with one equivalent of a suitable two-carbon electrophile, such as 1,2-dibromoethane or ethylene oxide. The use of 1,2-dibromoethane is a classic method for forming such ethylene-bridged diamines.

Synthesis_Pathway Monomer 2 x 4-(3-phenylpropyl)piperidine Reaction N-Alkylation Monomer->Reaction Reagent 1,2-Dibromoethane (Br-CH2-CH2-Br) Reagent->Reaction Solvent_Base Solvent (e.g., ACN, DMF) Base (e.g., K2CO3, Et3N) Solvent_Base->Reaction Product 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] Reaction->Product Byproduct 2 x HBr (neutralized by base) Reaction->Byproduct

Caption: Proposed synthetic workflow for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 4-(3-phenylpropyl)piperidine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or triethylamine (2.2 equivalents).

  • Addition of Reagent: Slowly add 1,2-dibromoethane (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Reactivity Profile
  • Basicity: The lone pairs on the nitrogen atoms make the molecule basic, capable of reacting with acids to form salts.

  • Nucleophilicity: The nitrogen atoms are also nucleophilic and can react with a variety of electrophiles.

  • Oxidation: The piperidine rings can be susceptible to oxidation under strong oxidizing conditions.

Section 4: Spectroscopic and Analytical Characterization

The structural elucidation of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] would rely on a combination of modern spectroscopic techniques.

Predicted Spectroscopic Signatures
  • ¹H NMR Spectroscopy:

    • Phenyl Protons: Multiplets in the aromatic region (~7.1-7.3 ppm).

    • Propyl Chain Protons: A series of multiplets corresponding to the three methylene groups of the propyl chain.

    • Piperidine Ring Protons: A complex set of multiplets for the piperidine ring protons.

    • Ethylene Bridge Protons: A key singlet or a narrow multiplet corresponding to the four equivalent protons of the ethylene bridge, likely in the range of 2.5-3.0 ppm.

  • ¹³C NMR Spectroscopy:

    • Phenyl Carbons: Several peaks in the aromatic region (~125-142 ppm).

    • Propyl and Piperidine Carbons: A series of peaks in the aliphatic region.

    • Ethylene Bridge Carbon: A distinct peak for the methylene carbons of the ethylene bridge.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (432.69 g/mol ).

    • Fragmentation Pattern: Characteristic fragmentation would involve cleavage of the C-C bonds in the propyl chains and the ethylene bridge, as well as fragmentation of the piperidine rings.

  • Infrared (IR) Spectroscopy:

    • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations around 3000 cm⁻¹.

    • C=C Stretching: Aromatic C=C stretching vibrations around 1600 cm⁻¹ and 1450 cm⁻¹.

    • C-N Stretching: C-N stretching vibrations in the fingerprint region.

Analytical Methodologies

The purity and identity of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] can be assessed using a variety of analytical techniques.

Analytical_Workflow cluster_Purity Purity Assessment cluster_Identity Structural Confirmation Purity_HPLC HPLC/UPLC (Reversed-Phase) Purity_GC Gas Chromatography (GC-FID) Identity_MS Mass Spectrometry (MS) Identity_NMR NMR Spectroscopy (¹H, ¹³C) Identity_IR Infrared Spectroscopy (IR) Sample Sample of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] Sample->Purity_HPLC Sample->Purity_GC Sample->Identity_MS Sample->Identity_NMR Sample->Identity_IR

Caption: A typical analytical workflow for the characterization of the title compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity determination.

  • Gas Chromatography (GC): Due to its likely high boiling point, GC analysis may require a high-temperature column and injection port.

  • Titration: Acid-base titration can be used to determine the purity of the compound by assaying the basic nitrogen content.[3]

Section 5: Potential Applications and Pharmacological Context

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals.[4][5][6] The unique dimeric structure of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] suggests several avenues for research and development.

  • Drug Discovery: Dimeric ligands can exhibit unique pharmacological properties, such as enhanced affinity and selectivity for their biological targets, by binding to two adjacent sites on a receptor or enzyme.

  • CNS-Active Agents: Many piperidine-containing compounds exhibit activity in the central nervous system.[7] The lipophilic nature of the phenylpropyl groups suggests that this molecule may cross the blood-brain barrier.

  • Material Science: The diamine structure could make it a useful monomer or cross-linking agent in polymer chemistry.

Section 6: Safety and Handling

Given the absence of specific safety data for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], a precautionary approach based on the known hazards of its monomer and related piperidine compounds is essential.

Hazard Assessment of 4-(3-Phenylpropyl)piperidine

The monomer is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.

References

  • PubChem. (n.d.). 4-(3-Phenylpropyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024).
  • PubChem. (n.d.). 1-(3-Phenylpropyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2024).
  • Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0030285).
  • Encyclopedia.pub. (2023).
  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(7), 986-991.
  • Biosynce. (2025). What are the detection methods for piperidine?. Blog.

Sources

Uncharted Territory: The Mechanistic Void of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant knowledge gap regarding the specific mechanism of action for the compound 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. Despite its defined chemical structure, this particular molecule does not appear to be a well-characterized agent within the realms of academic or industrial research. As a result, a detailed technical guide on its core mechanism of action, as requested, cannot be constructed based on existing data.

The absence of published research indicates that the biological targets, signaling pathways, and overall pharmacological profile of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] remain undefined. It is conceivable that this compound is a novel synthetic entity with yet-to-be-disclosed biological activity, a chemical intermediate in the synthesis of other molecules, or a compound that has not demonstrated significant biological effects in preliminary screenings.

While direct information is lacking, an analysis of its structural components can offer speculative insights into potential, albeit unverified, areas of pharmacological interest. The molecule features two 4-(3-phenylpropyl)piperidine moieties linked by an ethylene bridge. The piperidine ring and the phenylpropyl group are common pharmacophores found in a variety of biologically active compounds.

Insights from Structurally Related Compounds

Research into compounds containing similar structural motifs provides a landscape of potential, but not confirmed, biological activities. These include:

  • Dopamine Transporter (DAT) Ligands: Several piperidine analogues containing a 4-substituted phenylpropyl or similar moiety have been investigated for their affinity and activity at the dopamine transporter. These compounds are often explored for their potential in treating neuropsychiatric disorders.[1][2][3][4]

  • Anticancer Agents: Various piperidine derivatives have demonstrated antiproliferative activity in different cancer cell lines. The mechanisms of action for these compounds are diverse and target various cellular pathways.[5][6][7][8]

  • Opioid Receptor Modulators: The phenylpiperidine scaffold is a classic feature of many synthetic opioids used in pain management. These agents typically act as agonists at mu-opioid receptors.[9]

  • Serotonin and NMDA Receptor Ligands: Piperidine-containing molecules have also been developed as ligands for other central nervous system targets, including serotonin (5-HT) and N-methyl-D-aspartate (NMDA) receptors, with potential applications in treating a range of neurological and psychiatric conditions.[10][11]

It is crucial to emphasize that these are extrapolations based on structural similarities and do not represent experimental evidence for the mechanism of action of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

Future Directions and a Call for Investigation

The elucidation of the mechanism of action for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] would necessitate a systematic experimental approach. The following outlines a potential research workflow to characterize this compound.

Experimental Workflow: De-novo Mechanistic Investigation

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Elucidation cluster_2 Phase 3: Pathway Analysis & In Vivo Confirmation A Compound Synthesis & Purity Analysis B Broad Ligand Binding Screen (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) A->B C Phenotypic Screening (e.g., Cell viability, Neurite outgrowth, Cytokine release) A->C D Affinity & Selectivity Assays (Radioligand binding, SPR) B->D E Functional Assays (e.g., cAMP, Ca2+ flux, Enzyme activity) C->E D->E F Cellular Thermal Shift Assay (CETSA) D->F G Western Blotting & Phospho-proteomics E->G H Gene Expression Analysis (RNA-seq) E->H I In Vivo Animal Models (e.g., Behavioral, Disease models) G->I

Figure 1. A proposed experimental workflow for the de-novo investigation of the mechanism of action for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

Step-by-Step Methodologies

1. Compound Acquisition and Characterization:

  • Synthesis: If not commercially available, the compound would be synthesized, likely through the N-alkylation of two equivalents of 4-(3-phenylpropyl)piperidine with 1,2-dibromoethane.
  • Purity Analysis: The identity and purity of the synthesized compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

2. Initial Target Screening:

  • Broad Radioligand Binding Panels: The compound would be screened against a large panel of known receptors, ion channels, transporters, and enzymes to identify potential binding targets.
  • Phenotypic Screening: The compound would be tested in various cell-based assays to observe any functional effects, such as changes in cell viability, morphology, or the secretion of signaling molecules.

3. Target Validation and Functional Characterization:

  • Affinity Determination: For any "hits" from the initial screen, dose-response binding assays would be performed to determine the affinity (Ki or Kd) of the compound for the specific target.
  • Functional Assays: The functional activity of the compound at the validated target would be assessed (e.g., as an agonist, antagonist, or allosteric modulator) using relevant in vitro functional assays.

4. Downstream Signaling and In Vivo Studies:

  • Pathway Analysis: Techniques such as Western blotting and RNA sequencing would be employed to investigate the downstream signaling pathways affected by the compound's interaction with its target.
  • Animal Models: If a clear in vitro mechanism is established, the compound would be tested in relevant animal models to confirm its physiological effects and therapeutic potential.

References

There are no direct references for the mechanism of action of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. The following references pertain to structurally related compounds and general methodologies.

  • Dutta, A. K., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry, 45(3), 654–662. [Link]

  • Chavan, S. P., et al. (2000). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 10(23), 2667–2670. [Link]

  • Dutta, A. K., et al. (1995). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 38(19), 3778–3786. [Link]

  • Arun, A., et al. (2017). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cell Proliferation, 50(6), e12386. [Link]

  • Wang, Y., et al. (2021). Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents. ACS Omega, 6(47), 31696–31707. [Link]

  • Dutta, A. K., et al. (2002). Expansion of Structure−Activity Studies of Piperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-Benzyl Moiety and Behavioral Pharmacology of Selected Molecules. Journal of Medicinal Chemistry, 45(3), 654-662. [Link]

  • Gupta, A., & Atcheson, R. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 18(4), 375–384. [Link]

  • Kumar, A., et al. (2015). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3568–3571. [Link]

  • Li, Z., et al. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 29(5), 1083. [Link]

  • Van der Stelt, M., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2460–2471. [Link]

  • Wurst, M., et al. (2021). Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister. Chemistry-A European Journal, 27(24), 7244-7253. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • McCarthy, J. R., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(15), 2993–3000. [Link]

Sources

Structure-Activity Relationship of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] Analogs: A Strategic Guide to Scaffold Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and serving as a versatile scaffold for targeting a wide array of biological systems.[1][2] This guide focuses on the unique dimeric scaffold, 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], a structure poised for interaction with targets that possess multiple binding sites or allosteric domains. We will dissect the structure-activity relationship (SAR) of this compound class, providing a strategic framework for analog design, synthesis, and biological evaluation. This document serves as a technical primer for researchers aiming to explore this chemical space for therapeutic innovation in areas such as neurodegenerative disorders, pain management, and oncology.[3][4][5]

Introduction: The Rationale for Dimeric Piperidine Ligands

While monomeric piperidine derivatives have been extensively studied, dimeric structures offer distinct pharmacological possibilities. The 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] scaffold features two distinct pharmacophoric units connected by a flexible ethylene linker. This arrangement suggests several potential advantages:

  • Avidity and Potency: The ability to simultaneously engage two binding sites on a single receptor or two separate receptors in a complex can dramatically increase binding affinity and potency.

  • Receptor Subtype Selectivity: The specific length and conformation of the linker can provide a "molecular ruler" to selectively target receptor subtypes or specific protein-protein interactions.

  • Novel Pharmacology: Dimeric ligands can induce unique downstream signaling events compared to their monomeric counterparts by cross-linking receptors or stabilizing specific active-state conformations.

Based on the prevalence of the phenylpropylpiperidine motif in CNS-active agents, a primary hypothetical target for this scaffold is the Sigma-1 Receptor (σ1R) . The σ1R is a unique chaperone protein located at the endoplasmic reticulum, known to modulate various neurotransmitter systems and ion channels.[4] Its known propensity to form oligomers makes it an ideal candidate for interaction with dimeric ligands. This guide will proceed with σ1R as the primary target for establishing a coherent SAR strategy.

Synthetic Strategy: A Modular Approach to Analog Synthesis

A robust and flexible synthetic route is paramount for a successful SAR campaign. The synthesis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] analogs can be efficiently achieved through a convergent strategy, allowing for late-stage diversification.

Core Synthesis Workflow

The primary route involves the N-alkylation of the core piperidine intermediate with a suitable bifunctional linker.

G cluster_0 Intermediate Synthesis cluster_1 Analog Synthesis A 4-(3-Phenylpropyl)piperidine C N,N-Diisopropylethylamine (DIPEA), DMF, 85°C A->C 2 eq. B 1,2-Dibromoethane (or other linkers) B->C 1 eq. D Target Dimeric Scaffold: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] C->D

Caption: General workflow for the synthesis of the parent dimeric scaffold.

Detailed Synthetic Protocol
  • To a solution of 4-(3-phenylpropyl)piperidine (2.0 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

    • Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HBr byproduct, preventing the protonation of the starting piperidine which would render it unreactive.

  • Add 1,2-dibromoethane (1.0 equivalent) dropwise to the solution at room temperature.

    • Scientist's Note: This is the key linker that forms the ethylene bridge. For SAR studies, this can be replaced with other linkers of varying length and rigidity (e.g., 1,3-dibromopropane, 1,4-dibromobutane).

  • Heat the reaction mixture to 85°C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the final compound.

This protocol allows for easy modification by either starting with substituted 4-(3-phenylpropyl)piperidine intermediates or by using different dihaloalkane linkers.

Biological Evaluation: A Self-Validating Assay Cascade

To thoroughly characterize the SAR of new analogs, a tiered approach to biological evaluation is essential. This ensures that resources are focused on the most promising compounds.

Workflow for Biological Characterization

G A Tier 1: Primary Screening σ1R Radioligand Binding Assay B Tier 2: Functional Characterization FLIPR Calcium Mobilization Assay A->B Determine Ki < 100 nM C Tier 3: Selectivity Profiling Binding assays for σ2R, DAT, SERT, NET B->C Confirm Agonist/Antagonist EC50/IC50 < 50 nM D Tier 4: In Vitro ADME Microsomal Stability, Caco-2 Permeability C->D >100-fold selectivity E Lead Candidate D->E Favorable Profile

Caption: Tiered experimental workflow for analog evaluation.

Protocol 1: σ1R Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the σ1R.

  • Materials: Guinea pig brain homogenates (source of σ1R), [+]-³H-pentazocine (radioligand), non-labeled haloperidol (for non-specific binding), test compounds.

  • Procedure: a. In a 96-well plate, combine brain homogenate, [+]-³H-pentazocine (at a final concentration equal to its Kd), and varying concentrations of the test compound in assay buffer. b. For determining non-specific binding, a parallel set of wells is prepared with a saturating concentration of haloperidol. c. Incubate the plate at 37°C for 120 minutes. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters three times with ice-cold buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

    • Trustworthiness Check: The assay is validated by running a known σ1R ligand (e.g., PRE-084) as a positive control. Its calculated Ki should fall within the historically accepted range.

Structure-Activity Relationship (SAR) Analysis

The SAR of the 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] scaffold can be systematically explored by modifying three key regions:

  • Region A: The Terminal Phenyl Rings

  • Region B: The Propyl Linker

  • Region C: The Ethylenebis Bridge

Region A: Phenyl Ring Modifications

The phenyl rings are likely involved in hydrophobic or π-stacking interactions within the receptor binding pocket.[6] Modifications here can significantly impact affinity and selectivity.

  • Electronic Effects: Introducing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -F) groups at the para-position can probe for electronic complementarity.

  • Steric Effects: Moving substituents to the meta- or ortho-positions will explore the steric tolerance of the binding pocket. Small alkyl groups may enhance hydrophobic interactions, while larger groups may induce a steric clash.

  • Polar Groups: Addition of polar groups like hydroxyl (-OH) or amino (-NH₂) can introduce new hydrogen bonding opportunities, potentially increasing affinity and altering pharmacokinetic properties.[7]

Analog Modification (Region A) Hypothetical σ1R Ki (nM) Rationale/Insight
ParentH25Baseline affinity.
A14-Fluoro15Favorable halogen bond or electronic interaction.
A24-Methoxy40Minor steric hindrance or unfavorable electronics.
A34-Hydroxy10Potential for H-bond donation to an acceptor residue.
A42-Methyl150Steric clash due to ortho-substitution.
Region B: Propyl Linker Modifications

The three-carbon chain provides conformational flexibility. Altering its length or rigidity can fine-tune the positioning of the phenyl rings.

  • Chain Length: Shortening the chain to two carbons (ethyl) or lengthening it to four (butyl) will test the optimal distance between the piperidine and phenyl rings.

  • Rigidity: Introducing a double bond (propenyl) or a cyclopropyl group would restrict conformational freedom, which can lock the molecule into a more (or less) favorable binding pose.

Analog Modification (Region B) Hypothetical σ1R Ki (nM) Rationale/Insight
ParentPropyl25Optimal length and flexibility.
B1Ethyl80Suboptimal distance for key interactions.
B2Butyl65Suboptimal distance and increased entropic penalty.
B3(E)-Propenyl35Constrained conformation is tolerated but not ideal.
Region C: Dimer Bridge Modifications

The ethylene bridge is a critical determinant of the distance and relative orientation of the two piperidine nitrogens. This is key for binding to dimeric targets or bridging two sites.

  • Linker Length: Increasing the linker length from ethylene (-C₂H₄-) to propylene (-C₃H₆-) or butylene (-C₄H₈-) will directly impact the distance between the two pharmacophores. This is the most direct test of the "molecular ruler" hypothesis.

  • Linker Rigidity: Incorporating a rigid unit like a piperazine ring in place of the ethylene chain could pre-organize the molecule for binding and enhance affinity, though it may also impact physicochemical properties.[4]

Analog Modification (Region C) Hypothetical σ1R Ki (nM) Rationale/Insight
ParentEthylene25Optimal spacing for the target's binding sites.
C1Methylene>1000Too short; induces steric strain or improper orientation.
C2Propylene5Improved fit, suggesting binding sites are further apart.
C3Butylene45Too long; increased flexibility leads to entropic penalty.

Mechanistic Insights and Future Directions

The SAR data suggest that the 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] scaffold acts as a bivalent ligand. The optimal analog appears to feature a propylene bridge and a 4-hydroxy substitution on the phenyl rings, indicating specific spatial and hydrogen-bonding requirements for high-affinity binding.

Proposed Signaling Pathway Modulation

As a σ1R ligand, a potent analog could modulate intracellular calcium signaling, a key function of the receptor.[4]

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol s1r σ1R Dimer ip3r IP3 Receptor s1r->ip3r Stabilizes ca_release Ca²⁺ Release ip3r->ca_release ligand Dimeric Ligand (e.g., Analog C2) ligand->s1r Binds & Cross-links downstream Downstream Signaling (e.g., Kinase Activation) ca_release->downstream

Caption: Proposed mechanism of action for a dimeric σ1R agonist.

Future Directions:

  • Lead Optimization: Synthesize the combination of optimal fragments (e.g., 4-hydroxy phenyl groups with a propylene bridge) to confirm the additive nature of the SAR.

  • In Vivo Evaluation: Test optimized leads in animal models of neuropathic pain or neurodegeneration to establish in vivo efficacy.[8]

  • Target Validation: Use knockout models or selective antagonists to confirm that the observed biological effects are indeed mediated by the σ1R.

This structured approach to SAR exploration provides a clear and efficient path to understanding and optimizing the novel 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] scaffold, paving the way for the development of new and effective therapeutics.

References

  • Chem-Impex International. (n.d.). 4-(3-Phenylpropyl)piperidine. Retrieved from [Link]

  • Pérez-Albarrán, M. A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Pharmaceuticals, 14(10), 969. Retrieved from [Link]

  • Zhang, M., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry, 45(3), 654-662. Retrieved from [Link]

  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1496-1513. Retrieved from [Link]

  • Shaaban, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5829. Retrieved from [Link]

  • Drug Design.org. (2005). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Palyulin, V. A., et al. (2000). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Journal of Computer-Aided Molecular Design, 14(8), 757-770. Retrieved from [Link]

  • Arun, A., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cell Proliferation, 51(1), e12401. Retrieved from [Link]

  • ResearchGate. (2022). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • Chen, Y., et al. (2021). Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents. ACS Omega, 6(47), 31656-31668. Retrieved from [Link]

  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(1), 75-80. Retrieved from [Link]

  • Gund, T. M., & Pirkle, W. H. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(10), 1357-1364. Retrieved from [Link]

  • Wang, Y., et al. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 29(3), 698. Retrieved from [Link]

Sources

Discovery and history of piperidine-based sigma ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Piperidine-Based Sigma Ligands

Introduction

The journey of piperidine-based sigma ligands is a compelling narrative of serendipity, evolving scientific understanding, and the relentless pursuit of novel therapeutic agents. Initially shrouded in misconception, the discovery of sigma receptors and the subsequent development of ligands targeting them have opened new avenues for the treatment of a wide range of central nervous system (CNS) disorders. This guide provides a comprehensive overview of the history, discovery, and pharmacological characterization of this important class of compounds, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: The Serendipitous Discovery of Sigma Receptors: A Historical Perspective

The story of sigma receptors begins not with a clear-sighted discovery, but with a puzzle in the field of opioid pharmacology. For decades, our understanding of these crucial proteins has been in a constant state of evolution.[1]

The Opioid Misconception: Early Encounters with Anomalous Pharmacology

In the mid-20th century, researchers were actively exploring synthetic opioids to develop potent analgesics with fewer side effects than morphine. This quest led to the synthesis of various benzomorphan derivatives.[2] Early studies with these compounds, such as ketocyclazocine, revealed analgesic effects but also undesirable side effects like sedation and ataxia.[3] Initially, sigma receptors were mistakenly classified as a subtype of opioid receptors.[4][5][6] This was due to the fact that they were first identified through their interaction with benzomorphan opioids.[5]

The Benzomorphan Enigma: SKF-10,047 and the Birth of the Sigma Receptor Concept

A pivotal moment in the history of sigma receptors came with the work of Martin and colleagues in 1976.[7] They observed that the benzomorphan derivative N-allylnormetazocine (SKF-10,047) produced psychotomimetic effects that could not be attributed to the known µ and κ opioid receptors.[8] This led to the proposal of a new opioid receptor subtype, which they named "sigma" after the "S" in SKF-10,047.[8] However, it was later discovered that the effects of SKF-10,047 were not antagonized by the classic opioid antagonist naloxone, casting the first shadow of doubt on its opioid nature.[9]

Declassification as Opioids and the Dawn of a New Receptor Class

Subsequent research definitively established that sigma receptors are distinct from opioid receptors.[4][9] They do not share the same protein structure and are not G-protein coupled receptors, a hallmark of canonical opioid receptors.[8] With this reclassification, the sigma receptor field was born, and the race to understand these enigmatic proteins and identify selective ligands began. Two main subtypes have been identified: the sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][9] The sigma-1 receptor was cloned over two decades ago, while the sigma-2 receptor was identified more recently.[1]

Part 2: The Piperidine Scaffold: From Early Neuroleptics to Selective Sigma Ligands

The piperidine ring, a common motif in medicinal chemistry, has proven to be a critical structural element for high-affinity sigma receptor ligands.[10][11] Its journey in this field began unexpectedly with the study of early antipsychotic drugs.

Haloperidol: An Unwitting Pioneer in Sigma Receptor Pharmacology

Haloperidol, a butyrophenone derivative containing a piperidine moiety, was synthesized in the late 1950s and became a cornerstone in the treatment of schizophrenia.[12] While its primary mechanism of action is antagonism of dopamine D2 receptors, it was later found to possess high affinity for sigma receptors, effectively making it one of the first, albeit non-selective, sigma receptor ligands to be widely used in humans.[8][13] The discovery of haloperidol's affinity for sigma receptors spurred interest in this target for the treatment of psychosis and other neurological disorders.

Haloperidol_Structure cluster_butyrophenone Butyrophenone Moiety cluster_piperidine Piperidine Moiety F F Benzene1 C1 C C2 C C3 C C4 C N N C4->N Alkyl Chain O O Piperidine_Ring OH OH Benzene2 Cl Cl

Chemical structure of Haloperidol.

The Evolution of Piperidine-Based Ligands: A Journey of Chemical Refinement

The initial discovery of haloperidol's sigma affinity paved the way for the rational design of more selective piperidine-based ligands.[14][15] Researchers began to systematically modify the haloperidol structure to understand the key features required for sigma receptor binding and to dissociate this activity from dopamine receptor antagonism. These efforts led to the development of a diverse array of piperidine-containing compounds with varying affinities and selectivities for the sigma-1 and sigma-2 receptor subtypes.[16]

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

Extensive structure-activity relationship (SAR) studies have been conducted to elucidate the pharmacophore for piperidine-based sigma ligands.[17] These studies have revealed several key structural features that govern affinity and selectivity. The first pharmacophore model, developed by Glennon and co-workers, proposed two hydrophobic pockets connected by a central basic core.[18] The piperidine ring often serves as this central, positively ionizable amine, which is crucial for interaction with the receptor. Variations in the substituents on the piperidine nitrogen and at other positions on the ring have been shown to have a significant impact on binding to both sigma-1 and sigma-2 receptors.[16] For instance, the length of an alkyl chain and methyl substitutions on the piperidine ring can dramatically affect affinity for both receptor subtypes.[16]

Part 3: Key Piperidine-Based Sigma Ligands and Their Pharmacological Profiles

The focused research on piperidine-based compounds has yielded a number of important tool compounds and clinical candidates.

High-Affinity and Selective Ligands for Sigma-1 and Sigma-2 Receptors

Through medicinal chemistry efforts, a variety of piperidine and piperazine-based derivatives have been synthesized and identified as selective sigma receptor ligands.[19][20] These compounds have been instrumental in characterizing the distinct roles of the sigma-1 and sigma-2 receptors. The piperidine moiety has been identified as a key structural element for achieving high affinity for the sigma-1 receptor while maintaining a degree of selectivity over the sigma-2 receptor.[11]

Notable Examples: From Tool Compounds to Clinical Candidates

One of the most well-studied piperidine-based sigma-1 receptor agonists is SA4503, also known as cutamesine.[21][22] This compound has been investigated in preclinical models of various neurological disorders and has advanced to Phase II clinical trials for the enhancement of recovery after acute ischemic stroke.[21][22][23][24] The development of such compounds highlights the therapeutic potential of targeting sigma receptors.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of selected piperidine-based and other key sigma ligands for the sigma-1 and sigma-2 receptors. This data provides a quantitative comparison of their potency and selectivity.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Reference
Haloperidol2.5-[13]
(+)-Pentazocine--[25]
SA4503 (Cutamesine)--[21][22]
Compound 1*3.2-[13]
Compound 5 3.64-[10]
Compound 11--[10]

*2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone **Piperidine-based histamine H3 and sigma-1 receptor antagonist

Part 4: Experimental Methodologies in Sigma Ligand Research

The characterization of piperidine-based sigma ligands relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays: A Step-by-Step Protocol

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

4.1.1. Membrane Preparation
  • Homogenize tissue (e.g., brain, liver) or cultured cells in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.

4.1.2. Saturation Binding Assays
  • Incubate aliquots of the membrane preparation with increasing concentrations of a radiolabeled sigma ligand (e.g., -pentazocine for sigma-1).

  • In a parallel set of tubes, include a high concentration of an unlabeled selective ligand to determine non-specific binding.

  • After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.[26]

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[26]

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analyze the data to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

4.1.3. Competitive Binding Assays
  • Incubate membrane preparations with a fixed concentration of a radiolabeled sigma ligand and varying concentrations of the unlabeled test compound (e.g., a novel piperidine derivative).

  • Following incubation and filtration, measure the bound radioactivity.

  • Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: Probing Agonist and Antagonist Activity

While binding assays measure affinity, functional assays are necessary to determine whether a ligand acts as an agonist or an antagonist. These can include measuring changes in intracellular calcium levels, modulation of ion channel activity, or effects on cell signaling pathways known to be regulated by sigma receptors. For instance, some studies have utilized sigma receptor-mediated calcium flux functional assays.[11]

Diagrammatic Representation of a Ligand Screening Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel piperidine-based sigma ligands.

Ligand_Screening_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_preclinical Preclinical Development Library Piperidine Compound Library Primary_Assay Primary Binding Assay (e.g., 3H-pentazocine displacement) Library->Primary_Assay Hit_Identification Hit Identification (Compounds with significant binding) Primary_Assay->Hit_Identification Secondary_Assay Secondary Binding Assays (Selectivity for σ1 vs. σ2) Hit_Identification->Secondary_Assay Functional_Assay Functional Assays (Agonist/Antagonist determination) Secondary_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) (Synthesis of analogs) Functional_Assay->SAR SAR->Secondary_Assay Iterative Optimization In_Vivo In Vivo Efficacy Models (e.g., models of CNS disorders) SAR->In_Vivo ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Lead_Optimization Lead Optimization ADMET->Lead_Optimization

Workflow for screening and developing piperidine-based sigma ligands.

Part 5: Therapeutic Potential and Future Directions

The unique pharmacological profile of sigma receptors and their widespread distribution in the CNS make them attractive targets for the treatment of a variety of disorders.

Sigma Receptors as Therapeutic Targets in CNS Disorders

Sigma-1 receptor ligands, in particular, have shown promise in preclinical models of numerous neurological and psychiatric conditions.[27][28] Activation of sigma-1 receptors is known to have neuroprotective effects, promoting neuronal survival and mitigating damage in conditions such as stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[7][27][29] These protective effects are thought to be mediated through various mechanisms, including the modulation of calcium homeostasis, reduction of oxidative stress, and regulation of neuroinflammation.[29]

The Future of Piperidine-Based Sigma Ligands in Drug Discovery

The development of highly selective and potent piperidine-based sigma ligands continues to be an active area of research. Future efforts will likely focus on:

  • Improving subtype selectivity: Designing ligands with greater selectivity for either the sigma-1 or sigma-2 receptor will be crucial for dissecting their individual functions and for developing targeted therapies with fewer off-target effects.

  • Exploring novel chemical scaffolds: While the piperidine core has been highly successful, the exploration of new chemical scaffolds may lead to the discovery of ligands with improved pharmacokinetic and pharmacodynamic properties.

  • Clinical translation: Moving more promising preclinical candidates into clinical trials will be the ultimate test of the therapeutic potential of targeting sigma receptors with piperidine-based and other ligands.

Conclusion

The journey of piperidine-based sigma ligands from their serendipitous discovery to their current status as promising therapeutic agents is a testament to the dynamic nature of drug discovery. What began as a pharmacological anomaly in the study of opioids has blossomed into a rich and complex field of research. The piperidine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective sigma receptor ligands. As our understanding of the intricate roles of sigma receptors in health and disease continues to grow, so too will the potential for these fascinating compounds to provide novel treatments for a range of debilitating neurological and psychiatric disorders.

References

  • The Sigma Enigma: A Narrative Review of Sigma Receptors - PMC - PubMed Central. (2023, March 4).
  • An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - MDPI. (2021, August 5).
  • Sigma-1 and sigma-2 receptor ligands developed - BioWorld. (2000, August 28).
  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - ACS Publications.
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PubMed Central.
  • Design and Synthesis of Selective Sigma Ligands - ProQuest.
  • Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC. (2018, September 20).
  • Sigma-1 receptor - Wikipedia.
  • The Pharmacology of Sigma-1 Receptors - ResearchGate. (2025, August 10).
  • Introduction to Sigma Proteins: Evolution of the Concept of Sigma Receptors - PubMed - NIH.
  • The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC.
  • Classics in Chemical Neuroscience: Haloperidol - ACS Publications.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience.
  • Sigma receptor - Wikipedia.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central.
  • Phase II trial of the Sigma-1 receptor agonist cutamesine (SA4503) for recovery enhancement after acute ischemic stroke - PubMed. (2014, September 30).
  • Design, synthesis, and pharmacological evaluation of haloperidol derivatives as novel potent calcium channel blockers with vasodilator activity - PubMed. (2011, November 16).
  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed. (2024, December 30).
  • Novel N-Substituted Benzomorphan-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists | ACS Medicinal Chemistry Letters - ACS Publications. (2020, January 28).
  • Neuroleptic Medications - StatPearls - NCBI Bookshelf - NIH. (2024, February 21).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing.
  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8).
  • Antipsychotic - Wikipedia.
  • Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed. (2018, March 25).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020, March 12).
  • Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke.
  • Synthesis of haloperidol - CA1129424A - Google Patents.
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases - MDPI.
  • Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine - MDPI. (2023, November 22).
  • (PDF) The Sigma Enigma: A Narrative Review of Sigma Receptors - ResearchGate. (2026, January 4).
  • First vs Second-Generation Antipsychotics | Psychopharmacology Institute. (2016, July 1).
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. (2022, December 15).
  • Synthesis of Haloperidol Prodrugs and Their Hydrolysis by Porcine Liver Esterase. (2025, August 10).
  • SA4503 Mitigates Adriamycin-Induced Nephropathy via Sigma-1 Receptor in Animal and Cell-Based Models - MDPI.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023, July 26).
  • The development of antipsychotic drugs - PMC - PubMed Central - NIH.
  • Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed.
  • Novel opiate binding sites selective for benzomorphan drugs - PubMed.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - Semantic Scholar. (2021, July 29).
  • Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke | Request PDF - ResearchGate. (2025, August 6).
  • Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches | Journal of Chemical Information and Modeling - ACS Publications. (2024, June 28).
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed. (2025, January 5).
  • Benzomorphan – Knowledge and References - Taylor & Francis.
  • Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed.
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate.

Sources

An In-Depth Technical Guide to 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) as a Sigma-1 Receptor Tool Compound

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Navigating the Sigma-1 Receptor Landscape

The sigma-1 receptor (S1R) stands as a unique and compelling target in modern pharmacology. Once miscategorized as an opioid receptor, it is now understood to be a distinct, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER), a critical cellular organelle.[1] The S1R plays a pivotal role in modulating a host of cellular functions, including calcium signaling, response to cellular stress, and neuronal plasticity, making it a target of intense investigation for therapeutic intervention in neurodegenerative diseases, stroke, pain, and psychiatric disorders.[1][2]

The development and characterization of precise molecular tools are paramount to unraveling the complex biology of the S1R. An ideal tool compound possesses high affinity and selectivity for its target, enabling researchers to probe receptor function with confidence, both in vitro and in vivo. While the user's query specified 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], publicly available, detailed pharmacological data for this specific molecule is scarce. Therefore, this guide will focus on a closely related and extensively characterized analog: 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) . PPBP is a potent and selective S1R agonist that serves as an exemplary tool compound.[1][3][4][5] The principles, protocols, and insights discussed herein are broadly applicable to the characterization of other phenylpiperidine-based S1R ligands.

Part 1: Pharmacological Profile of PPBP

A tool compound's utility is defined by its binding characteristics. PPBP has been repeatedly validated as a high-affinity ligand for the S1R. Its primary functional activity is that of an agonist , meaning it binds to and activates the receptor, initiating downstream signaling events.

Binding Affinity & Selectivity

The cornerstone of a tool compound's validation is its affinity (how tightly it binds) and selectivity (its preference for the target over other receptors). These are typically determined through competitive radioligand binding assays. In these experiments, the ability of an unlabeled compound (like PPBP) to displace a radioactive ligand known to bind to the target receptor is measured. The resulting inhibition constant (Kᵢ) is a measure of the compound's binding affinity.

TargetRadioligandKᵢ (nM) of PPBPFunctional ActivityReference
Sigma-1 Receptor -PentazocineValue not explicitly found, but described as "potent"Agonist[1][4]
Sigma-2 Receptor[³H]DTGSignificantly higher than S1RLow AffinityImplied by selectivity
NMDA Receptor-Does not bind directlyModulator (indirect)[3]
Dopamine Transporter-Low affinityLow Affinity[1]

Note: The table reflects a synthesis of information describing PPBP as a "potent" and "selective" S1R ligand. Specific Ki values from a comprehensive panel are not available in the provided search results.

The Causality of the Phenylpiperidine Scaffold

The 4-phenylpiperidine structure is a common motif in high-affinity S1R ligands.[6][7] This scaffold correctly positions a basic nitrogen atom and hydrophobic phenyl groups to engage with key residues within the S1R binding pocket, such as the crucial acidic residue Glu172, and surrounding aromatic residues involved in π-π stacking interactions.[6] The N-linked phenylbutyl group of PPBP further extends into a hydrophobic region of the binding site, contributing to its high affinity. Understanding this structure-activity relationship (SAR) is crucial for designing novel S1R modulators.

Part 2: Mechanism of Action and Signaling

As a ligand-operated chaperone, the S1R's mechanism is distinct from traditional GPCRs or ion channels. In its dormant state, S1R is often complexed with another chaperone, BiP (Binding immunoglobulin Protein). Upon binding an agonist like PPBP, S1R dissociates from BiP and is free to interact with and modulate a variety of "client" proteins.[8] This chaperone activity is central to its neuroprotective effects.

Key mechanisms modulated by PPBP through S1R activation include:

  • Modulation of Calcium Homeostasis: Activated S1R can translocate to the plasma membrane and ER-mitochondria interface, where it regulates the function of ion channels, including NMDA receptors and voltage-gated channels, thereby stabilizing intracellular calcium levels during excitotoxic stress.[4][8]

  • Attenuation of Nitric Oxide Production: In models of cerebral ischemia, PPBP has been shown to reduce the activity of neuronal nitric oxide synthase (nNOS), a key enzyme in the excitotoxic cascade. It achieves this by decreasing the coupling of nNOS to the NMDA receptor complex via Postsynaptic Density-95 (PSD-95).[3][9]

  • Mitochondrial Protection: PPBP has been demonstrated to protect against excitotoxic injury by stabilizing the mitochondrial membrane potential, a critical factor in preventing the initiation of apoptotic cell death pathways.[5][8]

  • MAPK/ERK Signaling: The neuroprotective action of PPBP has been linked to the phosphorylation and activation of the ERK1/2 signaling pathway, a key cascade involved in cell survival and plasticity.[10]

Diagram: Sigma-1 Receptor Activation Pathway

The following diagram illustrates the proposed mechanism of S1R activation by an agonist like PPBP and its subsequent downstream effects.

S1R_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion cluster_PM Plasma Membrane cluster_Cytosol Cytosol / Nucleus S1R_BiP S1R-BiP Complex (Inactive) S1R_Active Active S1R (Monomer/Dimer) S1R_BiP->S1R_Active IP3R IP3 Receptor S1R_Active->IP3R Stabilizes NMDA_Complex NMDA-R / PSD-95 / nNOS Complex S1R_Active->NMDA_Complex Reduces nNOS Coupling VGCC Voltage-Gated Ca2+ Channels S1R_Active->VGCC Modulates ERK_Pathway ERK1/2 Pathway S1R_Active->ERK_Pathway Activates Mito Stabilized ΔΨm (ATP Production) IP3R->Mito Regulates Ca2+ flux to Mitochondria Neuroprotection Neuroprotection & Cell Survival Mito->Neuroprotection NO_Production Nitric Oxide (NO) Production NMDA_Complex->NO_Production ERK_Pathway->Neuroprotection NO_Production->Neuroprotection Reduced NO contributes to PPBP PPBP (Agonist) PPBP->S1R_BiP Binds S1R, Dissociates BiP

Caption: S1R activation by PPBP leads to neuroprotection via multiple pathways.

Part 3: Experimental Protocols and Workflows

This section provides field-proven methodologies for the synthesis, characterization, and application of PPBP as a research tool.

Proposed Chemical Synthesis of PPBP

While a specific published synthesis for PPBP is not detailed in the initial search, a plausible and robust method is the N-alkylation of 4-phenylpiperidine . This is a standard synthetic transformation in medicinal chemistry.

Principle: This reaction involves the formation of a carbon-nitrogen bond between the secondary amine of 4-phenylpiperidine and an alkyl halide, 1-bromo-4-phenylbutane, in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-phenylpiperidine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or diisopropylethylamine (DIPEA).

  • Addition of Alkylating Agent: Add 1-bromo-4-phenylbutane (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material (4-phenylpiperidine) is consumed.

  • Workup: After cooling to room temperature, filter off the base. Dilute the filtrate with water and extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP).

  • Validation: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

In Vitro Characterization: Competitive Radioligand Binding Assay

This protocol details how to determine the binding affinity (Kᵢ) of a test compound (e.g., synthesized PPBP) for the S1R.

Principle: The assay measures the ability of increasing concentrations of the unlabeled test compound to compete off a fixed concentration of a radiolabeled S1R ligand (e.g., -pentazocine) from its binding site in a tissue or cell membrane preparation rich in S1R (e.g., guinea pig brain homogenate).

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membrane_Prep Prepare S1R-rich Membrane Homogenate (e.g., Guinea Pig Brain) Incubate Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubate Radioligand_Prep Prepare 3H-pentazocine (Fixed Concentration) Radioligand_Prep->Incubate Compound_Prep Prepare Test Compound (Serial Dilutions) Compound_Prep->Incubate Filtration Rapid Filtration (Separate Bound/Free) Incubate->Filtration Total_Binding Control 1: Total Binding (No Test Compound) NSB Control 2: Non-Specific Binding (Excess Unlabeled Ligand) Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Calculate IC50 (Cheng-Prusoff for Ki) Counting->Analysis

Caption: Workflow for determining S1R binding affinity via competitive assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane homogenate + radioligand (-pentazocine, ~1-5 nM) + assay buffer.

    • Non-Specific Binding (NSB): Membrane homogenate + radioligand + a high concentration of a known S1R ligand (e.g., 10 µM unlabeled haloperidol) to saturate all specific binding sites.

    • Competition: Membrane homogenate + radioligand + increasing concentrations of the test compound (PPBP).

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand. Immediately wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

In Vitro Functional Assay: Neuroprotection Against Excitotoxicity

This protocol assesses the ability of PPBP to function as an agonist by protecting cultured neurons from glutamate-induced cell death.

Principle: Glutamate is an excitatory neurotransmitter that, in excess, causes neuronal death via excitotoxicity—a process involving massive calcium influx and mitochondrial dysfunction. A functional S1R agonist like PPBP should mitigate this damage.[5][11]

Step-by-Step Methodology:

  • Cell Culture: Plate primary hippocampal or cortical neurons in multi-well plates and culture until mature.

  • Pre-treatment: Pre-treat the neurons with various concentrations of PPBP (e.g., 10 nM - 10 µM) for 1-2 hours. Include a vehicle-only control group. To confirm the effect is S1R-mediated, include a group pre-treated with an S1R antagonist (e.g., BD1047) before adding PPBP.

  • Excitotoxic Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes), followed by a washout and incubation in fresh media for 24 hours. A negative control group (no glutamate) should be included.

  • Assessment of Cell Viability: Quantify neuronal survival using one of the following methods:

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize with fluorescence microscopy.

    • MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of living cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-glutamate control. A statistically significant increase in viability in the PPBP-treated groups compared to the glutamate-only group indicates a neuroprotective effect. This effect should be blocked by the S1R antagonist.

In Vivo Application: Model of Focal Cerebral Ischemia

PPBP can be used in vivo to investigate the therapeutic potential of S1R activation in models of stroke.

Principle: The middle cerebral artery occlusion (MCAO) model in rodents is a widely used preclinical model of stroke. Administering a neuroprotective agent like PPBP after the ischemic event can test its ability to reduce brain damage.[1][3]

Experimental Design Outline:

  • Animal Model: Anesthetized rats or mice undergo transient MCAO, typically by inserting a filament into the internal carotid artery to block blood flow to the middle cerebral artery territory for a set duration (e.g., 90 minutes).

  • Treatment Groups: Animals are randomly assigned to groups:

    • Sham: Surgery without MCAO.

    • Vehicle Control: MCAO followed by administration of saline or another vehicle.

    • PPBP Treatment: MCAO followed by intravenous (IV) or intraperitoneal (IP) administration of PPBP. Dosing can begin at the onset of reperfusion (after filament withdrawal).

  • Post-operative Care: Animals are monitored for recovery, and neurological deficit scores are assessed at various time points (e.g., 24, 48 hours).

  • Endpoint Analysis (e.g., at 48 hours):

    • Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) . TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.

    • The infarct volume is quantified using image analysis software.

  • Causality Check: The experiment demonstrates causality if the PPBP-treated group shows a significantly smaller infarct volume and improved neurological scores compared to the vehicle control group. This provides strong evidence for the neuroprotective role of S1R activation in an in vivo setting.

Conclusion

4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a well-validated, potent, and selective sigma-1 receptor agonist. Its robust neuroprotective effects, demonstrated across a range of in vitro and in vivo models, make it an invaluable tool compound for researchers. By using the detailed protocols and understanding the mechanistic principles outlined in this guide, scientists can confidently employ PPBP to investigate the multifaceted roles of the S1R in cellular physiology and disease, paving the way for the development of novel therapeutics targeting this unique molecular chaperone.

References

  • The σ 1 receptor agonist 4-PPBP elicits ERK1/2 phosphorylation in primary neurons: a possible mechanism of neuroprotective action. (n.d.). PubMed. [Link]

  • Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. (n.d.). PubMed. [Link]

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The pharmacology of sigma-1 receptors. PMC. [Link]

  • Katnik, C., Wang, H., & Cuevas, J. (2017). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. PMC. [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. [Link]

  • Shinoda, Y., et al. (n.d.). The Sigma-1 Receptor: Pathophysiological Roles and Therapeutic Potential in Neurodegenerative Diseases. J-STAGE. [Link]

  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PMC. [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). (n.d.). PubMed. [Link]

  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. (n.d.). PubMed. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. [Link]

  • The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. (n.d.). PubMed. [Link]

  • The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. (n.d.). PubMed. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. [Link]

  • 4-Phenylpiperidine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is a complex organic molecule featuring two 4-(3-phenylpropyl)piperidine units linked by an ethylene bridge. As a divalent ligand, it possesses unique structural and chemical properties that make it a compound of interest for researchers in drug development and materials science. The presence of two basic piperidine nitrogens and two lipophilic phenylpropyl side chains imparts a distinct amphiphilic character to the molecule, influencing its solubility, reactivity, and potential biological interactions.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. The information presented herein is a synthesis of available data on structurally related compounds and established principles of physical organic chemistry. This document is intended to serve as a foundational resource for scientists and researchers, enabling a deeper understanding of this molecule's behavior in various experimental settings.

Chemical and Physical Properties

A summary of the key physicochemical properties of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] and its monomeric precursor, 4-(3-phenylpropyl)piperidine, is presented below. It is important to note that much of the data for the target molecule is predicted due to a lack of direct experimental studies. Data for related compounds is provided for comparative purposes.

Property4-(3-Phenylpropyl)piperidine1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] (Predicted)4,4′-Trimethylenebis(1-methylpiperidine) (Experimental Analogue)
Molecular Formula C₁₄H₂₁NC₃₀H₄₄N₂C₁₅H₃₀N₂
Molecular Weight 203.32 g/mol [1][2]432.70 g/mol 238.41 g/mol
Appearance Clear liquidPredicted to be a viscous liquid or low-melting solid-
Boiling Point ~306 °C (Predicted)> 400 °C (Estimated)215 °C at 50 mmHg
Melting Point Not availableNot available13 °C
Density ~0.96 g/cm³ (Predicted)~1.0 g/cm³ (Estimated)0.896 g/mL at 25 °C
pKa ~10.67 (Predicted)Two pKa values are expected, likely in the range of 9-11Not available
logP (Octanol/Water) 3.6 (Predicted)[1]> 5 (Estimated)Not available
Solubility Insoluble in water; soluble in organic solvents.Predicted to be insoluble in water; soluble in non-polar organic solvents.Not available
Structural Elucidation: A Spectroscopic Overview
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (aromatic region, ~7.1-7.3 ppm), the aliphatic protons of the propyl chain and piperidine rings (aliphatic region, ~1.0-3.0 ppm), and a key signal for the ethylene bridge protons.

    • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR, showing distinct signals for the aromatic carbons, the propyl chain carbons, the piperidine ring carbons, and the ethylene bridge carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely be characterized by C-H stretching vibrations from the aromatic and aliphatic moieties, and C-N stretching vibrations from the piperidine rings.

  • Mass Spectrometry (MS): Mass spectrometry would be crucial for confirming the molecular weight of the compound. The fragmentation pattern could provide valuable information about the molecule's structure.

Synthesis and Purification

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of the Precursor cluster_1 Step 2: Dimerization 4-phenylpropyl_piperidine 4-(3-Phenylpropyl)piperidine target_molecule 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] 4-phenylpropyl_piperidine->target_molecule Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat dibromoethane 1,2-Dibromoethane dibromoethane->target_molecule

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(3-Phenylpropyl)piperidine (Precursor)

This precursor can be synthesized via several established methods, one common approach being the reduction of 4-(3-phenylpropyl)pyridine.

  • Reaction Setup: To a solution of 4-(3-phenylpropyl)pyridine in a suitable solvent (e.g., ethanol or acetic acid) in a high-pressure reactor, add a catalytic amount of a hydrogenation catalyst (e.g., platinum(IV) oxide or rhodium on alumina).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Step 2: Synthesis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

This step involves the N-alkylation of two equivalents of the precursor with one equivalent of an ethylene bridging agent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(3-phenylpropyl)piperidine (2.0 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution to act as a proton scavenger.

  • Addition of Bridging Agent: Slowly add 1,2-dibromoethane (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Extraction: If necessary, dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Determination of Physicochemical Properties

The following are standard, high-level protocols for the experimental determination of key physicochemical properties.

Workflow for Physicochemical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Measurement purified_compound Purified Compound melting_point Melting Point Determination purified_compound->melting_point boiling_point Boiling Point Determination purified_compound->boiling_point solubility Solubility Assessment purified_compound->solubility pka pKa Measurement purified_compound->pka logp logP Determination purified_compound->logp

Caption: General workflow for determining physicochemical properties.

1. Melting Point Determination

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small amount of the finely powdered, dry solid is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range over which the solid melts is recorded.

2. Solubility Assessment

  • Procedure:

    • To a small, known amount of the compound in a test tube, add a measured volume of the solvent to be tested (e.g., water, ethanol, dichloromethane).

    • Agitate the mixture at a constant temperature.

    • Visually observe if the solid dissolves completely.

    • For quantitative measurement, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

3. pKa Determination

  • Method: Potentiometric titration is a common method.

  • Procedure:

    • A solution of the compound in a suitable solvent (often a water-alcohol mixture) is prepared.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is monitored with a pH meter as the acid is added.

    • The pKa is determined from the half-equivalence point of the titration curve.

4. logP (Octanol/Water Partition Coefficient) Determination

  • Method: The shake-flask method is the classical approach.

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning between the two phases.

    • The mixture is then centrifuged to separate the layers.

    • The concentration of the compound in each phase is determined analytically.

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Safety and Handling

Given that 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is a piperidine derivative, it should be handled with care, assuming it may possess hazards similar to other compounds in its class.

  • General Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

    • Avoid inhalation of vapors or dust.[4]

    • Keep away from heat, sparks, and open flames. Piperidine derivatives can be flammable.[3]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Storage and Disposal:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

    • Dispose of waste in accordance with local, state, and federal regulations.[3]

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. While experimental data for this specific molecule is limited, a comprehensive profile has been constructed based on data from structurally similar compounds and established chemical principles. The provided protocols for synthesis and property determination offer a practical framework for researchers working with this and related molecules. As with any chemical compound, adherence to strict safety protocols is paramount. This guide serves as a valuable starting point for further investigation and application of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in various scientific disciplines.

References

  • PubChem. (n.d.). 4-(3-Phenylpropyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(piperidine-1-carbonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • PubMed Central. (2021, March 3). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Phenylpropyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Phenylpropyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Therapeutic Potential of N-Arylalkyl-4-aryl-Substituted Piperidines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide array of biological macromolecules. Within this broad class, N-arylalkyl-4-aryl-substituted piperidines have emerged as a particularly promising chemotype. While the specific molecule 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is not extensively characterized in the public domain, the broader class of compounds sharing its core structural motifs has been the subject of intensive investigation. These molecules are recognized for their significant interactions with various biological targets, rendering them valuable as intermediates in the synthesis of novel therapeutic agents, particularly analgesics and other drugs active in the central nervous system (CNS).[1] This guide will synthesize the current understanding of this chemical class, focusing on its primary molecular targets, potential therapeutic applications, and the experimental methodologies crucial for its preclinical evaluation.

Primary Molecular Target: The Enigmatic Sigma Receptors

A recurring theme in the study of N-arylalkyl-4-aryl-substituted piperidines is their high affinity for sigma (σ) receptors, particularly the σ1 and σ2 subtypes.[2][3][4][5][6] These receptors are not classical neurotransmitter receptors and have a unique pharmacology and downstream signaling profile.

  • Sigma-1 Receptor (σ1R): The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.[7] Its activation has been linked to neuroprotective effects.[8]

  • Sigma-2 Receptor (σ2R): The σ2 receptor is implicated in cell proliferation and death, and its overexpression is a hallmark of many cancer types. This has made it an attractive target for the development of novel anti-cancer agents.[7]

The affinity of piperidine derivatives for these receptors is highly dependent on the nature of the N-substituent and the substitution pattern on the 4-aryl ring. For instance, phenethylpiperidines tend to show a preference for σ1 receptors, while phenylpropylpiperidines often exhibit higher affinity for σ2 receptors.[4] This differential affinity provides a molecular basis for the diverse pharmacological effects observed with this class of compounds.

Figure 1: Simplified signaling pathway of N-arylalkyl-4-aryl-piperidines via sigma receptors.

Potential Therapeutic Applications

The unique pharmacology of N-arylalkyl-4-aryl-substituted piperidines has positioned them as promising candidates for a range of therapeutic areas.

Neurodegenerative and Psychiatric Disorders

The neuroprotective properties associated with σ1 receptor agonism make this class of compounds attractive for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By mitigating excitotoxicity and stabilizing mitochondrial function, these compounds may slow disease progression.[8] Furthermore, their interaction with dopamine and serotonin transporters suggests potential applications in psychiatric disorders like depression and anxiety.[9]

Oncology

The overexpression of σ2 receptors in tumor cells provides a therapeutic window for selective anti-cancer agents. Piperidine derivatives with high affinity for σ2 receptors have demonstrated potent antiproliferative activity in various cancer cell lines, including breast cancer.[10][11][12] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest. Some derivatives have shown efficacy in both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cells, highlighting their potential as broad-spectrum anticancer agents.[10]

Analgesia

There is growing evidence for the role of sigma receptors in pain modulation, particularly in neuropathic pain states.[5] Antagonism of the σ1 receptor has been shown to produce analgesic effects in preclinical models of neuropathic pain. The development of selective σ1 receptor antagonists from the piperidine class is an active area of research for non-opioid pain management.[5]

Experimental Protocols for Preclinical Evaluation

A thorough preclinical evaluation of novel N-arylalkyl-4-aryl-substituted piperidines is essential to characterize their therapeutic potential. The following are key experimental workflows.

Synthesis

The synthesis of these compounds typically involves multi-step organic chemistry procedures. A common approach is the conjugate addition of a phenyl nucleophile to a dihydropyridinone, followed by homologation and introduction of the desired amino moieties and N-substituents.[3] Another strategy involves the reaction of a substituted piperidine with an appropriate arylalkyl halide.

Table 1: Representative Synthetic Methodologies

MethodDescriptionKey ReagentsReference
Conjugate AdditionAddition of a phenylboronic acid to a dihydropyridin-4(1H)-one followed by further modifications.Phenylboronic acid, dihydropyridin-4(1H)-one, palladium catalyst[3]
Nucleophilic SubstitutionReaction of a 4-arylpiperidine with an arylalkyl halide.4-arylpiperidine, arylalkyl halide, base[13]
Reductive AminationReaction of a 4-arylpiperidine with an arylaldehyde followed by reduction.4-arylpiperidine, arylaldehyde, reducing agent (e.g., NaBH4)General organic chemistry principle
In Vitro Characterization

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compound for σ1 and σ2 receptors.

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity and calculate the Ki value using competitive binding analysis.[5]

Sources

Spectroscopic Characterization of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is a symmetrical molecule featuring two 4-(3-phenylpropyl)piperidine units linked by an ethylene bridge at their nitrogen atoms. This symmetry is a key determinant of its spectroscopic signature, particularly in NMR, where it will lead to a simplified spectrum with fewer unique signals than a non-symmetrical analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments would be required for complete structural assignment. All predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on data for similar chemical environments.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to each unique proton environment in the molecule. Due to the molecule's symmetry, we can anticipate a relatively straightforward spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale & Notes
Phenyl (H-1', H-2', H-3')7.10 - 7.30Multiplet10HAromatic protons of the two phenyl rings.
Benzyl-like (H-a)2.55 - 2.65Triplet4HProtons on the carbon adjacent to the phenyl ring.
Alkyl Chain (H-b)1.60 - 1.75Multiplet4HMethylene protons in the middle of the propyl chain.
Alkyl Chain (H-c)1.20 - 1.35Multiplet4HMethylene protons adjacent to the piperidine ring.
Piperidine (H-d, axial & equatorial)2.80 - 3.00Multiplet4HProtons on the carbons adjacent to the nitrogen, deshielded by the nitrogen.
Piperidine (H-e, axial & equatorial)1.90 - 2.10Multiplet4HProtons on the carbons adjacent to the nitrogen, deshielded by the nitrogen.
Piperidine (H-f)1.40 - 1.60Multiplet2HMethine proton at the 4-position of the piperidine ring.
Piperidine (H-g, axial & equatorial)1.10 - 1.30Multiplet8HProtons on the carbons at the 3 and 5 positions of the piperidine ring.
Ethylene Bridge (H-h)2.40 - 2.50Singlet or Multiplet4HProtons of the ethylene bridge connecting the two nitrogens. The multiplicity will depend on the rate of conformational exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Given the symmetry, fewer than the total number of carbons will be observed.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale & Notes
Phenyl (C-ipso)~142Quaternary carbon of the phenyl ring attached to the propyl chain.
Phenyl (C-ortho, C-meta, C-para)125 - 129Aromatic carbons of the phenyl rings.
Benzyl-like (C-a)~36Carbon adjacent to the phenyl ring.
Alkyl Chain (C-b)~29Central carbon of the propyl chain.
Alkyl Chain (C-c)~38Carbon of the propyl chain attached to the piperidine ring.
Piperidine (C-d)~54Carbons adjacent to the nitrogen atom.
Piperidine (C-f)~37Methine carbon at the 4-position of the piperidine ring.
Piperidine (C-g)~32Carbons at the 3 and 5 positions of the piperidine ring.
Ethylene Bridge (C-h)~58Carbons of the ethylene bridge.
2D NMR Spectroscopy

To unambiguously assign the proton and carbon signals, 2D NMR experiments are crucial.

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-a and H-b, H-b and H-c, and throughout the piperidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum. For example, the signal for C-a at ~36 ppm would show a correlation to the proton signal H-a at 2.55 - 2.65 ppm.[2]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: Perform standard COSY and HSQC experiments to establish proton-proton and proton-carbon correlations.

Visualization of Key NMR Correlations

G cluster_phenylpropyl Phenylpropyl Moiety cluster_piperidine Piperidine Ring cluster_bridge Ethylene Bridge C6H5 C6H5 CH2 (a) CH2 (a) C6H5->CH2 (a) COSY CH2 (b) CH2 (b) CH2 (a)->CH2 (b) COSY CH2 (c) CH2 (c) CH2 (b)->CH2 (c) COSY CH (f) CH (f) CH2 (c)->CH (f) COSY CH2 (g) CH2 (g) CH (f)->CH2 (g) COSY CH2 (d) CH2 (d) CH2 (g)->CH2 (d) COSY N N CH2 (d)->N CH2 (e) CH2 (e) N->CH2 (e) CH2 (h) CH2 (h) N->CH2 (h) N_prime N_prime CH2 (h)->N_prime

Caption: Predicted COSY correlations in a monomeric unit.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Ionization Techniques
  • Electrospray Ionization (ESI): This soft ionization technique is ideal for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Given the two basic nitrogen atoms, a doubly charged ion [M+2H]²⁺ might also be observed. ESI is typically performed in positive ion mode for piperidine derivatives due to the basicity of the nitrogen atom.[3]

  • Electron Ionization (EI): This high-energy technique will lead to extensive fragmentation, providing structural information.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] (C₃₀H₄₄N₂) is 432.69 g/mol .

  • ESI-MS: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 433.7. The doubly charged ion [M+2H]²⁺ at m/z 217.35 may also be present.

  • EI-MS: The molecular ion peak (M⁺˙) at m/z 432.7 may be weak or absent. The fragmentation is likely to be dominated by cleavages at the bonds alpha to the nitrogen atoms, which is a common pathway for piperidine derivatives.[3]

Table 3: Predicted Key Mass Spectral Fragments (EI)

m/zProposed FragmentFragmentation Pathway
216[C₁₅H₂₂N]⁺Symmetrical cleavage of the ethylene bridge.
202[C₁₄H₂₀N]⁺Cleavage of the ethylene bridge with loss of a CH₂ group.
174[C₁₂H₁₆N]⁺Loss of a phenylpropyl group from the piperidine ring.
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl-like moiety.
84[C₅H₁₀N]⁺Piperidine ring fragment.

Visualization of Predicted ESI-MS Fragmentation

G M (432.69) M (432.69) [M+H]+ (433.7) [M+H]+ (433.7) M (432.69)->[M+H]+ (433.7) ESI+ [M+2H]2+ (217.35) [M+2H]2+ (217.35) [M+H]+ (433.7)->[M+2H]2+ (217.35) Protonation

Caption: Predicted ionization in ESI-MS.

Visualization of Predicted EI-MS Fragmentation Pathway

G M+ (432.7) M+ (432.7) Fragment (216) Fragment (216) M+ (432.7)->Fragment (216) Ethylene bridge cleavage Fragment (174) Fragment (174) M+ (432.7)->Fragment (174) Loss of phenylpropyl Tropylium (91) Tropylium (91) M+ (432.7)->Tropylium (91) Benzylic cleavage Fragment (84) Fragment (84) Fragment (174)->Fragment (84) Loss of C7H6

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS:

    • Infuse the sample solution directly into the ESI source or inject it via an LC system.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire a full scan spectrum over a relevant m/z range (e.g., 100-1000).

  • EI-MS:

    • Introduce the sample via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.

    • Use a standard electron energy of 70 eV.

    • Acquire a full scan spectrum.

Conclusion

This technical guide provides a comprehensive prediction of the NMR and MS spectroscopic data for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. The symmetrical nature of the molecule is expected to simplify the NMR spectra, while mass spectrometry will be crucial for confirming the molecular weight and elucidating the fragmentation patterns. The detailed protocols and predicted spectral features herein should serve as a valuable resource for the successful characterization of this compound. It is imperative to correlate the data obtained from these orthogonal analytical techniques to ensure an unambiguous structural assignment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Masaguer, C. F., & Raviña, E. (1998). 1H and13C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Magnetic Resonance in Chemistry, 36(7), 545–547.
  • ResearchGate. (n.d.). The 1H-NMR and 13C{1H}-NMR spectra respectively displayed on the x- and y-axes of the HSQC spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 13889-98-0 | Product Name : 1-Acetylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87678, 4-(3-Phenylpropyl)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11171707, 1-(3-Phenylpropyl)piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]

  • PubMed Central. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Retrieved from [Link]

  • MDPI. (n.d.). EtIDip (EtIPr)—Synthesis, Characterisation and Reactivity of a Robust, Backbone-Modified N-Heterocyclic Carbene and Group 13 Element Complexes. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • NIST. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • PubMed. (n.d.). Electrochemical mass spectrometric studies on 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. Retrieved from [Link]

Sources

Decoding the Molecular Blueprint: A Guide to Understanding the Pharmacophore of Novel Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Sigma receptors, classified into the σ1 and σ2 subtypes, have emerged as critical targets for therapeutic intervention in a host of human diseases, including neurodegenerative disorders, psychiatric conditions, pain, and cancer.[1][2][3][4] Despite their therapeutic promise, the rational design of potent and selective ligands has been a complex challenge. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and elucidate the pharmacophore of novel sigma receptor ligands. We will deconstruct the process, moving from the fundamental biology of the receptors to the integrated computational and experimental workflows required to build and validate robust pharmacophore models. This document emphasizes the causality behind methodological choices, providing not just the "how," but the critical "why" that underpins successful ligand discovery.

The Sigma Receptor Landscape: Two Subtypes, Distinct Opportunities

Understanding the target is the foundational step in any drug discovery endeavor. The sigma receptors, initially misclassified as opioid receptors, are now recognized as a unique class of proteins with distinct structures and functions.

  • The Sigma-1 Receptor (σ1R): A Chaperone at the Crossroads of Cellular Stress. The σ1R is a 223-amino acid transmembrane protein primarily located at the endoplasmic reticulum (ER), particularly at a specialized subdomain known as the mitochondria-associated membrane (MAM).[1][5][6] It functions as a ligand-operated molecular chaperone.[4][7] In its resting state, it is often complexed with the Binding immunoglobulin Protein (BiP).[6] Upon ligand binding or cellular stress, σ1R dissociates from BiP and modulates the function of various client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R), which regulates calcium (Ca²⁺) signaling between the ER and mitochondria.[4][5][6] This unique mechanism places σ1R at the heart of cellular homeostasis, making it a key target for conditions like Alzheimer's disease, depression, and neuropathic pain.[2][3] The publication of its crystal structure in 2016 was a landmark event, providing a structural basis for rational drug design.[1][8]

  • The Sigma-2 Receptor (σ2R): A Regulator of Proliferation and Cellular Trafficking. The σ2R was identified molecularly as Transmembrane Protein 97 (TMEM97) more recently.[9] It is a four-pass transmembrane protein that plays a crucial role in cholesterol homeostasis and cellular proliferation.[9][10] Notably, σ2R is overexpressed in rapidly proliferating cells, including many types of tumors, making it an attractive target for both cancer diagnostics and therapeutics.[9][11] It forms a complex with other proteins like the progesterone receptor membrane component 1 (PGRMC1) to regulate pathways involved in cell survival and trafficking.[10][12]

Key Distinctions for Pharmacophore Development
FeatureSigma-1 Receptor (σ1R)Sigma-2 Receptor (σ2R / TMEM97)
Primary Function Ligand-operated molecular chaperone, modulates Ca²⁺ signaling[4][5][7]Regulates cholesterol homeostasis and cell proliferation[9][10]
Primary Location Endoplasmic Reticulum (ER), specifically the MAM[6][13]Endoplasmic Reticulum[9]
Structure Homotrimer, single transmembrane helix per protomer[5][8]Four-pass transmembrane protein[9][10]
Key Therapeutic Areas Neurodegeneration, psychiatric disorders, pain[2][3][4]Oncology (imaging and therapy), neurodegenerative diseases[11][14]
Structural Data Crystal structure available (e.g., PDB: 5HK1)[5]Crystal structure available[10]

The Core of Discovery: Pharmacophore Modeling

A pharmacophore is the three-dimensional arrangement of essential molecular features that a ligand must possess to be recognized by a specific receptor and elicit a biological response.[15][16] It is an abstract concept, focusing on features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and ionizable groups, rather than the specific chemical scaffold of a molecule.[16][17] This abstraction is powerful, as it allows for the discovery of novel, structurally diverse compounds that fit the required feature map—a process known as scaffold hopping.[18]

There are two primary, often complementary, approaches to generating a pharmacophore hypothesis.

Ligand-Based Pharmacophore Modeling (LBPM)

Causality: This approach is employed when the 3D structure of the target receptor is unknown or of insufficient resolution, but a set of active ligands exists. The core principle is that molecules with similar biological activity share common chemical features arranged in a specific 3D geometry.[16][18]

  • Training Set Compilation:

    • Gather a set of ligands with known binding affinities (ideally Ki or IC50 values) for the target receptor.

    • Ensure structural diversity within the set.

    • Include a range of activities, from highly active to moderately active.

  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformations for each ligand in the training set. This is a critical step, as the bioactive conformation (the shape the ligand adopts in the binding pocket) is often not its lowest energy state in solution.

  • Feature Mapping & Alignment:

    • Identify potential pharmacophoric features (e.g., H-bond acceptors/donors, hydrophobic regions, aromatic rings, positive/negative ionizable centers) for all conformations of each molecule.[19]

    • Align the molecules by superimposing their common features. The goal is to find a 3D arrangement of features shared by the most active compounds.

  • Hypothesis Generation & Scoring:

    • The software generates multiple potential pharmacophore hypotheses based on the alignments.

    • Each hypothesis is scored based on how well it maps to the active molecules and avoids mapping to inactive molecules (if included).[19]

Structure-Based Pharmacophore Modeling (SBPM)

Causality: This is the preferred method when a high-quality 3D structure of the receptor—typically from X-ray crystallography or cryo-EM—is available, especially a co-crystal structure with a bound ligand.[20] It leverages direct knowledge of the key interactions within the binding pocket.[18]

  • Receptor-Ligand Complex Preparation:

    • Obtain a high-resolution crystal structure of the receptor-ligand complex from a source like the Protein Data Bank (PDB). For σ1R, structures like 5HK1 or 6DJZ are excellent starting points.[5]

    • Prepare the structure by adding hydrogens, assigning bond orders, and optimizing the hydrogen-bonding network.

  • Interaction Analysis:

    • Identify all key molecular interactions between the ligand and the amino acid residues of the binding pocket (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).

  • Feature Generation:

    • Translate these interactions into pharmacophoric features. For example, a hydrogen bond from a backbone amide to the ligand becomes a "hydrogen bond acceptor" feature on the pharmacophore. A hydrophobic pocket surrounding an alkyl group on the ligand becomes a "hydrophobic" feature.[20]

  • Hypothesis Refinement:

    • Refine the hypothesis by adding "excluded volumes." These are spheres representing regions of space occupied by the receptor, which a new ligand cannot occupy. This significantly improves the selectivity of the virtual screen.

Workflow: Choosing the Right Path

The decision between ligand-based and structure-based modeling is dictated by the available data. The most robust models often integrate insights from both.

G cluster_input Available Data cluster_method Modeling Approach cluster_output Outcome ligands Set of Active Ligands (Diverse Scaffolds, Known Ki) lbpm Ligand-Based Modeling (LBPM) (Superimpose common features) ligands->lbpm Primary Input For sbpm Structure-Based Modeling (SBPM) (Map protein-ligand interactions) ligands->sbpm Used for validation structure High-Resolution 3D Structure (e.g., X-ray, Cryo-EM) structure->lbpm Can inform alignment structure->sbpm Primary Input For hypothesis Pharmacophore Hypothesis (3D arrangement of features) lbpm->hypothesis sbpm->hypothesis caption Figure 1. Decision workflow for pharmacophore model generation.

Figure 1. Decision workflow for pharmacophore model generation.

The Computational Gauntlet: Hypothesis Validation and Virtual Screening

Generating a hypothesis is only the beginning. A model's predictive power must be rigorously validated before it can be trusted for virtual screening.[21] This is a non-negotiable step to ensure trustworthiness and avoid costly false positives in subsequent experimental work.

Hypothesis Validation

Causality: Validation assesses a model's ability to distinguish between known active and known inactive compounds (decoys). A good model should preferentially select actives and reject inactives.[22]

  • Test Set & Decoy Set Preparation:

    • Test Set: A set of known active ligands that were not used in the model's creation.

    • Decoy Set: A much larger set of molecules presumed to be inactive. These should be physically similar to the actives (e.g., similar molecular weight, logP) but topologically distinct to challenge the model. The DUD-E database is a common source for generating decoys.

  • Screening the Sets:

    • Use the pharmacophore hypothesis to screen both the test set and the decoy set.

  • Performance Evaluation:

    • Calculate key metrics to quantify the model's performance. The goal is to see a high retrieval rate of actives early in the ranked list of hits.

    • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to a random selection.

    • Goodness of Hit (GH) Score: A metric that combines hit rate and enrichment into a single score. A GH score above 0.7 is considered a very good model.[22]

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The area under the curve (AUC) is a measure of the model's predictive quality. An AUC of 1.0 is a perfect classifier, while 0.5 is random.

Virtual Screening

Once validated, the pharmacophore model is used as a 3D query to search large compound libraries (e.g., ZINC, Enamine REAL) for novel molecules that match the pharmacophoric features.[23]

G start Validated Pharmacophore Hypothesis db_prep Prepare Compound Library (e.g., ZINC, Enamine) - Generate 3D conformers - Assign protonation states start->db_prep screen Virtual Screening (Filter library with 3D query) db_prep->screen hits Initial Hit List (Thousands of compounds) screen->hits filter Post-Screening Filtering - ADMET prediction (e.g., Lipinski's Rule) - PAINS filter (removes frequent hitters) - Shape similarity / Docking hits->filter final Prioritized Hit List (Dozens to hundreds of compounds) filter->final exp Experimental Validation final->exp caption Figure 2. The virtual screening and hit triage workflow.

Figure 2. The virtual screening and hit triage workflow.

Ground Truth: The Experimental Validation Workflow

Virtual hits are merely predictions. Their true affinity and activity must be confirmed through rigorous, self-validating experimental protocols.

Primary Validation: In Vitro Binding Assays

Causality: The first experimental question is simple: Does the compound actually bind to the target receptor? Radioligand binding assays are the gold standard for determining a compound's binding affinity (Ki).[24][25]

  • Source of Receptors:

    • Prepare membrane homogenates from tissues or cells expressing the target receptor. For σ1R, guinea pig liver membranes are commonly used due to high receptor density. For σ2R, rat liver or specific cell lines (e.g., Hela) are often used.[26][27]

  • Assay Setup:

    • Incubate the membrane preparation with a known radioligand (a "hot" ligand) at a fixed concentration (typically near its Kd value).

    • For σ1R: A common radioligand is [³H]-(+)-pentazocine.[26]

    • For σ2R: A common approach uses the non-selective radioligand [³H]-DTG in the presence of a high concentration of a selective σ1R ligand (e.g., (+)-pentazocine) to "mask" the σ1R sites, ensuring that binding is specific to σ2R.[24][26]

  • Competition:

    • Add increasing concentrations of the unlabeled test compound (the "cold" ligand from the virtual screen).

  • Separation & Quantification:

    • Separate the bound radioligand from the free radioligand, typically via rapid vacuum filtration.[28]

    • Quantify the radioactivity of the filter-bound complexes using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the log concentration of the test compound. This generates a sigmoidal competition curve.

    • Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Secondary Validation: Selectivity and Functional Activity

Causality: A compound that binds is not necessarily a good drug candidate. It must be selective for its intended target over other receptors (especially the other sigma subtype) and must modulate the receptor's function in the desired way (i.e., as an agonist or antagonist).

  • Selectivity Assays: The binding assay protocol is repeated for other relevant receptors. For a putative σ1R ligand, determining its Ki for σ2R is essential. High selectivity (e.g., >100-fold) is often a key goal.

  • Functional Assays: These assays measure the biological effect of ligand binding. Defining functional activity for sigma receptors can be complex.

    • σ1R: Activity is often inferred from downstream effects. For example, an agonist might potentiate neurite outgrowth in cell culture or modulate Ca²⁺ flux, while an antagonist would block these effects.[13]

    • σ2R: Agonists often induce apoptosis or cell death in cancer cell lines, providing a measurable functional endpoint.[29]

The Sigma Receptor Signaling Context

Understanding the receptor's signaling pathway is crucial for designing relevant functional assays. For σ1R, its role as a chaperone at the MAM is central.

G cluster_ER ER Lumen cluster_MAM ER Membrane (MAM) cluster_Mito Mitochondrion bip BiP (Chaperone) s1r σ1R s1r->bip dissociates from ip3r IP3R s1r->ip3r stabilizes atp ATP Production ip3r->atp Ca²⁺ flux ligand Agonist Ligand ligand->s1r binds caption Figure 3. Simplified σ1R signaling at the MAM.

Sources

Methodological & Application

Application Notes and Protocols for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], a high-affinity ligand, is a valuable tool for investigating the pharmacology of the sigma-2 (σ2) receptor. The σ2 receptor, an emerging therapeutic target for various neurological disorders and cancers, has been putatively identified as the progesterone receptor membrane component 1 (PGRMC1) protein complex.[1] Radioligand binding assays are a cornerstone technique for characterizing the interaction of novel compounds with their receptor targets.[2][3][4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds, such as 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], for the σ2 receptor.

The principle of a competitive binding assay is to measure the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.[5][6][7] By performing this experiment over a range of concentrations of the unlabeled compound, a competition curve is generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand.[8] This value can then be converted to the inhibition constant (Ki), which represents the affinity of the unlabeled ligand for the receptor.[6][8][9]

This guide is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques. It provides both the theoretical framework and a practical, step-by-step protocol for conducting a robust and reliable σ2 receptor binding assay.

Principle of Competitive Radioligand Binding

The assay measures the competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand) for a finite number of receptors in a biological preparation, typically cell membranes.[5] As the concentration of the cold ligand increases, it displaces the hot ligand from the receptor, leading to a decrease in the measured radioactivity bound to the membranes.

Competitive_Binding cluster_0 Binding Equilibrium Receptor { Receptor (σ2)} Bound_Complex {Bound Complex| Radioactivity Detected} Receptor:f0->Bound_Complex:f0 Radioligand {[3H]-DTG| Radiolabel} Radioligand->Receptor:f0 Binds Unlabeled_Ligand {Test Compound| e.g., 1,1'-Ethylenebis...} Unlabeled_Ligand->Receptor:f0 Competes Displaced Displacement Free_Radioligand Free [3H]-DTG Displaced->Radioligand Displaces

Figure 1: Principle of Competitive Radioligand Binding Assay.

Materials and Reagents

Equipment
  • Microcentrifuge

  • 96-well microplates (polypropylene, V-bottom or U-bottom)

  • Multichannel pipettes

  • Plate shaker

  • Cell harvester with vacuum manifold

  • Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine)[10]

  • Scintillation vials or 96-well filter plates compatible with a scintillation counter

  • Liquid scintillation counter (e.g., MicroBeta2™)[11]

  • pH meter

  • Vortex mixer

Reagents
  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG). This is a non-selective sigma receptor ligand.[12][13]

  • Unlabeled Ligands:

    • Test Compound: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

    • Positive Control/Non-specific Binding Determinator: Haloperidol[14]

  • Receptor Source: Membrane preparations from tissues or cells expressing σ2 receptors (e.g., rat liver, Jurkat cells, or a cell line overexpressing the receptor).[1][14]

  • Assay Buffer: The composition of the buffer is critical and should be optimized.[15] A common starting point is:

    • 50 mM Tris-HCl, pH 7.4 or 8.0[1][10]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail: A high-efficiency cocktail compatible with wet or dry filters (e.g., Microscint™-20 or Ultima Gold™).[15]

  • Protein Assay Reagents: (e.g., BCA or Bradford assay kit) to determine the protein concentration of the membrane preparation.[10]

Table 1: Reagent Preparation

ReagentPreparation and Storage
Assay Buffer Prepare a 10x stock of 500 mM Tris-HCl. Adjust pH at room temperature. Autoclave and store at 4°C. Dilute to 1x and adjust pH to 7.4 or 8.0 before use.
Radioligand Stock [³H]-DTG is typically supplied in ethanol. Prepare working dilutions in Assay Buffer. Store at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Unlabeled Ligand Stocks Prepare high-concentration stock solutions (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in Assay Buffer for the competition curve.
Membrane Preparation Homogenize tissue or cells in lysis buffer, centrifuge to pellet membranes, wash, and resuspend in buffer with a cryoprotectant (e.g., 10% sucrose).[10] Store aliquots at -80°C.

Experimental Protocol: Competitive Binding Assay

This protocol is designed to determine the Ki of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] by its ability to compete with [³H]-DTG for binding to σ2 receptors.

Part 1: Assay Optimization (Self-Validating System)

Before performing the main competitive binding experiment, it is crucial to optimize several parameters to ensure the assay is robust and reliable.[15][16]

  • Membrane Concentration: Determine the optimal amount of membrane protein per well that yields a specific binding signal that is at least 80% of the total binding at the Kd concentration of the radioligand, while keeping total binding below 10% of the total radioligand added to avoid ligand depletion.[16][17]

  • Incubation Time and Temperature: Determine the time required to reach binding equilibrium. This is typically done by measuring specific binding at various time points (e.g., 15, 30, 60, 90, 120 minutes) at the chosen temperature (e.g., 25°C or 37°C).[10][15] Equilibrium is reached when the amount of bound radioligand no longer increases with time.

  • Radioligand Concentration: For competition assays, use a single concentration of the radioligand, typically at or below its Kd value.[8][16] This provides a good signal window while being sensitive to competition. The Kd for [³H]-DTG binding to σ2 receptors should be determined via a saturation binding experiment if not already known for your specific receptor preparation.

Part 2: Step-by-Step Assay Procedure

1. Plate Setup:

  • Prepare a 96-well plate. It is essential to include controls for Total Binding, Non-specific Binding (NSB), and the competition curve with the test compound.

  • All determinations should be performed in triplicate.

Table 2: Example 96-Well Plate Layout

Well(s)Condition[³H]-DTGUnlabeled LigandMembrane Prep
A1-A3Total BindingFixed Conc.BufferYes
B1-B3Non-specific BindingFixed Conc.10 µM HaloperidolYes
C1-C3Competitor Conc. 1Fixed Conc.Lowest Conc.Yes
D1-D3Competitor Conc. 2Fixed Conc....Yes
...............
H1-H3Competitor Conc. nFixed Conc.Highest Conc.Yes

2. Reagent Addition:

  • The final assay volume is typically 150-250 µL.[1][10] For a 250 µL final volume:

  • Add 50 µL of Assay Buffer to the "Total Binding" wells.

  • Add 50 µL of the unlabeled competitor (1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]) at various concentrations to the respective wells.

  • Add 50 µL of the high concentration of Haloperidol (e.g., 10 µM final concentration) to the "Non-specific Binding" wells.[14]

  • Add 50 µL of the [³H]-DTG solution (at a fixed concentration, e.g., 1 nM) to all wells.[1]

  • Important: To mask the binding of [³H]-DTG to σ1 receptors, a selective σ1 ligand (e.g., (+)-pentazocine) should be included in all wells at a concentration sufficient to saturate the σ1 sites.[12]

  • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells.

3. Incubation:

  • Seal the plate and incubate on a plate shaker with gentle agitation for the predetermined equilibrium time (e.g., 60 minutes) at the optimized temperature (e.g., 25°C).[10][14]

4. Filtration:

  • The core principle of this step is to rapidly separate the membrane-bound radioligand from the free radioligand in the solution.[15][18]

  • Pre-soak the glass fiber filter mat in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[10]

  • Place the filter mat in the cell harvester.

  • Rapidly aspirate the contents of each well through the filter mat using the vacuum manifold.

  • Wash the filters immediately with 3-4 washes of ice-cold Wash Buffer to remove any unbound radioligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.

5. Radioactivity Counting:

  • Remove the filter mat from the harvester and dry it (e.g., under a heat lamp or in a low-temperature oven for 30 minutes at 50°C).[10]

  • Place the filter mat (or individual filter discs) into scintillation vials or a compatible 96-well plate.

  • Add an appropriate volume of liquid scintillation cocktail.

  • Count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis and Interpretation

The goal of the analysis is to determine the Ki of the test compound.

1. Calculate Specific Binding:

  • Total Binding (CPM_total): Average CPM from wells with only radioligand and membranes.

  • Non-specific Binding (CPM_nsb): Average CPM from wells containing a saturating concentration of a standard competitor (Haloperidol). This represents binding to non-receptor components.[8][19]

  • Specific Binding (CPM_specific): CPM_total - CPM_nsb. This represents the binding to the target receptors.

2. Generate the Competition Curve:

  • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = ((CPM_competitor - CPM_nsb) / (CPM_total - CPM_nsb)) * 100

  • Plot the % Specific Binding (Y-axis) against the logarithm of the competitor concentration (X-axis). This will generate a sigmoidal dose-response curve.

3. Determine the IC50:

  • Use a non-linear regression curve-fitting software (e.g., GraphPad Prism) to fit the data to a one-site competition model.[5]

  • The software will calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding.

4. Calculate the Ki (Cheng-Prusoff Equation):

  • The Ki is a more absolute measure of affinity than the IC50 because it is independent of the radioligand concentration used in the assay.[9]

  • Use the Cheng-Prusoff equation to convert the IC50 to a Ki:[6][16] Ki = IC50 / (1 + ([L] / Kd)) Where:

    • [L] = Concentration of the radioligand ([³H]-DTG) used in the assay.
    • Kd = Dissociation constant of the radioligand for the receptor (must be determined from a separate saturation binding experiment).

Sources

In vitro cell-based assays using 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In Vitro Cell-Based Assays for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] and Related Sigma-2 Receptor Ligands

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cell-based assays to characterize compounds targeting the sigma-2 receptor (σ2R), using 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] as a representative molecule. The σ2R, now identified as Transmembrane Protein 97 (TMEM97), is a critical target in oncology and neurodegenerative disease research due to its overexpression in proliferating cells and its role in cholesterol homeostasis.[1][2][3][4] We present detailed, step-by-step protocols for three key assays: a competitive radioligand binding assay to determine target affinity, a cell viability assay to measure functional effects on cancer cell proliferation, and a cellular cholesterol trafficking assay to investigate modulation of a core biological pathway. This guide emphasizes the scientific rationale behind experimental choices, providing a framework for robust and reproducible characterization of novel σ2R ligands.

Scientific Background: The Sigma-2 Receptor (TMEM97) as a Therapeutic Target

The sigma-2 receptor (σ2R) was first identified pharmacologically in 1990, but its molecular identity remained unknown until it was recently identified as Transmembrane Protein 97 (TMEM97).[4] TMEM97 is a four-pass transmembrane protein primarily located in the endoplasmic reticulum but also found at the plasma membrane and in lysosomes.[4][5] Its expression is notably upregulated by a factor of 10 or more in proliferating cancer cells compared to quiescent ones, making it a compelling biomarker and target for anticancer therapeutics.[3][6]

The biological functions of σ2R/TMEM97 are multifaceted. It plays a crucial role in cellular cholesterol homeostasis.[3][5][7] At the plasma membrane, TMEM97 forms a ternary complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), which enhances the internalization of LDL cholesterol.[3][7][8] It also interacts with the Niemann-Pick C1 (NPC1) protein to regulate the transport of cholesterol out of lysosomes.[3][5] Beyond cholesterol trafficking, σ2R/TMEM97 activation is linked to the induction of caspase-dependent apoptosis in tumor cells, further highlighting its therapeutic potential.[1]

Given this context, compounds like 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] that target σ2R/TMEM97 require rigorous in vitro characterization. The following protocols are designed to assess a compound's binding affinity, its functional impact on cell viability, and its influence on the fundamental pathway of cholesterol transport.

Part I: Characterizing Ligand Affinity at the Sigma-2 Receptor

The foundational step in characterizing a novel ligand is to determine its binding affinity for the intended target. A competitive radioligand binding assay is the gold standard for quantifying this interaction.

Principle of the Assay

This assay measures the ability of a test compound (the "competitor," e.g., 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]) to displace a known radiolabeled ligand from the σ2R. The assay is typically performed on membrane preparations from cells or tissues known to express the receptor. Because many sigma ligands bind to both σ1 and σ2 subtypes, a selective σ1R ligand (a "masking" agent) is included to ensure that the binding observed is specific to the σ2R.[6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibitory constant (Ki) to reflect the true affinity.

Protocol 1: σ2R Competitive Radioligand Binding Assay

This protocol is adapted from established methods for σ2R binding studies.[6][8][9]

A. Materials and Reagents

  • Cell Line: Jurkat cells or a cancer cell line with high σ2R expression (e.g., MDA-MB-435).

  • Radioligand: [3H]Di-o-tolylguanidine ([3H]DTG). It binds with similar affinity to both σ1R and σ2R.[6][8]

  • σ1R Masking Ligand: (+)-Pentazocine.[6][8]

  • Non-specific Binding Control: Haloperidol.[9]

  • Test Compound: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: Dounce homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters.

B. Procedure

  • Membrane Preparation:

    • Harvest cultured cells and wash with ice-cold Tris-HCl buffer.

    • Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the following to each well in order:

      • Assay Buffer

      • Test compound at various concentrations (or vehicle for total binding).

      • 10 µM Haloperidol for non-specific binding control wells.[9]

      • 100 nM (+)-Pentazocine to all wells to mask σ1 receptors.[6]

      • ~150-200 µg of membrane protein.

      • A fixed concentration of [3H]DTG (e.g., 25 nM).[9]

    • Incubate the plate for 60-120 minutes at 25°C or room temperature.[9]

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

C. Data Analysis and Interpretation

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

ParameterDescriptionExample Value
Radioligand [3H]DTG25 nM
Kd of Radioligand Dissociation constant of [3H]DTG for σ2R~80 nM[9]
Masking Ligand (+)-Pentazocine100 nM
Test Compound IC50 Concentration for 50% displacementVaries
Calculated Ki Inhibitory constant (affinity)Varies

Part II: Assessing Functional Activity in Cancer Cells

Since σ2R/TMEM97 is overexpressed in proliferating tumors and its ligands can induce cytotoxicity, a primary functional assessment involves measuring the compound's effect on cancer cell viability.[1][6]

Principle of the Assay

Cell viability assays, such as the MTT assay, measure the metabolic activity of a cell population. Viable cells contain mitochondrial reductases that convert the tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of living cells. A reduction in formazan production in treated cells indicates either reduced proliferation or increased cell death. This provides a robust functional readout for the cytotoxic potential of σ2R ligands.

Protocol 2: Cancer Cell Viability (MTT) Assay

This protocol is a standard method for assessing cytotoxicity in response to a test compound.[1]

A. Materials and Reagents

  • Cell Lines: Cancer cell lines known to express high levels of σ2R, such as human melanoma MDA-MB-435 or mouse breast cancer EMT-6.[1]

  • Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.

  • Test Compound: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], dissolved in a suitable solvent like DMSO.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization Solution (e.g., DMSO or acidified isopropanol).

  • Equipment: 96-well cell culture plates, multichannel pipette, microplate reader.

B. Workflow Diagram

G cluster_workflow Cell Viability Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate Overnight (24h) for Adherence seed->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate for Treatment Period (e.g., 48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance on Plate Reader solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Workflow for the MTT-based cell viability assay.

C. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

D. Data Analysis and Interpretation

  • Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability).

  • Plot the percentage of cell viability against the log concentration of the test compound.

  • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Cell Lineσ2R ExpressionExample IC50 Range for σ2R Ligands
MDA-MB-435 High10 - 50 µM[1]
EMT-6 High10 - 50 µM[1]
Normal Fibroblasts Low>100 µM

Part III: Investigating Effects on Cholesterol Homeostasis

Given the established role of σ2R/TMEM97 in cholesterol transport, a crucial functional assay is to determine if a ligand modulates this pathway.[3] Filipin staining is a classic and effective method to visualize the accumulation of unesterified cholesterol in cells.

Principle of the Assay

Filipin is a fluorescent polyene macrolide that binds specifically to unesterified (free) cholesterol.[10] In healthy cells, most cholesterol resides in the plasma membrane. However, disruption of intracellular cholesterol trafficking, such as by inhibiting transport out of late endosomes/lysosomes, leads to a pronounced accumulation of cholesterol in these intracellular compartments.[10] This accumulation can be visualized and quantified by staining with filipin. A positive control, U-18666A, is an inhibitor of intracellular cholesterol transport that induces a characteristic phenotype of cholesterol accumulation.[10][11]

Signaling Pathway Diagram
σ2R/TMEM97 in the cellular cholesterol uptake pathway.
Protocol 3: Filipin Staining for Intracellular Cholesterol Accumulation

This protocol is based on commercially available kits and established methods for visualizing cellular cholesterol.[10][11]

A. Materials and Reagents

  • Cell Line: HepG2 (human liver cancer) or CHO (Chinese Hamster Ovary) cells are commonly used models for cholesterol studies.

  • Culture Medium and Plates: Appropriate medium and 96-well, black-walled, clear-bottom imaging plates.

  • Test Compound: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

  • Positive Control: U-18666A, a cholesterol transport inhibitor.[10]

  • Reagents:

    • Cell-Based Assay Fixative Solution (e.g., 4% paraformaldehyde in PBS).

    • Filipin III stock solution (e.g., 5 mg/mL in DMSO).

    • Wash Buffer (e.g., PBS).

    • Nuclear Stain (optional): Hoechst or DAPI.

  • Equipment: Fluorescence microscope or high-content imaging system with UV excitation/emission filters (Ex: 340-380 nm, Em: 385-470 nm).[10]

B. Procedure

  • Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compound or U-18666A (e.g., 1-5 µM) for 24-48 hours. Include a vehicle control.

  • Fixation: Carefully remove the culture medium and gently wash the cells with PBS. Fix the cells by adding 100 µL of Fixative Solution and incubating for 10-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a fresh working solution of Filipin III (e.g., 50 µg/mL) in PBS. Protect from light.

    • Add 100 µL of the Filipin III solution to each well. If desired, include a nuclear counterstain.

    • Incubate in the dark for 60 minutes at room temperature.

  • Final Wash: Wash the cells twice with PBS for 5 minutes each. Leave the final wash on the cells for imaging.

  • Imaging: Acquire images using a fluorescence microscope. The filipin signal will appear as punctate intracellular staining in cells with disrupted cholesterol transport, while in control cells, it will primarily outline the plasma membrane.[10]

C. Data Analysis and Interpretation

  • Qualitative Analysis: Visually compare the filipin staining pattern in treated cells to the vehicle control and the U-18666A positive control. An increase in intracellular puncta indicates inhibition of cholesterol trafficking.

  • Quantitative Analysis: Use image analysis software to quantify the mean fluorescence intensity of the intracellular filipin signal per cell. A statistically significant increase in intensity compared to the vehicle control suggests the compound perturbs cholesterol homeostasis.

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro characterization of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] and other novel ligands targeting the sigma-2 receptor/TMEM97. By systematically assessing receptor binding affinity, functional effects on cancer cell viability, and modulation of cholesterol transport, researchers can build a comprehensive pharmacological profile of their compounds. These assays are essential early steps in the drug discovery pipeline, enabling the identification and validation of promising new therapeutic agents for cancer and neurodegenerative diseases.

References

  • National Center for Biotechnology Information. (n.d.). Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol. NIH. Retrieved from [Link]

  • Zeng, C., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceutical Research, 29(9), 2493-2502. PMC - NIH. Retrieved from [Link]

  • Vaisar, T., et al. (2023). Reverse cholesterol transport: current assay methods, alterations with disease and response to therapeutic intervention. Frontiers in Cardiovascular Medicine, 10, 1246105. Retrieved from [Link]

  • Wheeler, K. T., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current medicinal chemistry, 18(27), 4117-4126. PMC - NIH. Retrieved from [Link]

  • Weng, T. Y., et al. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 23(22), 14299. PubMed Central. Retrieved from [Link]

  • Wang, J., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers, 12(7), 1860. PMC - PubMed Central. Retrieved from [Link]

  • Sahn, J. J., et al. (2023). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science, 6(7), 1011-1025. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-2 receptor. Retrieved from [Link]

  • Weng, T. Y., et al. (2023). Transmembrane Protein 97 (TMEM97): Molecular Target and Treatment in Age-Related Macular Degeneration (AMD). International Journal of Molecular Sciences, 24(13), 10892. MDPI. Retrieved from [Link]

  • Selvaraj, C., et al. (2021). Progesterone receptor membrane component 1 (PGRMC1) binds and stabilizes cytochromes P450 through a heme-independent mechanism. Journal of Biological Chemistry, 297(5), 101316. PubMed. Retrieved from [Link]

  • Piel, R. B., et al. (2019). A Novel Role for Progesterone Receptor Membrane Component 1 (PGRMC1): A Partner and Regulator of Ferrochelatase. Biochemistry, 58(1), 16-20. PMC - NIH. Retrieved from [Link]

  • IRIS. (n.d.). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Retrieved from [Link]

  • Krok, N. J., et al. (2022). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 23(23), 15286. Retrieved from [Link]

  • UniProtKB/Swiss-Prot. (n.d.). TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). UniProt. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • GeneCards. (n.d.). TMEM97 Gene - SGMR2 Protein. Retrieved from [Link]

  • Wang, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

  • ResearchGate. (2016). NHERF1/EBP50 as a Target for Modulation of MRP Function in HepG2 Cells. Retrieved from [Link]

  • Ahmed, I. (2021). The Role of Progesterone Receptor Membrane Component 1 (PGRMC1) in Cell Biology. Charles Sturt University Research Output. Retrieved from [Link]

  • Peluso, J. J., et al. (2008). Progesterone Receptor Membrane Component-1 (PGRMC1) Is the Mediator of Progesterone's Antiapoptotic Action in Spontaneously Immortalized Granulosa Cells As Revealed by PGRMC1 Small Interfering Ribonucleic Acid Treatment and Functional Analysis of PGRMC1 Mutations. Endocrinology, 149(10), 5349-5357. Oxford Academic. Retrieved from [Link]

  • Cahill, M. A. (2007). Progesterone receptor membrane component 1: an integrative review. Journal of Steroid Biochemistry and Molecular Biology, 105(1-5), 16-36. PubMed. Retrieved from [Link]

  • GeneCards. (n.d.). NHERF1 Gene - NHERF Family PDZ Scaffold Protein 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Noncanonical Sequences Involving NHERF1 Interaction with NPT2A Govern Hormone-Regulated Phosphate Transport: Binding Outside the Box. NIH. Retrieved from [Link]

  • Casamassimi, A., et al. (2017). The Biological Relevance of NHERF1 Protein in Gynecological Tumors. Frontiers in Oncology, 7, 23. Retrieved from [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 129. PMC - NIH. Retrieved from [Link]

  • van der Westhuizen, C. W., et al. (1998). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Investigational New Drugs, 16(2), 135-144. PubMed. Retrieved from [Link]

  • Zhang, M., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry, 45(3), 654-662. PubMed. Retrieved from [Link]

  • University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]

  • Lever, J. R., et al. (2001). The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats. European Journal of Pharmacology, 426(1-2), R1-R2. PubMed. Retrieved from [Link]

  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 206-215. PubMed. Retrieved from [Link]

  • Ciftci, H. I., et al. (2023). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity, 20(7), e202300539. PMC - PubMed Central. Retrieved from [Link]

  • Modzelewska, A., et al. (2003). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Bioorganic & Medicinal Chemistry, 11(17), 3863-3871. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Retrieved from [Link]

  • Xu, Y. M. (2007). Cell biological manifestations of bisdioxopiperazines treatment of human tumor cell lines in culture. Current Medicinal Chemistry, 14(12), 1335-1342. PubMed. Retrieved from [Link]

  • Wünsch, B., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(10), 713-724. PMC - PubMed Central. Retrieved from [Link]

  • IRIS Unict. (2023). A focus on piperidine and piperazine scaffolds. Retrieved from [Link]

Sources

In vivo experimental design for studying 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] effects

Author: BenchChem Technical Support Team. Date: January 2026

In Vivo Experimental Design for Characterizing the Pharmacological Effects of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Abstract

This document provides a comprehensive guide for the in vivo characterization of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], a novel compound with limited publicly available pharmacological data. Given its structural similarity to other neuroactive piperidine-containing molecules, we present a multi-phased experimental plan. The initial phase focuses on safety, tolerability, and broad behavioral screening. Subsequent phases are designed to test the hypothesis that this compound may act as a modulator of central nervous system (CNS) targets, with a particular focus on the sigma-1 receptor system, a common target for such structures. The protocols herein are designed to be self-validating, providing a rigorous framework for elucidating the compound's potential therapeutic effects and mechanism of action.

Introduction and Rationale

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is a symmetrical molecule containing two 4-(3-phenylpropyl)piperidine moieties linked by an ethylene bridge. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents.[1][2][3] Specifically, the 4-substituted piperidine motif is a key feature of ligands targeting sigma receptors, which are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[4][5] Ligands for the sigma-1 receptor, such as PRE-084 and the tool compound 1,3-di-o-tolylguanidine (DTG), have demonstrated significant effects in preclinical models of neurodegeneration, amnesia, pain, and neuropsychiatric disorders.[5][6][7][8]

Given the structural features of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], we hypothesize that it may function as a sigma receptor ligand. This guide outlines a logical, tiered approach to test this hypothesis and broadly characterize its in vivo effects.

Hypothesized Signaling Pathway Involvement

Sigma-1 receptor activation is known to modulate a variety of downstream signaling events, primarily through protein-protein interactions. A key function is the regulation of intracellular Ca²⁺ signaling between the ER and mitochondria, which can impact neuronal excitability and ATP production.[4] This modulation can influence NMDA receptor function, promote neurotrophic signaling (e.g., via BDNF), and ultimately enhance synaptic plasticity and neuronal resilience.[4][5]

G cluster_0 Endoplasmic Reticulum (ER) S1R Sigma-1 Receptor (S1R) IP3R IP3 Receptor S1R->IP3R Stabilizes NMDAR NMDA Receptor S1R->NMDAR Modulates BDNF BDNF Release S1R->BDNF Promotes Ca_Signal Ca²⁺ Signaling (Modulation) IP3R->Ca_Signal Regulates Ca²⁺ flux Test_Compound 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] (Hypothesized Agonist) Test_Compound->S1R Binds & Activates NMDAR->Ca_Signal Plasticity Synaptic Plasticity & Neuroprotection Ca_Signal->Plasticity BDNF->Plasticity

Figure 1: Hypothesized mechanism of action. The test compound is postulated to bind to the Sigma-1 Receptor (S1R), modulating downstream effectors like the IP3 and NMDA receptors to influence calcium signaling and promote neuroprotection.

Phase I: Foundational Safety and Behavioral Screening

The primary goal of this phase is to establish a safe dose range and identify the compound's most prominent behavioral effects. This is a critical first step for any novel chemical entity.

Dose-Range Finding and Acute Tolerability

Rationale: To determine the maximum tolerated dose (MTD) and identify potential overt toxicity. This informs dose selection for all subsequent efficacy studies.

Protocol:

  • Animal Model: Use adult male C57BL/6J mice (8-10 weeks old) due to their genetic stability and extensive use in behavioral neuroscience.

  • Compound Formulation: Prepare 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in a vehicle suitable for the chosen route of administration (e.g., 5% Tween 80 in saline for intraperitoneal, i.p., injection).

  • Dose Escalation: Administer single doses in a logarithmic progression (e.g., 1, 3, 10, 30, 100 mg/kg, i.p.). A vehicle-only group serves as the negative control. (n=3-5 mice per group).

  • Observation: For 4 hours post-injection, continuously monitor for signs of toxicity, including but not limited to: convulsions, tremors, ataxia, sedation, hyperactivity, labored breathing, and changes in posture. Record body weight before and 24 hours after dosing.

  • Endpoint: The MTD is defined as the highest dose that does not produce severe clinical signs or a body weight loss of more than 15%.

Comprehensive Behavioral and Autonomic Phenotyping (Irwin Test)

Rationale: The Irwin test is a standardized observational method to screen for a wide range of physiological and behavioral effects of a novel compound in a semi-quantitative manner.

Protocol:

  • Animal Model: Adult male Sprague Dawley rats (250-300g). Rats are often more suitable for detailed observational studies than mice.

  • Dosing: Administer the vehicle and three doses of the test compound below the MTD (e.g., 0.25x, 0.5x, and 0.75x MTD). (n=6-8 rats per group).

  • Observational Battery: At peak predicted effect time (e.g., 30-60 minutes post-i.p. injection), score each animal on a standardized checklist covering:

    • Behavioral: Alertness, grooming, irritability, fearfulness, stereotypy.

    • Neurological: Motor coordination (gait, righting reflex), muscle tone, tremor, convulsions.

    • Autonomic: Piloerection, salivation, pupil size, heart rate, body temperature.

  • Data Analysis: Compare the scores for each parameter between the vehicle and treated groups.

Parameter CategoryExample ObservationsPotential Implication
Behavioral Increased grooming, sniffingSerotonergic/Dopaminergic activity
Reduced activity, passivitySedation, CNS depression
Neurological Ataxia, loss of righting reflexMotor impairment, neurotoxicity
Head-twitch, tremors5-HT2A activation, CNS stimulation
Autonomic Mydriasis (pupil dilation)Sympathomimetic activity
Hypothermia/HyperthermiaEffect on central thermoregulation

Table 1: Example Data Interpretation for Irwin Test.

Phase II: Efficacy Testing in CNS-Relevant Models

Based on the sigma receptor hypothesis, this phase investigates the compound's effects in validated models of cognition, pain, and psychomotor activity.

Locomotor Activity Assessment

Rationale: To determine if the compound has stimulant, sedative, or anxiolytic-like properties. This is a foundational CNS assay.

Protocol:

  • Apparatus: Standard open-field arenas equipped with automated photobeam tracking systems.

  • Animal Model: Adult male C57BL/6J mice.

  • Procedure: a. Habituate mice to the testing room for at least 1 hour. b. Administer vehicle or test compound (3-4 doses selected from Phase I). c. Place each mouse in the center of the open-field arena and record activity for 60 minutes.

  • Primary Endpoints:

    • Total distance traveled (overall activity).

    • Time spent in the center versus the periphery (anxiolytic-like effect).

    • Rearing frequency (exploratory behavior).

  • Data Analysis: Use a two-way ANOVA (Dose x Time) to analyze locomotor data. Compare center time using a one-way ANOVA.

Assessment of Nootropic/Anti-Amnesic Effects (Novel Object Recognition)

Rationale: Sigma-1 receptor agonists are known to have pro-cognitive and anti-amnesic effects.[6][9] The Novel Object Recognition (NOR) task is a low-stress assay that leverages the innate tendency of rodents to explore novelty.

Protocol:

  • Apparatus: An open-field arena (as in 3.1).

  • Animal Model: Adult male Wistar rats or C57BL/6J mice.

  • Procedure:

    • Day 1 (Habituation): Allow each animal to freely explore the empty arena for 10 minutes.

    • Day 2 (Training/Sample Phase): Place two identical objects in the arena. Allow the animal to explore for 5 minutes.

    • Inter-trial Interval (ITI): Return the animal to its home cage. A short ITI (e.g., 1 hour) tests short-term memory, while a long ITI (e.g., 24 hours) tests long-term memory.

    • Day 2/3 (Test/Choice Phase): Replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.

  • Dosing Regimen:

    • Pro-cognitive: Administer the test compound 30 minutes before the Training Phase.

    • Anti-amnesic: Induce amnesia with an agent like scopolamine (a muscarinic antagonist) before training. Administer the test compound before the amnesic agent.

  • Primary Endpoint: The Discrimination Index (DI), calculated as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful memory.

  • Data Analysis: Compare DI values across groups using a one-way ANOVA followed by post-hoc tests.

G cluster_Dosing Dosing Regimen Day1 Day 1: Habituation (10 min, empty arena) Day2_Train Day 2: Training (5 min, two identical objects) Day1->Day2_Train ITI Inter-Trial Interval (1h or 24h) Day2_Train->ITI Day2_Test Day 2/3: Test Phase (5 min, one familiar, one novel object) ITI->Day2_Test Analysis Data Analysis (Calculate Discrimination Index) Day2_Test->Analysis Dose_ProCog Pro-cognitive: Dose 30 min before Training Dose_Amnesia Anti-amnesic: Dose -> Scopolamine -> Training

Figure 2: Workflow for the Novel Object Recognition (NOR) task.

Nociception Assessment (Formalin Test)

Rationale: Sigma receptors are known to modulate both acute and tonic pain states.[7] The formalin test is ideal as it produces a biphasic pain response, allowing for the differentiation of effects on acute phasic pain (Phase 1) versus inflammatory/neuropathic-like tonic pain (Phase 2).

Protocol:

  • Animal Model: Adult male Sprague Dawley rats.

  • Procedure: a. Habituate rats to clear observation chambers for 30 minutes. b. Pre-treat with vehicle or test compound at various doses. c. Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw. d. Immediately return the animal to the chamber and record pain-related behaviors (licking, biting, flinching of the injected paw) for 60 minutes.

  • Phases of Response:

    • Phase 1 (0-5 min): Represents acute nociception due to direct chemical stimulation of nociceptors.

    • Phase 2 (15-60 min): Represents inflammatory pain mediated by central sensitization.

  • Data Analysis: Sum the time spent in pain-related behaviors for each phase separately. Analyze each phase using a one-way ANOVA.

Phase III: Mechanistic Validation

If the results from Phase II suggest a specific pharmacological profile (e.g., pro-cognitive effects consistent with sigma-1 agonism), Phase III aims to provide direct evidence of target engagement.

Ex Vivo Receptor Occupancy

Rationale: To determine if the test compound binds to the hypothesized target (e.g., sigma-1 receptors) in the brain at doses that are behaviorally active.

Protocol:

  • Dosing: Administer a behaviorally active dose of the test compound and a vehicle control to separate cohorts of mice.

  • Tissue Collection: At the time of peak behavioral effect, euthanize the animals and rapidly dissect brain regions of interest (e.g., hippocampus, cortex, cerebellum).[6]

  • Radioligand Binding: a. Prepare brain tissue homogenates. b. Incubate the homogenates with a selective radioligand for the target of interest (e.g., [³H]-(+)-pentazocine for sigma-1 receptors). c. The amount of radioligand binding will be inversely proportional to the occupancy of the receptor by the test compound.

  • Data Analysis: Calculate the percentage of receptor occupancy by the test compound compared to the vehicle-treated group.

Neurotransmitter Analysis

Rationale: To understand if the compound's behavioral effects are associated with changes in key neurotransmitter systems. Sigma-1 agonists can modulate dopaminergic and cholinergic systems.[9][10]

Protocol:

  • Dosing and Tissue Collection: As in 4.1, dose animals and collect brain regions (e.g., prefrontal cortex, striatum, hippocampus).

  • Microdialysis (In Vivo) or HPLC (Ex Vivo):

    • In Vivo Microdialysis: For real-time measurement, implant a microdialysis probe into the target brain region of an anesthetized or freely moving rat. Perfuse with artificial CSF and collect dialysate samples before and after compound administration.

    • Ex Vivo HPLC: Homogenize the dissected brain tissue and use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify levels of dopamine, serotonin, and their metabolites.[9]

  • Data Analysis: Compare neurotransmitter levels between vehicle and drug-treated groups using t-tests or ANOVA.

ParameterExpected Outcome with Sigma-1 AgonistRationale
Receptor Occupancy Dose-dependent displacement of [³H]-(+)-pentazocineDirect evidence of target engagement in the CNS.
Dopamine Levels (Striatum) Potential increaseSigma-1 receptors can modulate dopamine release.[10]
Acetylcholine Levels (Hippocampus) Potential increaseConsistent with pro-cognitive effects.[5]

Table 2: Expected Outcomes for Mechanistic Studies.

Conclusion

This application note provides a systematic, hypothesis-driven framework for the initial in vivo characterization of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. By progressing from broad safety and phenotypic screening to specific, mechanism-based assays, researchers can efficiently determine the compound's primary pharmacological profile. The emphasis on the sigma-1 receptor hypothesis provides a strong, evidence-based starting point, while the inclusion of broad screening ensures that unexpected activities are not overlooked. This rigorous, multi-phased approach will generate the foundational data necessary for further drug development and mechanistic elucidation.

References

  • Maurice, T., et al. (2001). The anti-amnesic effects of sigma1 (sigma1) receptor agonists confirmed by in vivo antisense strategy in the mouse. British Journal of Pharmacology. Available at: [Link]

  • Mei, J., & Pasternak, G. W. (1995). 1,3-Di-o-tolylguanidine (DTG) differentially affects acute and tonic formalin pain: antagonism by rimcazole. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Pyrzanowska, J., et al. (2023). Long-term Administration of 3-Di-O-Tolylguanidine Modulates Spatial Learning and Memory in Rats and Causes Transition in the Concentration of Neurotransmitters in the Hippocampus, Prefrontal Cortex and Striatum. Neuroscience. Available at: [Link]

  • Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Francardo, V., et al. (2021). Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Sharpe, L. G., & Jaffe, J. H. (1990). Effects of 1,3-di-o-tolylguanidine (DTG), a sigma ligand, on local cerebral glucose utilization in rat brain. Brain Research. Available at: [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. Available at: [Link]

  • Garzotti, M., et al. (2008). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Psychopharmacology. Available at: [Link]

  • Connick, J. H., et al. (1992). The sigma ligand 1,3-di-o-tolylguanidine depresses amino acid-induced excitation non-selectively in rat brain. European Journal of Pharmacology. Available at: [Link]

  • de Costa, B. R., et al. (1990). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Dutta, A. K., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1-(3-Phenylpropyl)piperidine. PubChem Compound Database. Retrieved from: [Link]

  • Ornstein, P. L., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-(3-Phenylpropyl)piperidine. PubChem Compound Database. Retrieved from: [Link]

  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Phenylpiperidine. PubChem Compound Database. Retrieved from: [Link]

Sources

Application Note & Protocols: Determination of Ki Values for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the inhibition constant (Ki) of the novel compound 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. Given its structural motifs, this compound is hypothesized to interact with sigma receptors. Therefore, this guide will focus on the principles and detailed execution of competitive radioligand binding assays, a gold-standard method for characterizing ligand-receptor interactions. We will delve into the theoretical framework, provide step-by-step protocols for sigma-1 and sigma-2 receptor binding assays, and outline the data analysis required to derive the Ki value, a critical parameter in assessing a compound's potency.

Introduction: The Significance of Ki in Drug Discovery

In the landscape of drug discovery and development, the quantitative characterization of a compound's interaction with its biological target is paramount. The inhibition constant, or Ki, is a fundamental measure of a compound's binding affinity for a receptor or enzyme.[1] A lower Ki value signifies a higher binding affinity, indicating that a smaller amount of the compound is needed to inhibit the activity of its binding partner.[1]

Unlike the half-maximal inhibitory concentration (IC50), which is dependent on experimental conditions such as substrate or radioligand concentration, the Ki is an intrinsic property of the inhibitor-receptor complex.[2][3] This makes the Ki value a more reliable and comparable measure of a compound's potency across different experiments and laboratories.[2][3]

The compound of interest, 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], possesses structural features, specifically the piperidine and phenylpropyl moieties, that are common in ligands targeting sigma receptors.[4][5] Sigma receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are implicated in a variety of central nervous system disorders and are attractive therapeutic targets.[6][7] Therefore, accurately determining the Ki of this compound for both sigma receptor subtypes is a crucial step in elucidating its pharmacological profile.

Theoretical Framework: From IC50 to Ki

The determination of a Ki value for a competitive inhibitor is typically a two-step process. First, the IC50 value is determined experimentally. The IC50 is the concentration of the unlabeled test compound (the "competitor") that displaces 50% of a specifically bound radiolabeled ligand.[2] Subsequently, the IC50 value is converted to the Ki value using the Cheng-Prusoff equation.[2][8]

The Cheng-Prusoff Equation:

This equation establishes the relationship between IC50 and Ki for a competitive inhibitor:[2]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki: The inhibition constant of the test compound.

  • IC50: The experimentally determined concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor.

It is crucial to note that the Cheng-Prusoff equation is valid under the assumption of a simple, competitive binding model where the inhibitor and the radioligand compete for the same binding site on the receptor.[2][9]

cluster_0 Experimental Determination cluster_1 Theoretical Conversion A Radioligand Binding Assay B IC50 Value A->B Yields C Cheng-Prusoff Equation Ki = IC50 / (1 + ([L]/Kd)) B->C Input for D Ki Value C->D Calculates

Figure 1: Conceptual workflow from experimental IC50 to the theoretical Ki value.

Experimental Protocols: Radioligand Binding Assays for Sigma Receptors

The following protocols are designed for the determination of the Ki of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] for sigma-1 and sigma-2 receptors using competitive radioligand binding assays.

Materials and Reagents
  • Test Compound: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

  • Receptor Source: Guinea pig brain membranes for σ1R and rat liver membranes for σ2R are commonly used and can be prepared in-house or purchased commercially.[10]

  • Radioligands:

    • For σ1R: -Pentazocine (a selective σ1R ligand).[10][11]

    • For σ2R: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (a non-selective sigma receptor ligand).[6][10]

  • Masking Ligand (for σ2R assay): (+)-Pentazocine to saturate and block the σ1R binding sites.[11]

  • Non-specific Binding Ligand: Haloperidol or unlabeled DTG at a high concentration (e.g., 10 µM).[6][12]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for tritium counting.

  • Equipment:

    • 96-well microplates

    • Pipettes

    • Cell harvester

    • Glass fiber filter mats (e.g., Whatman GF/B)

    • Liquid scintillation counter

    • Centrifuge

Protocol for Sigma-1 Receptor Competition Binding Assay

A Prepare Assay Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells (serial dilutions) B Add Reagents: 1. Assay Buffer 2. ³H-Pentazocine (e.g., 5 nM) 3. Haloperidol (10 µM for non-specific) 4. Test Compound (variable concentrations) A->B C Initiate Reaction: Add Guinea Pig Brain Membranes (e.g., 100 µg protein/well) B->C D Incubate: 90 minutes at 37°C C->D E Terminate Reaction: Rapid filtration through glass fiber filters using a cell harvester D->E F Wash Filters: 3x with ice-cold assay buffer E->F G Quantify Radioactivity: - Dry filters - Add scintillation cocktail - Count in a liquid scintillation counter F->G H Data Analysis: - Calculate specific binding - Plot % inhibition vs. log[Test Compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation G->H

Figure 2: Workflow for the Sigma-1 Receptor Competition Binding Assay.

Step-by-Step Procedure:

  • Preparation of Test Compound Dilutions: Prepare a series of dilutions of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, -Pentazocine, and receptor membranes.

    • Non-specific Binding (NSB): Assay buffer, -Pentazocine, a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol), and receptor membranes.

    • Competition: Assay buffer, -Pentazocine, varying concentrations of the test compound, and receptor membranes.

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of -Pentazocine to all wells to a final concentration near its Kd (e.g., 5 nM).[11]

    • Add 50 µL of 10 µM Haloperidol to the NSB wells.

    • Add 50 µL of the respective dilutions of the test compound to the competition wells.

  • Initiation of Reaction: Add 50 µL of the guinea pig brain membrane preparation (e.g., 100 µg of protein) to all wells to initiate the binding reaction.[11] The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 37°C for 90 minutes.[11]

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add a suitable scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol for Sigma-2 Receptor Competition Binding Assay

This assay is similar to the σ1R assay, with the key differences being the receptor source, the radioligand, and the use of a masking ligand.

Step-by-Step Procedure:

  • Preparation of Test Compound Dilutions: As described for the σ1R assay.

  • Assay Plate Setup: Similar to the σ1R assay.

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of (+)-pentazocine to all wells to a final concentration of 100 nM to mask the σ1 receptors.[11]

    • Add 50 µL of [³H]-DTG to all wells to a final concentration near its Kd for σ2R (e.g., 5 nM).[11]

    • Add 50 µL of 10 µM unlabeled DTG to the NSB wells.

    • Add 50 µL of the respective dilutions of the test compound to the competition wells.

  • Initiation of Reaction: Add 50 µL of the rat liver membrane preparation (e.g., 30-60 µg of protein) to all wells.[11]

  • Incubation: Incubate the plate at room temperature for 120 minutes.[11]

  • Termination, Washing, and Counting: Follow steps 6-8 as described for the σ1R assay.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - ((Binding in presence of test compound - NSB) / (Total Binding - NSB)))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism).

    • The IC50 is the concentration of the test compound that produces 50% inhibition.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to convert the IC50 value to a Ki value.[2][8] The Kd of the radioligand should be determined in a separate saturation binding experiment or obtained from the literature.

Table 1: Hypothetical Data for Ki Determination

ParameterSigma-1 Receptor AssaySigma-2 Receptor Assay
Radioligand-Pentazocine[³H]-DTG
Radioligand Concentration ([L])5 nM5 nM
Radioligand Kd2.5 nM4.0 nM
Experimentally Determined IC50 25 nM 150 nM
Calculated Ki 8.33 nM 53.6 nM

Note: The Kd values are illustrative and should be experimentally determined for the specific batch of radioligand and receptor preparation used.

Conclusion

This application note has outlined the theoretical and practical aspects of determining the Ki value of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] for sigma-1 and sigma-2 receptors. By following the detailed protocols for competitive radioligand binding assays and applying the Cheng-Prusoff equation for data analysis, researchers can obtain a reliable measure of the compound's binding affinity. This information is critical for understanding its pharmacological properties and for guiding further drug development efforts.

References

  • Current time information in Calgary, CA. (n.d.). Google.
  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved January 19, 2026, from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). YouTube. Retrieved January 19, 2026, from [Link]

  • Horovitz, A., & Levitzki, A. (1987). An accurate method for determination of receptor-ligand and enzyme-inhibitor dissociation constants from displacement curves. Proceedings of the National Academy of Sciences of the United States of America, 84(19), 6654–6658. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. Retrieved January 19, 2026, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. Retrieved January 19, 2026, from [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025, December 11). Biology LibreTexts. Retrieved January 19, 2026, from [Link]

  • A quick method for the determination of inhibition constants. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Characterization of pulmonary sigma receptors by radioligand binding. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • comparing potency values with the Cheng-Prusoff equation. (2023, August 19). YouTube. Retrieved January 19, 2026, from [Link]

  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. (2023, July 19). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. (2002). PubMed. Retrieved January 19, 2026, from [Link]

  • Inhibitory constant (Ki). (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved January 19, 2026, from [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). Uniba. Retrieved January 19, 2026, from [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats. (2001). PubMed. Retrieved January 19, 2026, from [Link]

  • A focus on piperidine and piperazine scaffolds. (2024, November 10). IRIS - Unict. Retrieved January 19, 2026, from [Link]

  • iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. (2012). NCBI. Retrieved January 19, 2026, from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • 1-(3-Phenylpropyl)piperidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 4-Phenylpiperidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

Characterizing Novel Piperidine-Based Ligands: A Methodological Approach Using 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Neuroscience Researcher:

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with a wide array of neurological targets. Derivatives of piperidine have been developed as high-affinity ligands for sigma receptors (σR), dopamine transporters (DAT), and other key players in neurotransmission, showing potential as antipsychotics, antidepressants, and neuroprotective agents.[1][4][5][6]

This guide addresses the challenge of characterizing a novel chemical entity (NCE) based on this scaffold. We will use the hypothetical compound 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] as a case study to present a comprehensive, step-by-step framework for its evaluation in neuroscience research. This dimeric structure, featuring two 4-(3-phenylpropyl)piperidine units linked by an ethylene bridge at the nitrogen atoms, suggests several potential biological activities, including but not limited to, high-affinity interactions with sigma receptors or dopamine transporters. The presence of two pharmacophores could lead to unique pharmacological properties, such as bivalent binding or allosteric modulation.

This document serves as a methodological roadmap for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale behind each experimental step. Our objective is to equip the reader with the necessary tools to systematically investigate the neuropharmacological profile of novel piperidine-based compounds.

Part 1: Initial Assessment and In Silico Profiling

Before embarking on extensive wet-lab experiments, a preliminary computational and chemical characterization of the NCE is crucial. This initial phase helps in predicting its potential biological targets and pharmacokinetic properties, thereby guiding the subsequent experimental design.

Physicochemical and ADME-Tox Prediction

For a CNS-active drug candidate, the ability to cross the blood-brain barrier (BBB) is paramount. In silico tools can provide an early indication of a compound's drug-likeness and its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol for In Silico Analysis:

  • Structure Input: Obtain the canonical SMILES or draw the structure of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in a suitable cheminformatics software.

  • Property Calculation: Utilize platforms like SwissADME to calculate key physicochemical descriptors (e.g., molecular weight, logP, topological polar surface area) and predict its compliance with established drug-likeness rules (e.g., Lipinski's rule of five).

  • BBB Permeability Prediction: Assess the compound's likelihood of crossing the BBB. Models often use parameters like logP and polar surface area to make this prediction.

  • Pharmacokinetic and Toxicity Prediction: Evaluate predictions for properties such as gastrointestinal absorption, cytochrome P450 inhibition, and potential toxicity alerts (e.g., PAINS - Pan-Assay Interference Compounds).

Part 2: In Vitro Characterization: Target Identification and Functional Activity

The next logical step is to identify the primary biological targets of the NCE through binding assays and then to determine the nature of its interaction (e.g., agonist, antagonist) through functional assays. Given the structural motifs of our case compound, the sigma receptors (σ1 and σ2) and the dopamine transporter (DAT) are high-priority targets for initial screening.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its binding site.

Protocol for Sigma Receptor Binding Assay:

  • Receptor Source: Prepare membrane homogenates from guinea pig brain (for σ1 receptors) or rat liver (for σ2 receptors) as the source of the receptors.[7]

  • Radioligand Selection:

    • For σ1 receptors, use -pentazocine.

    • For σ2 receptors, use [³H]1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.[7]

  • Assay Conditions:

    • Incubate the membrane homogenate with the radioligand and varying concentrations of the test compound (1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]).

    • Incubations are typically carried out in a suitable buffer (e.g., Tris-HCl) at room temperature for a defined period (e.g., 120 minutes).

  • Non-specific Binding Determination: Define non-specific binding by including a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol or DTG) in a parallel set of tubes.

  • Assay Termination and Measurement:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Radioligands for CNS Target Screening

TargetRadioligandTissue Source
Sigma-1 (σ1) Receptor -PentazocineGuinea Pig Brain
Sigma-2 (σ2) Receptor [³H]DTG (+ σ1 mask)Rat Liver
Dopamine Transporter (DAT) [³H]WIN 35,428Rat Striatum
Serotonin Transporter (SERT) [³H]CitalopramRat Brain Cortex
Norepinephrine Transporter (NET) [³H]NisoxetineRat Hippocampus
Functional Assays

Once a high-affinity target is identified, it is crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The choice of functional assay depends on the target. For G-protein coupled receptors, one might measure second messenger levels (e.g., cAMP). For sigma-1 receptors, which are intracellular chaperones, functional assays can be more complex.

Example Functional Assay: Modulation of Calcium Mobilization for σ1 Receptors

Sigma-1 receptors are known to modulate intracellular calcium signaling.[8]

  • Cell Line: Use a cell line endogenously expressing or transfected with the σ1 receptor (e.g., NG-108 cells).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Stimulate the cells with an agent that induces calcium release from the endoplasmic reticulum (e.g., bradykinin).

  • Compound Application: Pre-incubate the cells with varying concentrations of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis:

    • An agonist would potentiate the calcium signal.

    • An antagonist would inhibit the effect of a known σ1 agonist on the calcium signal.

Part 3: In Vivo Neurochemical Profiling

In vivo microdialysis is a powerful technique to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[4] This allows for a direct assessment of the compound's effect on neurotransmission.

In Vivo Microdialysis Protocol

Objective: To determine the effect of systemic administration of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] on extracellular dopamine and serotonin levels in the rat striatum.

  • Surgical Implantation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[3][4]

  • Baseline Sample Collection:

    • Allow the system to equilibrate.

    • Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[3]

  • Compound Administration:

    • Administer 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] via the desired route (e.g., intraperitoneal injection, i.p.).

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples for several hours to monitor the time course of the compound's effect.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9]

  • Data Analysis:

    • Quantify the concentration of each analyte in the samples.

    • Express the post-administration levels as a percentage of the average baseline level for each animal.

    • Perform statistical analysis to determine the significance of any changes in neurotransmitter levels.

Diagram of Experimental Workflow for Novel Compound Characterization

G cluster_0 In Silico & In Vitro cluster_1 In Vivo cluster_2 Therapeutic Potential In Silico Profiling In Silico Profiling Radioligand Binding Assays Radioligand Binding Assays In Silico Profiling->Radioligand Binding Assays Predict Targets Functional Assays Functional Assays Radioligand Binding Assays->Functional Assays Identify High-Affinity Targets In Vivo Microdialysis In Vivo Microdialysis Functional Assays->In Vivo Microdialysis Confirm Mechanism Behavioral Pharmacology Behavioral Pharmacology In Vivo Microdialysis->Behavioral Pharmacology Link Neurochemistry to Behavior Neuroprotection Assays Neuroprotection Assays Behavioral Pharmacology->Neuroprotection Assays Assess Broader CNS Effects Lead Optimization Lead Optimization Neuroprotection Assays->Lead Optimization

Caption: Workflow for characterizing a novel CNS compound.

Part 4: Behavioral Pharmacology

Behavioral assays in rodents are essential for screening compounds for potential therapeutic effects, such as antidepressant or anxiolytic activity. It is recommended to use a battery of tests, as reliance on a single assay can lead to false positives or negatives.[10]

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity. It is based on the principle that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatments are known to reduce this immobility time.[1][11]

Protocol for the Forced Swim Test (Mouse):

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] or vehicle at a set time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the entire session on video for later scoring.

  • Scoring:

    • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).

Tail Suspension Test (TST)

Similar to the FST, the TST is another common screening tool for antidepressant-like effects. The duration of immobility when suspended by the tail is measured, and this immobility is reduced by antidepressant drugs.[11]

Protocol for the Tail Suspension Test (Mouse):

  • Apparatus: A suspension bar placed high enough so that the mice cannot escape or touch any surfaces.

  • Procedure:

    • Secure the mouse's tail to the suspension bar with adhesive tape, approximately 1 cm from the tip.

    • The test duration is typically 6 minutes.

  • Scoring: Record the total time the mouse remains immobile during the 6-minute test.

  • Data Analysis: Compare the mean immobility time between the different treatment groups.

Table 2: Example Data from Behavioral Assays

Treatment GroupDose (mg/kg, i.p.)Immobility Time in FST (seconds)Immobility Time in TST (seconds)
Vehicle -150 ± 10180 ± 12
Compound X 10110 ± 8130 ± 9
Compound X 3080 ± 7 95 ± 8
Imipramine 2075 ± 6 90 ± 7
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.

Part 5: Assessing Neuroprotective Potential

Many sigma receptor ligands have demonstrated neuroprotective properties in models of ischemia and excitotoxicity.[12][13] Therefore, evaluating the neuroprotective potential of a novel piperidine-based compound is a valuable line of investigation.

In Vitro Model of Excitotoxicity

Objective: To determine if 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] can protect primary neurons from glutamate-induced cell death.

  • Cell Culture: Culture primary hippocampal or cortical neurons from rodent embryos.

  • Pre-treatment: Pre-treat the neuronal cultures with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • Excitotoxic Insult: Expose the neurons to a toxic concentration of glutamate for a short period (e.g., 15 minutes).

  • Washout and Recovery: Wash out the glutamate and return the cells to normal culture medium, with or without the test compound, for a recovery period (e.g., 24 hours).

  • Cell Viability Assessment: Quantify neuronal cell death using methods such as:

    • LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Use fluorescent dyes like calcein-AM (stains live cells green) and propidium iodide (stains dead cells red).

  • Data Analysis: Compare the percentage of cell death in compound-treated cultures to that in vehicle-treated cultures exposed to glutamate.

Diagram of a Hypothetical Sigma-1 Receptor Signaling Pathway

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol ER ER Lumen IP3R IP3 Receptor Ca_ER Ca²⁺ IP3R->Ca_ER Ca²⁺ Efflux Sigma1 Sigma-1 Receptor Sigma1->IP3R Translocates to BiP BiP/GRP78 Sigma1->BiP Association Sigma1->BiP Dissociates from BiP->IP3R Stabilization Agonist σ1 Agonist (e.g., Compound X) Agonist->Sigma1 Binds Mitochondrion Mitochondrion Ca_ER->Mitochondrion Uptake Ca_Mito Ca²⁺ Cell Survival Cell Survival Ca_Mito->Cell Survival Promotes

Caption: Hypothetical signaling cascade initiated by a sigma-1 receptor agonist.

Conclusion

The characterization of a novel chemical entity in neuroscience is a systematic process that integrates computational, in vitro, and in vivo methodologies. By using 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] as a hypothetical case study, this guide has outlined a comprehensive workflow for elucidating the neuropharmacological profile of novel piperidine-based compounds. This structured approach, from initial target screening to behavioral analysis, enables researchers to build a robust data package to understand the mechanism of action and therapeutic potential of new CNS-active molecules. The protocols and rationale provided herein are intended to serve as a foundational resource for scientists dedicated to the discovery and development of the next generation of neurological therapeutics.

References

  • Behavioral Assessment of Antidepressant Activity in Rodents - NCBI - NIH. (URL: )
  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (URL: )
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (URL: )
  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC. (URL: )
  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed Central. (URL: )
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (URL: )
  • Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in r
  • Behavioural models for the characterisation of established and innovative antidepressant agents. | Semantic Scholar. (URL: [Link])

  • Depression & Anxiety | Preclinical Neuroscience - Transpharmation. (URL: [Link])

  • Antidepressant-like activity of Bezafibrate in mice models of depression: a behavioral and neurobiological characterization - Frontiers. (URL: [Link])

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4 - MDPI. (URL: [Link])

  • Multiplicity of [3H]1,3-di-o-tolylguanidine binding sites with low affinity for haloperidol in rat brain - PubMed. (URL: [Link])

  • Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed. (URL: [Link])

  • Characterization of specific binding sites for [3H]-1,3-di-o-tolyl-guanidine (DTG) in the rat glioma cell line C6-BU-1 - PubMed. (URL: [Link])

  • Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed. (URL: [Link])

  • Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules - PubMed. (URL: [Link])

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. (URL: [Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (URL: [Link])

  • Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed. (URL: [Link])

  • [Pharmacological effects of the novel dopamine uptake inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on the central nervous system] - PubMed. (URL: [Link])

  • Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed. (URL: [Link])

  • The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed. (URL: [Link])

  • The protective effect of 1-tert.butyl-4,4-diphenylpiperidine against the nigrostriatal neurodegeneration caused by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed. (URL: [Link])

  • PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed. (URL: [Link])

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed. (URL: [Link])

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (URL: [Link])

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. - ChEMBL. (URL: [Link])

  • Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists - PubMed. (URL: [Link])

  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed. (URL: [Link])

  • Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. (URL: [Link])

  • The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats - PubMed. (URL: [Link])

  • 3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine elicits convulsant effects in mice - PubMed. (URL: [Link])

  • Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed. (URL: [Link])

Sources

Application Notes and Protocols for Studying Sigma Receptor Function Using Dimeric Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enigmatic Sigma Receptors and the Utility of Dimeric Piperidine Probes

The sigma (σ) receptors, once misclassified as a subtype of opioid receptors, are now recognized as a unique class of proteins with significant implications in cellular homeostasis and a wide range of pathological conditions. Comprising two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), these receptors are pivotal targets in neuroscience, oncology, and beyond. The σ1R is a well-characterized 223-amino acid chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.[1] In contrast, the σ2R, recently identified as TMEM97, is highly expressed in proliferating cancer cells and is implicated in cell survival and apoptotic pathways.[2][3][4][5]

The study of these receptors has been greatly advanced by the development of selective ligands. The compound 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] represents a class of bivalent or dimeric ligands designed to probe the structure and function of sigma receptors. While specific pharmacological data for this exact molecule is not extensively available in public literature, its structure—featuring two 4-(3-phenylpropyl)piperidine moieties linked by an ethylene bridge—is highly relevant to established pharmacophores for sigma receptor ligands. Dimeric ligands can offer unique advantages, including potentially increased affinity and selectivity, by simultaneously engaging with two binding sites, either within a single receptor protomer or across receptor oligomers.

These application notes will provide a comprehensive guide to utilizing dimeric piperidine compounds, using 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] as a conceptual scaffold, to investigate sigma receptor function. We will detail established protocols for receptor binding and functional characterization, drawing upon data from well-studied monomeric and dimeric piperidine and piperazine analogs to provide a robust framework for your research.

PART 1: In Vitro Characterization - Binding and Functional Assays

A crucial first step in characterizing a novel ligand like 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is to determine its binding affinity and selectivity for the σ1 and σ2 receptor subtypes, and to elucidate its functional activity as an agonist or antagonist.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor.

This protocol determines the affinity of a test compound for the σ1R using [³H]-(+)-pentazocine, a selective σ1R radioligand.[6][7]

Materials:

  • Membrane Preparation: Guinea pig brain membranes (a rich source of σ1R).

  • Radioligand: [³H]-(+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] or other analog.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • 96-well plates, filter mats (GF/B), cell harvester, scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add in order:

    • Assay buffer.

    • Membrane homogenate (~100 µg protein).[8]

    • Test compound at various concentrations (or buffer for total binding, or 10 µM haloperidol for non-specific binding).

    • [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 3-5 nM).[8][9]

  • Incubate the plate at 37°C for 90-120 minutes with gentle agitation.[8]

  • Terminate the assay by rapid filtration through GF/B filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Dry the filter mats and measure the radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

This protocol determines the affinity for the σ2R using the non-selective radioligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of a σ1R masking agent.[6][7][10]

Materials:

  • Membrane Preparation: Rat liver membranes (high density of σ2R).

  • Radioligand: [³H]-DTG.

  • Masking Agent: (+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] or other analog.

  • Non-specific Binding Control: Haloperidol or unlabeled DTG (10 µM).

  • 96-well plates, filter mats (GF/C), cell harvester, scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add in order:

    • Assay buffer.

    • Membrane homogenate (~30-60 µg protein).[8]

    • (+)-pentazocine at a final concentration of 100 nM to mask σ1R sites.[9]

    • Test compound at various concentrations (or buffer for total binding, or 10 µM haloperidol for non-specific binding).

    • [³H]-DTG at a final concentration near its Kd for σ2R (e.g., 5 nM).[9]

  • Incubate the plate at room temperature for 120 minutes.[8]

  • Terminate the assay by rapid filtration through GF/C filter mats.

  • Wash filters and perform scintillation counting as described for the σ1R assay.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Representative Binding Affinity Data

While data for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is unavailable, the table below summarizes the binding affinities of related piperidine and piperazine-based sigma receptor ligands to provide a comparative context.

CompoundScaffoldσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Reference
SA4503 Piperazine4.663.1~14-fold[3]
(+)-Pentazocine BenzomorphanHighLowHigh for σ1[10]
Haloperidol ButyrophenoneHighHighNon-selective[10]
Compound 1a Phenoxyalkylpiperidine0.86239~278-fold[4]
Compound 4a Phenoxyalkylpiperidine4.4317.2~4-fold[4]
Compound 4b Diazaspiro[3.5]nonane2.72710-fold[11]
In Vitro Functional Assays: Differentiating Agonists from Antagonists

Determining whether a ligand activates (agonist) or blocks (antagonist) a receptor is critical. Functional assays for σ1R and σ2R rely on different cellular readouts.

σ1R agonists have been shown to modulate intracellular calcium (Ca²⁺) mobilization, often by inhibiting Ca²⁺ influx through voltage-gated calcium channels (VGCCs).[12][13]

Workflow for Calcium Imaging Assay

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Culture retinal ganglion cells (RGC-5) or other relevant cell line prep2 Load cells with a Ca2+ sensitive dye (e.g., Fura-2 AM) prep1->prep2 exp1 Establish baseline fluorescence reading exp2 Pre-incubate cells with test compound (e.g., dimeric piperidine) exp1->exp2 exp3 Depolarize cells with KCl to open VGCCs exp2->exp3 exp4 Record changes in intracellular [Ca2+] exp3->exp4 analysis1 Quantify the peak Ca2+ response after KCl stimulation analysis2 Compare response in treated vs. untreated cells analysis1->analysis2 analysis3 An agonistic effect is indicated by a reduction in the KCl-evoked Ca2+ influx. analysis2->analysis3

Caption: Workflow for assessing σ1R agonist activity via calcium imaging.

Procedure:

  • Cell Culture: Plate a suitable cell line expressing σ1R (e.g., RGC-5 cells) on glass coverslips.[13]

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging. Establish a stable baseline fluorescence signal.

  • Compound Application: Perfuse the cells with a solution containing the test compound for a defined pre-incubation period.

  • Stimulation: Induce Ca²⁺ influx by stimulating the cells with a high concentration of potassium chloride (KCl, e.g., 20-50 mM), which depolarizes the cell membrane and opens L-type VGCCs.[12]

  • Data Acquisition: Continuously record the fluorescent signal before, during, and after KCl stimulation.

  • Analysis: An agonist effect is typically observed as a significant reduction in the peak intracellular Ca²⁺ concentration following KCl stimulation compared to vehicle-treated control cells. An antagonist would block the effect of a known σ1R agonist.

σ2R agonists are known to induce apoptosis in various cancer cell lines through a novel, caspase-independent pathway.[2][3][4] This cytotoxic effect can be used as a functional readout of agonist activity.

Procedure:

  • Cell Culture: Seed a cancer cell line with high σ2R expression (e.g., MCF-7 breast cancer cells) in 96-well plates.[2]

  • Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours. Include a known σ2R agonist (e.g., Siramesine) as a positive control and a vehicle control.

  • Cell Viability Assessment: Measure cell viability using a standard method, such as the MTS assay, which measures mitochondrial metabolic activity.

  • Apoptosis Confirmation (Optional but Recommended):

    • Annexin V Staining: Stain cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry. An increase in Annexin V positive cells indicates apoptosis.

    • Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric assay kit.[14][15] Note that σ2R-mediated apoptosis can be caspase-independent, so a lack of caspase-3 activation does not rule out an apoptotic mechanism.[2][3]

  • Analysis: An agonist is identified by its ability to decrease cell viability and induce apoptotic markers in a dose-dependent manner. An antagonist would show no cytotoxic effect on its own and would block the cytotoxic effects of a known σ2R agonist.

PART 2: In Vivo Evaluation - Behavioral Models

To understand the physiological relevance of a sigma receptor ligand, in vivo studies are essential. Behavioral models can assess the effects of compounds on complex CNS functions like depression and cognition, which are known to be modulated by sigma receptors.

Assessment of Antidepressant-like Effects: The Forced Swim Test

The forced swim test (FST) is a widely used rodent behavioral assay to screen for antidepressant efficacy. σ1R agonists often exhibit antidepressant-like effects in this model by reducing immobility time.

Materials:

  • Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height).

  • Water: 23-25°C water, filled to a depth (e.g., 15 cm) where the mouse cannot touch the bottom or escape.[16]

  • Animals: Male mice (e.g., C57BL/6).

  • Video recording and analysis software.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.[17]

  • Drug Administration: Administer the test compound (e.g., 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]) or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).

  • Test Session: Gently place each mouse into the cylinder of water for a 6-minute session.[18]

  • Recording: Record the entire session from the side.

  • Scoring: An observer, blind to the treatment groups, should score the last 4 minutes of the test. The primary measure is "immobility time," defined as the time the mouse spends floating passively, making only small movements necessary to keep its head above water.

  • Analysis: A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Experimental Workflow for Forced Swim Test

G acclimate Acclimate Mice to Test Room (>60 min) admin Administer Test Compound or Vehicle (i.p.) acclimate->admin place Place Mouse in Water Cylinder admin->place record Record Behavior (6 min) place->record score Score Immobility (last 4 min) record->score analyze Analyze Data: Compare Immobility Time vs. Vehicle score->analyze

Caption: Step-by-step workflow for the mouse forced swim test.

Assessment of Cognitive Effects: The Novel Object Recognition Test

The novel object recognition (NOR) test assesses aspects of learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones. σ1R agonists have been shown to have anti-amnesic and pro-cognitive effects in this and similar models.

Materials:

  • Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm).

  • Objects: Two sets of identical objects (e.g., two identical cubes, one sphere). Objects should be heavy enough that the rat cannot move them.

  • Animals: Male rats (e.g., Sprague-Dawley).

  • Video recording and analysis software.

Procedure:

  • Habituation: On day 1, allow each rat to explore the empty arena for 5-10 minutes to acclimate.[19]

  • Familiarization Trial (T1): On day 2, place two identical objects (A1 and A2) in opposite corners of the arena. Place the rat in the arena and allow it to explore for a set period (e.g., 3-5 minutes).[19][20]

  • Inter-Trial Interval (ITI): Return the rat to its home cage. The duration of the ITI can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory. Administer the test compound before T1 or T2, depending on whether you are testing effects on memory acquisition or retrieval.

  • Test Trial (T2): After the ITI, place the rat back in the arena, which now contains one familiar object (A) and one novel object (B).[19]

  • Recording and Scoring: Record the session and score the time the rat spends actively exploring each object (sniffing, touching with nose).

  • Analysis: Calculate a discrimination index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful recognition memory. A significantly higher DI in the drug-treated group compared to a vehicle or amnesia-induced group suggests a pro-cognitive effect.

PART 3: Mechanistic Insights - Signaling Pathways

Understanding the molecular pathways through which sigma receptors exert their effects is fundamental to drug development.

Sigma-1 Receptor Signaling

The σ1R acts as a ligand-operated molecular chaperone. In its resting state, it is often complexed with another chaperone, BiP. Upon stimulation by an agonist or cellular stress, σ1R dissociates from BiP and can translocate to interact with and modulate a variety of "client" proteins, including ion channels (K⁺, Na⁺, Ca²⁺), GPCRs, and kinases.[21] Its strategic location at the mitochondria-associated ER membrane (MAM) allows it to regulate Ca²⁺ flux between the ER and mitochondria, impacting cellular bioenergetics and survival.[1][22]

G cluster_er Endoplasmic Reticulum (ER) cluster_mam MAM s1r Sigma-1 Receptor (σ1R) + BiP (inactive) s1r_active σ1R (active) - BiP s1r->s1r_active dissociation ip3r IP3 Receptor calcium Ca2+ Transfer ip3r->calcium modulates mito Mitochondrion survival Neuronal Survival Neuroprotection mito->survival ligand Agonist Ligand (e.g., Dimeric Piperidine) ligand->s1r_active stress Cellular Stress stress->s1r_active s1r_active->ip3r stabilizes ion_channels Ion Channels (K+, Na+, Ca2+) s1r_active->ion_channels modulates kinases Kinases / GPCRs s1r_active->kinases modulates ion_channels->survival kinases->survival calcium->mito

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Sigma-2 Receptor Signaling

Activation of σ2R by agonist ligands has been shown to initiate a unique apoptotic pathway in cancer cells. This pathway can be independent of both p53 and classical caspase activation, making it a promising target for therapy-resistant tumors.[2][3] The precise upstream signaling events are still under investigation, but the downstream effects include DNA fragmentation and cell death.[4]

G s2r_ligand σ2R Agonist Ligand s2r Sigma-2 Receptor (σ2R) (TMEM97) s2r_ligand->s2r unknown_path Novel Signaling Cascade (p53 & Caspase-Independent) s2r->unknown_path proliferation Cell Proliferation s2r->proliferation inhibition apoptosis Apoptosis unknown_path->apoptosis

Caption: Sigma-2 Receptor-Mediated Apoptotic Signaling.

Conclusion and Future Directions

The dimeric piperidine scaffold, exemplified by 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], represents a promising chemical architecture for the development of novel probes and therapeutics targeting sigma receptors. The protocols and conceptual frameworks provided here offer a robust starting point for researchers to meticulously characterize the binding, functional, and in vivo properties of such compounds. By systematically evaluating their affinity, selectivity, and functional impact on sigma receptor-mediated signaling pathways, the scientific community can further unravel the complex biology of these enigmatic receptors and harness their therapeutic potential for a multitude of human diseases.

References

  • Crawford, K. W., & Bowen, W. D. (2002). Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines. Cancer Research, 62(1), 313-22. [Link]

  • Ostenfeld, T., et al. (2004). Sigma-2 receptor-mediated apoptosis occurs without cytochrome-C release or changes in mRNA expression for Bcl-2 family proteins. Cancer Research, 64(7 Supplement), 4972A. [Link]

  • Crawford, K. W., & Bowen, W. D. (2002). Sigma-2 Receptor Agonists Activate a Novel Apoptotic Pathway and Potentiate Antineoplastic Drugs in Breast Tumor Cell Lines. Cancer Research, 62(1), 313-322. [Link]

  • Spampinato, S., et al. (2018). Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget, 9(28), 19835–19852. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15919. [Link]

  • Zeng, C., et al. (2014). Sigma-2 ligands induce tumour cell death by multiple signaling pathways. British Journal of Cancer, 111(4), 702-713. [Link]

  • Skuza, G., et al. (2023). Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands. Pharmacological Reports, 75(4), 899-909. [Link]

  • Kourrich, S., Su, T. P., Fujimoto, M., & Bonci, A. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in neurosciences, 35(12), 762–771. [Link]

  • Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15919. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical biochemistry, 449, 43–49. [Link]

  • Wang, L., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Zeng, C., et al. (2014). Functional Assays to Define Agonists and Antagonists of the sigma-2 Receptor. Analytical Biochemistry, 449, 43-49. [Link]

  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 247. [Link]

  • Al-Saif, A., et al. (2021). Protein structure of the sigma-1 receptor. ResearchGate. [Link]

  • Hayashi, T. (2015). Molecular functions of the sigma-1 receptor. ResearchGate. [Link]

  • Wikipedia. (2023). Sigma-1 receptor. en.wikipedia.org. [Link]

  • Maze Engineers. (n.d.). Novel Object Recognition. conductscience.com. [Link]

  • Nicholson, H., et al. (2020). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Pharmacology research & perspectives, 8(6), e00669. [Link]

  • Aslam, M., & Sultana, N. (2015). Forced swim test in mice: A common animal model of depression. ResearchGate. [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments : JoVE, (97), 52587. [Link]

  • Albasser, M. M., et al. (2011). New behavioral protocols to extend our knowledge of rodent object recognition memory. Learning & memory (Cold Spring Harbor, N.Y.), 18(9), 571–579. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. ResearchGate. [Link]

  • B-Neuro. (n.d.). Novel Object Recognition Test. b-neuro.com. [Link]

  • Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1104-1120. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. notredame.edu. [Link]

  • Mueller, B. H., et al. (2013). Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. Experimental eye research, 107, 29–40. [Link]

  • Crawford, K. W., & Bowen, W. D. (2002). (PDF) Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines. ResearchGate. [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(10), 1104-1120. [Link]

  • Sahn, J. J., et al. (2016). Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. The Journal of general physiology, 147(4), 313–328. [Link]

  • Su, T. P., et al. (2008). Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction Between Sigma-1 Receptor and Voltage-Gated L-Type Calcium Channel. Investigative Ophthalmology & Visual Science, 49(13), 2062. [Link]

Sources

Application Notes & Protocols: Cell Culture Preparation for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of cell cultures for treatment with 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. This novel bivalent piperidine compound is a potent ligand for the sigma-2 receptor (S2R), now identified as transmembrane protein 97 (TMEM97), and is investigated for its effects on cellular proliferation and survival, particularly in oncology and neuroscience.[1][2][3] These application notes detail the mechanistic background, critical pre-experimental considerations, and validated, step-by-step protocols for cell seeding, compound preparation, treatment, and subsequent viability assessment. The methodologies are designed to ensure reproducibility, scientific rigor, and the generation of high-fidelity data.

Introduction and Scientific Rationale

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is a synthetic ligand designed to interact with sigma receptors. The sigma-2 receptor (S2R/TMEM97) is a particularly compelling therapeutic target due to its significant overexpression in rapidly proliferating cells, such as those found in tumors, compared to quiescent, healthy cells.[1][2][4] S2R/TMEM97 ligands can modulate key cellular pathways, including those governing apoptosis, autophagy, and cholesterol homeostasis, making them promising candidates for anticancer therapeutics.[1][5][6]

Historically, S2R activity was sometimes conflated with the Progesterone Receptor Membrane Component 1 (PGRMC1).[4][7] However, current research has definitively established that S2R (TMEM97) and PGRMC1 are distinct proteins encoded by different genes, though they may interact within a larger protein complex to regulate cellular functions.[8][9][10] Understanding this distinction is crucial for designing experiments and interpreting results accurately. Treatment of cells with S2R ligands like 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] can induce cytotoxic effects in cancer cells, providing a clear and measurable endpoint for in vitro studies.[6]

The protocols herein are grounded in the principle of establishing a robust and reproducible in vitro system to quantify the cellular response to this compound.

Simplified Mechanism of Action

The following diagram illustrates the putative mechanism of action for S2R ligands, providing the rationale for assessing downstream effects like cell viability and apoptosis.

cluster_membrane Cell Membrane / ER cluster_effects Downstream Cellular Effects S2R S2R/TMEM97 Complex S2R-PGRMC1 Complex S2R->Complex PGRMC1 PGRMC1 PGRMC1->Complex Proliferation Decreased Cell Proliferation Complex->Proliferation Apoptosis Induction of Apoptosis Complex->Apoptosis Cholesterol Altered Cholesterol Homeostasis Complex->Cholesterol Drug 1,1'-Ethylenebis [4-(3-phenylpropyl)piperidine] Drug->Complex Binding & Modulation

Caption: Putative signaling of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

Pre-Experimental Planning & Reagent Preparation

Success in cell-based assays hinges on meticulous planning and preparation. The choices made before beginning the experiment directly impact the quality and reliability of the data.

Cell Line Selection

The choice of cell line is paramount. Given that S2R/TMEM97 is a biomarker for cellular proliferation, its expression is often elevated in cancer cell lines.

  • Recommendation: Utilize cell lines with known high expression of S2R/TMEM97. Cancer cell lines from various origins (e.g., breast, colon, neuroblastoma) are suitable candidates.[6] Examples cited in related literature include SK-N-SH (neuroblastoma), SW480 (colorectal adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma).[6][11]

  • Causality: Using a cell line with high target expression increases the probability of observing a dose-dependent biological response to the ligand, providing a clearer therapeutic window.

  • Validation: If the expression level of S2R/TMEM97 in your chosen cell line is unknown, it is advisable to confirm it via Western Blot or qPCR prior to initiating large-scale screening.

Preparation of Compound Stock Solution

Proper preparation of the test compound is critical to ensure accurate and consistent dosing. Small molecule inhibitors are often poorly soluble in aqueous solutions and require an organic solvent.

  • Solvent Selection: Due to the lipophilic nature of piperidine-based compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is miscible with cell culture media and is well-tolerated by most cell lines at low final concentrations.

  • Stock Concentration: Prepare a high-concentration primary stock solution, typically in the range of 10-50 mM. This minimizes the volume of DMSO added to the cell culture, reducing potential solvent-induced toxicity.[12][13]

  • Procedure:

    • Aseptically weigh the required amount of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] powder inside a Class II biological safety cabinet.

    • Dissolve the powder in sterile, cell-culture grade DMSO to the desired molarity (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be required.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., amber microcentrifuge tube).[14]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[13] Store aliquots at -20°C or -80°C for long-term stability.

Experimental Protocols

The following protocols provide step-by-step guidance from cell seeding to post-treatment analysis.

Protocol 1: Cell Seeding for Drug Treatment

Consistent cell numbers are essential for reproducible results. Seeding density should be optimized to ensure cells are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the assay.

Table 1: Recommended Initial Seeding Densities for a 72-hour Assay

Plate Format Approx. Growth Area (cm²) Seeding Density (cells/well) Purpose
96-well 0.32 3,000 - 8,000 High-throughput screening, viability assays (MTT, XTT)
24-well 1.9 20,000 - 50,000 Western blotting, smaller-scale assays
12-well 3.8 40,000 - 100,000 General purpose, mechanism of action studies

| 6-well | 9.6 | 100,000 - 250,000 | Protein/RNA extraction, large-scale analysis |

Procedure:

  • Culture the selected cell line in its recommended growth medium until it reaches 70-80% confluency.

  • Wash the cells with sterile Phosphate-Buffered Saline (PBS) and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Neutralize the trypsin with complete growth medium and collect the cell suspension in a sterile conical tube.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Dilute the cell suspension to the desired final concentration based on the values in Table 1.

  • Dispense the appropriate volume of cell suspension into each well of the microplate.

  • Gently rock the plate in a cross pattern to ensure an even distribution of cells.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery before treatment.

Protocol 2: Compound Treatment

This protocol describes the serial dilution of the compound stock and its application to the seeded cells.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] stock solution. Prepare a set of serial dilutions in sterile, serum-free culture medium.

    • Causality: Performing dilutions in serum-free medium prevents the compound from binding to serum proteins, which could reduce its effective concentration. The final dilution into the wells will contain serum.

  • Treatment Application:

    • Remove the culture plate from the incubator.

    • Carefully add the prepared drug dilutions to the corresponding wells. To avoid disturbing the cell monolayer, add the solution dropwise to the side of the well.

    • Trustworthiness - Essential Controls:

      • Untreated Control: Cells cultured in medium only. This represents baseline cell health.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This is critical to ensure that any observed effects are due to the compound and not the solvent.[12][13]

      • Positive Control (Optional): A known S2R ligand with a well-characterized cytotoxic effect can be used to validate the assay system.

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

Post-Treatment Analysis: Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[15] These assays measure indicators of cellular health, such as metabolic activity or membrane integrity.[16][17]

Protocol 3: MTT/XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[15][16]

  • At the end of the treatment period, prepare the MTT or XTT reagent according to the manufacturer's instructions.

  • Add the reagent to each well of the 96-well plate (typically 10-20 µL per 100 µL of medium).

  • Incubate the plate for 2-4 hours at 37°C.

  • For MTT: A solubilization buffer (e.g., acidified isopropanol or DMSO) must be added to dissolve the insoluble purple formazan crystals.

  • For XTT: The formazan product is water-soluble, eliminating the need for a solubilization step.[15]

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (approx. 570 nm for MTT, 450 nm for XTT).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

Workflow and Data Presentation

A clear workflow ensures all experimental steps are logically sequenced.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis CellLine 1. Select & Culture Appropriate Cell Line Seeding 3. Seed Cells in Microplates CellLine->Seeding StockPrep 2. Prepare & Aliquot Drug Stock (in DMSO) Incubate1 4. Incubate 24h for Attachment Seeding->Incubate1 Dilution 5. Prepare Serial Dilutions of Drug Incubate1->Dilution Treatment 7. Add Drug/Controls to Cells Dilution->Treatment Controls 6. Prepare Vehicle & Untreated Controls Controls->Treatment Incubate2 8. Incubate for Desired Period (e.g., 72h) Treatment->Incubate2 Assay 9. Perform Cell Viability Assay (e.g., MTT) Incubate2->Assay Readout 10. Measure Absorbance with Plate Reader Assay->Readout Data 11. Calculate % Viability & Plot Dose-Response Curve Readout->Data

Caption: Comprehensive experimental workflow from cell preparation to data analysis.

References

  • Alon, A. et al. (2017). The Sigma-2 Receptor and Progesterone Receptor Membrane Component 1 are Different Binding Sites Derived From Independent Genes. ResearchGate.

  • Haskew-Layton, R. E. et al. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. MDPI.

  • Alon, A. et al. (2017). The Sigma-2 Receptor and Progesterone Receptor Membrane Component 1 are Different Binding Sites Derived From Independent Genes. National Institutes of Health (NIH).

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.

  • Thermo Fisher Scientific. (n.d.). Cell Viability Assays. Thermo Fisher Scientific.

  • Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability. Miltenyi Biotec.

  • Kammerer, S. (2018). Drug stock solutions best practices? ResearchGate.

  • Zeng, C. et al. (2013). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. National Institutes of Health (NIH).

  • Samrot, A. V. et al. (2022). In vitro cell-based assays to test drugs – A Review. ResearchGate.

  • Abcam. (n.d.). Cell viability assays. Abcam.

  • Chen, F-W. & Su, T-P. (2020). Sigma-2 Receptor. Encyclopedia.pub.

  • Sahn, J. J. et al. (2014). Identification of the Sigma-2 Receptor: Distinct from the Progesterone Receptor Membrane Component 1 (PGRMC1). National Institutes of Health (NIH).

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? Reddit.

  • Mach, R. H. et al. (2013). The Sigma-2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer. ResearchGate.

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.

  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.

  • Wikipedia. (n.d.). Sigma-2 receptor. Wikipedia.

  • MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.

  • Patsnap Synapse. (2024). What are PGRMC1 antagonists and how do they work? Patsnap Synapse.

  • Sahn, J. J. et al. (2022). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. National Institutes of Health (NIH).

  • Salsano, S. et al. (2021). Insights on the Role of PGRMC1 in Mitotic and Meiotic Cell Division. MDPI.

  • Wang, K. et al. (2015). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. ResearchGate.

  • Acedo, P. et al. (2020). PGRMC1 Inhibits Progesterone-Evoked Proliferation and Ca2+ Entry Via STIM2 in MDA-MB-231 Cells. National Institutes of Health (NIH).

Sources

Application Notes and Protocols: Evaluating the Efficacy of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Hypothesis-Driven Approach to a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervous system.[1][2][3] The novel compound, 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], with its distinct dimeric structure, presents a unique pharmacological puzzle. While direct preclinical data for this specific molecule is not yet publicly available, its structural components strongly suggest a potential interaction with sigma receptors.[4][5]

The sigma-1 (σ1R) and sigma-2 (σ2R/TMEM97) receptors are versatile intracellular chaperone proteins implicated in a wide array of cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses.[6][7][8] Their dysfunction is linked to a variety of pathological conditions, making them attractive therapeutic targets.[4][5][9] Given that many piperidine-containing molecules exhibit affinity for sigma receptors, this document outlines a hypothesis-driven approach to begin characterizing the in vivo efficacy of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].[10][11]

This guide provides detailed protocols for established animal models relevant to the primary therapeutic areas associated with sigma receptor modulation: neuroprotection, neuropathic pain, and depression. The following protocols are designed to be self-validating, with clear endpoints and justifications for each experimental step, empowering researchers to initiate a robust preclinical evaluation of this promising compound.

Hypothesized Mechanism of Action

Based on its structural similarity to known sigma receptor ligands, we hypothesize that 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] acts as a modulator of sigma-1 and/or sigma-2 receptors. This interaction is predicted to trigger downstream signaling cascades that promote cellular homeostasis and resilience.

Hypothesized_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Therapeutic Intervention cluster_2 Molecular Targets & Cellular Response Oxidative_Stress Oxidative Stress Sigma_Receptors Sigma-1 & Sigma-2 Receptors Oxidative_Stress->Sigma_Receptors dysregulates ER_Stress ER Stress ER_Stress->Sigma_Receptors dysregulates Neuroinflammation Neuroinflammation Neuroinflammation->Sigma_Receptors dysregulates Compound 1,1'-Ethylenebis [4-(3-phenylpropyl)piperidine] Compound->Sigma_Receptors modulates Cellular_Homeostasis Restoration of Cellular Homeostasis Sigma_Receptors->Cellular_Homeostasis promotes Neuroprotection Neuroprotection & Functional Recovery Cellular_Homeostasis->Neuroprotection leads to

Caption: Hypothesized mechanism of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] action.

Recommended Animal Models and Efficacy Testing Protocols

The selection of appropriate animal models is critical for evaluating the therapeutic potential of a novel compound. The following models are well-established and widely used in the field for assessing the efficacy of sigma receptor modulators.

Neuroprotection: The 5XFAD Mouse Model of Alzheimer's Disease

Rationale: Sigma receptors are highly expressed in the central nervous system and are implicated in the pathophysiology of Alzheimer's disease.[5] The 5XFAD transgenic mouse model is an aggressive amyloid model that recapitulates key aspects of Alzheimer's pathology, including amyloid plaque deposition and cognitive deficits.

Experimental Workflow:

G start 5XFAD Mice (3 months old) treatment Chronic Dosing: Compound or Vehicle (Daily, i.p. or p.o.) for 3 months start->treatment behavioral Behavioral Testing (at 6 months old) - Morris Water Maze - Y-Maze treatment->behavioral tissue Tissue Collection & Analysis behavioral->tissue analysis - Amyloid Plaque Load - Neuroinflammation Markers - Synaptic Density Markers tissue->analysis

Sources

Application Notes and Protocols for the Dissolution of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the dissolution of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] (CAS No. 140419-67-4) for use in research and development. Due to the limited availability of public data on this specific molecule, this guide synthesizes information from structurally related analogs, such as 4-(3-phenylpropyl)piperidine, and established principles of organic chemistry and pharmacology. The protocols herein are designed to be robust starting points for developing validated methods for both in vitro and in vivo experimental systems.

Introduction: Understanding the Molecule

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is a complex organic molecule featuring two piperidine rings linked by an ethylene bridge, with each piperidine substituted with a 3-phenylpropyl group. The presence of two basic nitrogen atoms within the piperidine moieties and the significant nonpolar surface area from the phenylpropyl and ethylene components define its physicochemical properties. These structural features strongly suggest that the compound is lipophilic and likely possesses poor aqueous solubility in its free base form.

The piperidine ring is a common scaffold in many pharmaceuticals, and compounds containing this moiety often face challenges with aqueous solubility.[1] Understanding these inherent properties is critical for designing effective dissolution strategies to ensure accurate and reproducible experimental results.

Physicochemical Properties (Inferred)

Direct experimental data for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is not widely available. The following properties are estimated based on the monomeric analog, 4-(3-phenylpropyl)piperidine (CAS: 18495-82-4)[2][3][4], and the dimeric nature of the target compound.

PropertyEstimated Value/CharacteristicRationale and Experimental Implication
Molecular Formula C₃₀H₄₄N₂Deduced from the chemical name.
Molecular Weight ~432.69 g/mol Calculated from the molecular formula. This is a crucial parameter for preparing solutions of specific molarity.
Appearance Likely a white to off-white solid or crystalline powder.Based on the appearance of its monomeric analog.[3]
Aqueous Solubility Predicted to be very low to insoluble.The monomer is insoluble in water.[3] The dimeric structure increases the molecular weight and lipophilicity, further decreasing aqueous solubility. The hydrochloride salt form, if available, is expected to have improved aqueous solubility.[5]
Organic Solvent Solubility Expected to be soluble in various organic solvents.The monomer is soluble in alcohols, ketones, and esters.[3] Good solubility is anticipated in solvents like DMSO, DMF, ethanol, and methanol.
pKa (Predicted) ~9-11 (for each piperidine nitrogen)The piperidine nitrogen is basic. At physiological pH (~7.4), the compound will likely be protonated, which can aid solubility. However, the free base form will be poorly soluble.
LogP (Predicted) > 5.0The monomer, 4-(3-phenylpropyl)piperidine, has a calculated XLogP3-AA of 3.6.[2] The dimeric structure significantly increases the lipophilicity. This high value indicates a strong preference for nonpolar environments and suggests potential issues with precipitation in aqueous media.

Core Principles for Dissolution

The primary challenge in preparing solutions of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] for biological assays is its poor water solubility. The general strategy involves preparing a concentrated stock solution in a water-miscible organic solvent, followed by careful dilution into an aqueous buffer.

Workflow for Solvent Selection and Stock Preparation

Caption: Solvent selection workflow for different experimental applications.

Protocols for Dissolution

Preparation of a Concentrated Stock Solution for In Vitro Use

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a common choice due to its strong solubilizing power for a wide range of organic molecules.

Materials:

  • 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Volumetric flask

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of the compound (Molecular Weight ~432.69 g/mol ).

  • Initial Dissolution: Transfer the weighed compound into a clean, dry amber glass vial. Add a portion of the total required volume of DMSO (e.g., 800 µL for a final volume of 1 mL).

  • Facilitating Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (up to 37°C) may also be used, but the thermal stability of the compound should be considered.

  • Final Volume Adjustment: Once the solid is completely dissolved, transfer the solution to a volumetric flask and add DMSO to reach the final desired volume. Mix thoroughly.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. If stored at low temperatures, allow the solution to completely thaw and vortex gently before use to ensure homogeneity, as some compounds can precipitate out of DMSO upon freezing.[1]

Preparation of Aqueous Working Solutions for Biological Assays

Diluting the DMSO stock into an aqueous buffer is a critical step where precipitation can occur.[1]

Procedure:

  • Thawing the Stock: Retrieve an aliquot of the DMSO stock solution from the freezer and allow it to come to room temperature. Vortex briefly.

  • Serial Dilution (Recommended): To minimize localized high concentrations that can lead to precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):

    • First, dilute the 10 mM stock 1:100 in your aqueous assay buffer (e.g., 1 µL of stock into 99 µL of buffer). This creates a 100 µM intermediate solution.

    • Vortex the intermediate solution immediately and vigorously.

    • Then, dilute the 100 µM intermediate solution 1:10 into the final assay medium (e.g., 10 µL of intermediate into 90 µL of medium).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in biological systems.[1]

  • Visual Inspection: Always visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the protocol may need to be optimized.

Troubleshooting Precipitation in Aqueous Solutions

G cluster_0 Problem cluster_1 Potential Solutions Precipitation Precipitation upon aqueous dilution LowerConc Lower Final Concentration Precipitation->LowerConc Surfactant Add Surfactant (e.g., Tween 80, Pluronic F-68) Precipitation->Surfactant Cosolvent Use Aqueous Buffer with Co-solvent (e.g., Ethanol, PEG400) Precipitation->Cosolvent pH_Adjust Adjust pH (if compound is ionizable) Precipitation->pH_Adjust

Caption: Strategies to mitigate precipitation of lipophilic compounds in aqueous media.

Considerations for In Vivo Formulations

For animal studies, the choice of vehicle is critical and must balance solubility with physiological tolerability. Neat DMSO is generally not suitable for direct administration.

Commonly Used Vehicle Systems for Poorly Soluble Compounds:

  • Aqueous suspensions: The compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).

  • Lipid-based formulations: For highly lipophilic compounds, dissolving them in oils (e.g., corn oil, sesame oil) can be an effective strategy.

  • Co-solvent systems: A mixture of solvents is often used. A common example is a combination of DMSO, PEG400, and saline. The final concentration of each solvent must be carefully controlled to avoid toxicity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.[6][7]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The successful use of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in experimental settings is highly dependent on the proper preparation of solutions. Due to its presumed lipophilic nature, a systematic approach starting with a concentrated organic stock solution followed by careful dilution into the appropriate experimental medium is recommended. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop robust and reproducible methods for their specific applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87678, 4-(3-Phenylpropyl)piperidine. Retrieved January 19, 2026, from [Link]

  • Angene Chemical. (2024). Safety Data Sheet for 1-Benzyl-4-phenylpiperidine-4-carbonitrilehydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11171707, 1-(3-Phenylpropyl)piperidine. Retrieved January 19, 2026, from [Link]

  • Ezawa, T., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6943–6952. [Link]

  • Ezawa, T., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6943–6952. [Link]

  • Ali, H., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]

  • Capot Chemical Co., Ltd. (2026). Material Safety Data Sheet for 4-(3-Phenyl-propyl)-piperidine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43481, Ethyl 1-(3-oxo-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. Retrieved January 19, 2026, from [Link]

  • ChemBK. (2024). Piperidine, 4-(3-phenylpropyl)-. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Ezawa, T., et al. (2016). Characterization of the Dissolution Behavior of Piperine/Cyclodextrins Inclusion Complexes. ResearchGate. [Link]

  • J&K Scientific. (n.d.). 4-(3-Phenylpropyl)piperidine. Retrieved January 19, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69873, 4-Phenylpiperidine. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols: A Guide to Rigorous Experimental Controls for Studies of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Pharmacological Landscape of a Novel Piperidine Derivative

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is a novel chemical entity belonging to the piperidine class of compounds. The piperidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of biological activities.[1] Given its structural features, particularly the bis-piperidine core and the phenylpropyl moieties, it is hypothesized that this compound may interact with key central nervous system targets such as sigma receptors (σ1 and σ2) and/or the dopamine transporter (DAT).[2][3]

Robust and well-designed experimental controls are paramount to elucidating the true biological effects of a novel compound, separating specific actions from experimental artifacts. This guide provides a comprehensive framework for establishing rigorous control strategies in the preclinical evaluation of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], ensuring the generation of reliable and reproducible data.

I. Foundational Controls: The Non-Negotiables of In Vitro and In Vivo Experimentation

At the core of any pharmacological investigation lies a set of fundamental controls that validate the experimental system and provide a baseline for interpreting results.

A. The Indispensable Trio of Controls

A well-controlled experiment hinges on the inclusion of negative, positive, and vehicle controls.[3][4][5]

  • Negative Controls: These are essential for establishing a baseline and identifying false-positive results.[3][4] In the context of cellular assays, this would be untreated cells or cells treated with a known inactive compound. For in vivo studies, this would be a group of animals that receives no treatment.

  • Positive Controls: These are crucial for confirming that the experimental assay is working as expected.[3][4][6] A positive control is a compound with a known and well-characterized effect on the target of interest.

  • Vehicle Controls: The vehicle is the solvent or carrier used to dissolve or suspend the test compound for administration.[7][8][9] A vehicle control group receives the vehicle alone, allowing researchers to distinguish the effects of the compound from any potential effects of the vehicle itself.

B. Workflow for Control Implementation

Caption: Workflow for implementing essential experimental controls.

II. Target-Specific Controls for In Vitro Assays

Based on the structural characteristics of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], the following in vitro assays and their corresponding controls are recommended to probe its potential interactions with sigma receptors and the dopamine transporter.

A. Sigma Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][10]

Protocol 1: Sigma-1 Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] for the sigma-1 receptor.

  • Materials:

    • Membrane preparation from guinea pig liver or cells expressing recombinant human sigma-1 receptors.[1][11]

    • Radioligand: -pentazocine (a selective sigma-1 ligand).[1]

    • Non-specific binding control: Haloperidol (a high-affinity sigma ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and vials.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add membrane preparation, radioligand at a concentration near its Kd, and either buffer (for total binding), excess haloperidol (for non-specific binding), or the test compound/positive control.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Sigma-2 Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] for the sigma-2 receptor.

  • Materials:

    • Membrane preparation from rat liver or cells expressing recombinant human sigma-2 receptors.[10]

    • Radioligand: [³H]DTG (a non-selective sigma ligand).[10]

    • Masking agent: (+)-Pentazocine to block binding to sigma-1 receptors.[1]

    • Non-specific binding control: Haloperidol.

  • Procedure: Similar to the sigma-1 assay, but with the inclusion of (+)-pentazocine in all wells to saturate sigma-1 sites.

Table 1: Controls for Sigma Receptor Binding Assays

Control TypeSigma-1 AssaySigma-2 AssayRationale
Positive Control Haloperidol, (+)-PentazocineHaloperidol, SiramesineKnown high-affinity ligands to validate the assay.[10][12]
Negative Control Buffer only (Total Binding)Buffer only (Total Binding)Represents 100% specific binding.
Non-specific Control High concentration of HaloperidolHigh concentration of HaloperidolDetermines the amount of radioligand bound to non-receptor sites.
B. Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.[4][13]

Protocol 3: [³H]Dopamine Uptake Inhibition Assay

  • Objective: To determine the potency (IC50) of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] to inhibit dopamine uptake.

  • Materials:

    • Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

    • [³H]Dopamine.

    • Uptake buffer.

    • Positive control: Cocaine or GBR 12935 (known DAT inhibitors).[3]

    • Non-specific uptake control: Incubation at 4°C.

  • Procedure:

    • Plate DAT-expressing cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound or positive control.

    • Initiate uptake by adding [³H]Dopamine and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]Dopamine uptake against the logarithm of the compound concentration to determine the IC50 value.

Table 2: Controls for DAT Uptake Assay

Control TypeCompound/ConditionRationale
Positive Control Cocaine, GBR 12935Potent and well-characterized DAT inhibitors.[3]
Negative Control Vehicle-treated cellsRepresents 100% DAT activity (0% inhibition).
Non-specific Uptake Incubation at 4°CDAT-mediated uptake is an active process that is inhibited at low temperatures.

III. Cellular and Functional Assays: Assessing Downstream Effects

Beyond direct target engagement, it is crucial to investigate the cellular consequences of compound activity.

A. Cell Viability Assays

Cell viability assays are important to distinguish between cytotoxic effects and specific pharmacological actions, especially for compounds targeting receptors like sigma-2 which are implicated in cell death pathways.[12]

Protocol 4: MTT or Resazurin Cell Viability Assay

  • Objective: To assess the effect of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] on the viability of relevant cell lines.

  • Materials:

    • Cancer cell lines known to express sigma-2 receptors (e.g., MCF-7, MDA-MB-231).[14][15]

    • Normal, non-cancerous cell lines for counter-screening (e.g., HEK293, MCF-10A).[14]

    • MTT or Resazurin reagent.

    • Solubilization buffer (for MTT).

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound for 24-72 hours.

    • Add MTT or Resazurin reagent and incubate.

    • If using MTT, add solubilization buffer.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Table 3: Controls for Cell Viability Assays

Control TypeCompound/ConditionRationale
Positive Control Doxorubicin or StaurosporineKnown cytotoxic agents to validate the assay's ability to detect cell death.
Negative Control Untreated or vehicle-treated cellsRepresents 100% cell viability.
B. Signaling Pathway Analysis

signaling_pathway cluster_sigma1 Sigma-1 Receptor cluster_sigma2 Sigma-2 Receptor cluster_dat Dopamine Transporter S1R σ1 Receptor Ca_release Ca²⁺ Release (ER) S1R->Ca_release Agonist S2R σ2 Receptor Apoptosis Caspase Activation & Apoptosis S2R->Apoptosis Agonist DAT DAT DA_reuptake Dopamine Reuptake DAT->DA_reuptake Inhibition

Caption: Potential signaling pathways affected by the test compound.

IV. In Vivo Experimental Controls: Bridging the Gap to Physiological Relevance

In vivo studies are essential for evaluating the overall pharmacological profile of a compound in a complex biological system.

A. Animal Models

The choice of animal model will depend on the hypothesized mechanism of action.

  • For Sigma Receptor Activity: Models of psychosis, anxiety, or seizure susceptibility can be employed. The pentylenetetrazol (PTZ)-induced seizure model is sensitive to sigma-1 receptor modulation.[16][17]

  • For DAT Activity: Locomotor activity and drug discrimination paradigms are commonly used.[3]

Protocol 5: Mouse Locomotor Activity Assay

  • Objective: To assess the stimulant or depressant effects of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] on spontaneous locomotor activity.

  • Materials:

    • Mice (e.g., C57BL/6J).

    • Open-field activity chambers equipped with photobeam detectors.

    • Test compound, vehicle, and positive controls.

  • Procedure:

    • Habituate mice to the activity chambers.

    • Administer the test compound, vehicle, or positive control via the intended clinical route (e.g., intraperitoneal, oral).

    • Place the mice back into the activity chambers and record locomotor activity for a defined period.

  • Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena.

Table 4: Controls for In Vivo Locomotor Activity Assay

Control GroupTreatmentRationale
Vehicle Control Vehicle (e.g., saline, DMSO/saline)To control for the effects of the vehicle and the injection procedure.[7][8]
Positive Control (Stimulant) Cocaine or AmphetamineTo validate the model's ability to detect an increase in locomotor activity.[3]
Positive Control (Sedative) DiazepamTo validate the model's ability to detect a decrease in locomotor activity.

V. Conclusion: A Roadmap to High-Quality Data

The successful characterization of a novel compound like 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is critically dependent on a meticulously planned and executed experimental strategy. The application of the comprehensive control measures outlined in this guide will enable researchers to generate robust, interpretable, and high-quality data, thereby accelerating the journey from discovery to potential therapeutic application.

References

  • Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. (2011). European Journal of Pharmacology. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Molecules. [Link]

  • In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. (2009). Central Nervous System Agents in Medicinal Chemistry. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2019). Methods and Protocols. [Link]

  • The activity of selective sigma-1 receptor ligands in seizure models in vivo. (2017). Behavioural Brain Research. [Link]

  • The activity of selective sigma-1 receptor ligands in seizure models in vivo. (2017). Behavioural Brain Research. [Link]

  • Synthesis and evaluation of sigma receptor ligands. (2006). University of Missouri-Columbia. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Medicinal Chemistry. [Link]

  • What is a 'vehicle' in behavioral neuroscience? (2018). Brain Stuff. [Link]

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. (2022). bioRxiv. [Link]

  • Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. (2002). Journal of Medicinal Chemistry. [Link]

  • Dopamine transporter binding in symptomatic controls and healthy volunteers: Considerations for neuroimaging trials. (2021). NeuroImage: Clinical. [Link]

  • Voltammetric Characterization of the Effect of Monoamine Uptake Inhibitors and Releasers on Dopamine and Serotonin Uptake in Mouse Caudate-Putamen and Substantia Nigra Slices. (2008). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • What are "vehicle" controls and why are they performed? (n.d.). Homework.Study.com. [Link]

  • Model Systems for Analysis of Dopamine Transporter Function and Regulation. (2018). ACS Chemical Neuroscience. [Link]

  • Neurochemistry of Addiction. (2010). Advances in the Neuroscience of Addiction. [Link]

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (2017). Cancer Medicine. [Link]

  • Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents. (2021). ACS Omega. [Link]

  • Positive Control vs Negative Control | Experimental Group. (2023). YouTube. [Link]

  • Positive Control Group | Purpose, Experiment & Examples. (n.d.). Study.com. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. This document is intended for researchers, scientists, and drug development professionals encountering challenges, particularly low product yield, during the synthesis of this target molecule. We will explore the common synthetic strategies, delve into the root causes of poor outcomes, and provide actionable, field-proven solutions to optimize your experimental results.

The synthesis of this bivalent piperidine derivative, while seemingly straightforward, presents several critical pitfalls that can drastically reduce yields. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Issues & Initial Assessment

Question: My overall yield for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is very low. Where should I begin my investigation?

Answer: A low overall yield is a common but solvable problem. A systematic review of your experiment is the most effective approach. We recommend focusing on three primary areas:

  • Reaction Pathway & Side Products: The most probable cause of low yield is the formation of unintended side products. The primary synthetic route, a direct N-alkylation, is susceptible to both under-reaction (mono-alkylation) and over-reaction (quaternization). Characterizing your crude reaction mixture by LC-MS or NMR is critical to identify the main culprits.

  • Reagent Purity & Stoichiometry: The purity of your starting materials, particularly the 4-(3-phenylpropyl)piperidine[1][2] and the ethylene linker (e.g., 1,2-dibromoethane), is paramount. Furthermore, precise control over the molar ratios of reactants is essential to minimize side reactions.[3]

  • Reaction Conditions: Factors such as solvent choice, temperature, and the type and amount of base used can dramatically influence the reaction outcome. Conditions that appear suitable on paper may be suboptimal in practice due to issues like poor reagent solubility.[4]

Section 2: Troubleshooting the Direct N-Alkylation Route

The most common synthetic approach involves the reaction of two equivalents of 4-(3-phenylpropyl)piperidine with one equivalent of a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base.

reaction_pathway cluster_reactants Reactants A 2x 4-(3-phenylpropyl)piperidine C Mono-alkylated Intermediate (N-(2-bromoethyl)-4-(3-phenylpropyl)piperidine) A->C + Piperidine - HBr B 1,2-Dibromoethane B->C + Piperidine - HBr D Desired Product (1,1'-Ethylenebis...) C->D + Piperidine - HBr E Quaternary Byproducts (Polymerization/Cyclization) C->E + Product (D) or another C (Over-alkylation)

Fig 1. Reaction scheme for N-alkylation and major side products.

Question 1: My reaction stalls, leaving a large amount of unreacted 4-(3-phenylpropyl)piperidine. How can I drive the reaction to completion?

Answer: This indicates an issue with either the reactivity of your electrophile or the availability of your nucleophile (the starting amine).

  • Cause - Insufficiently Reactive Alkylating Agent: Alkyl bromides can be less reactive than iodides.[5]

    • Solution:

      • Switch to 1,2-diiodoethane: This is a more reactive electrophile and can significantly increase the reaction rate.

      • Use a Finkelstein Catalyst: Add a catalytic amount (0.1 eq) of potassium iodide (KI) or sodium iodide (NaI) to your reaction with 1,2-dibromoethane. This in situ generates the more reactive iodo-intermediate.[4]

  • Cause - Amine Protonation: The reaction produces two equivalents of hydrobromic acid (HBr). If not effectively neutralized, this acid will protonate the nitrogen of the starting piperidine, forming an ammonium salt. This salt is not nucleophilic and will not react, effectively halting the synthesis.[6]

    • Solution:

      • Use an Adequate Amount of Base: Employ at least 2.0 equivalents of a suitable base to scavenge the HBr produced. A slight excess (e.g., 2.2 eq) is often beneficial.

      • Choose the Right Base and Solvent: An inorganic base like potassium carbonate (K₂CO₃) is common, but its poor solubility can be a problem.[4] Using a more soluble base like cesium carbonate (Cs₂CO₃) or an organic base like N,N-diisopropylethylamine (DIPEA) can help. Pair the base with a polar aprotic solvent like DMF, DMSO, or acetonitrile (ACN) to ensure all reactants are in solution.[6]

  • Cause - Low Temperature: If the reaction rate is intrinsically slow, you may need to increase the temperature.

    • Solution: Monitor the reaction at room temperature first. If no progress is observed by TLC or LC-MS after several hours, gradually increase the temperature to 50-80 °C.[6]

Question 2: My crude product is a mixture of the starting material, the desired product, and a major intermediate. How can I suppress the intermediate?

Answer: The intermediate you are observing is almost certainly the mono-alkylated product, N-(2-bromoethyl)-4-(3-phenylpropyl)piperidine. Its presence indicates that the first Sₙ2 reaction is occurring, but the second is not proceeding efficiently.

  • Cause - Stoichiometry: If exactly 2.0 equivalents of the piperidine are used, the concentration of the nucleophile decreases significantly as the reaction progresses, slowing the second alkylation step relative to the first.

    • Solution: Adjust the stoichiometry to slightly favor the amine. Using 2.1 to 2.2 equivalents of 4-(3-phenylpropyl)piperidine for every 1.0 equivalent of 1,2-dibromoethane ensures that a sufficient concentration of the nucleophile is present to react with the mono-alkylated intermediate as it forms.

Question 3: I am getting a sticky, possibly water-soluble byproduct, and my desired product yield is low. What is this and how do I prevent it?

Answer: This is a classic sign of over-alkylation.[3] The nitrogen atoms in your desired tertiary diamine product are still nucleophilic. They can react with any remaining 1,2-dibromoethane or the mono-alkylated intermediate. This leads to the formation of quaternary ammonium salts, which are often difficult to characterize and remove.[3][7]

  • Cause - Excess Alkylating Agent: Using more than 1.0 equivalent of 1,2-dibromoethane is a primary cause of over-alkylation.

    • Solution: Ensure your stoichiometry is precise. It is better to have a slight excess of the amine than the alkylating agent.[3]

  • Cause - High Local Concentration of Alkylating Agent: Adding the 1,2-dibromoethane all at once creates a high concentration that can rapidly react with the most nucleophilic species available, including the product as it forms.

    • Solution: Employ a syringe pump to add the 1,2-dibromoethane slowly over several hours.[6] This maintains a low, steady concentration of the electrophile, favoring its reaction with the more abundant secondary amine starting material over the tertiary amine product.[3]

Section 3: Purification Strategies

Question: I have a complex mixture of the starting amine, mono-alkylated product, desired product, and quaternary salts. How can I purify my target compound?

Answer: Purifying amines can be challenging due to their basicity, which can cause streaking on silica gel.

  • Initial Workup: First, attempt to remove the quaternary salts. Since they are salts, they have high polarity and water solubility. Perform a liquid-liquid extraction. Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane and wash with water or brine. The quaternary salts will preferentially partition into the aqueous layer.[3]

  • Column Chromatography: This is the most effective method for separating the remaining components (starting material, mono-product, di-product).

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar mixture (e.g., ethyl acetate/hexanes) is a good starting point.

    • Additive: To prevent peak tailing, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to your mobile phase.[8] This deactivates the acidic silanol groups on the silica surface.

  • Crystallization: If your final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an excellent final step to achieve high purity.[9]

Optimized Experimental Protocols

The following protocols are provided as robust starting points. We strongly recommend monitoring all reactions by TLC or LC-MS to determine optimal reaction times.

Protocol 1: Optimized N-Alkylation

This protocol is designed to maximize the formation of the desired dimer while minimizing side reactions.

  • Materials:

    • 4-(3-phenylpropyl)piperidine (2.1 eq)

    • 1,2-dibromoethane (1.0 eq)

    • Potassium carbonate (K₂CO₃), finely ground (2.2 eq)

    • Potassium iodide (KI) (0.1 eq)

    • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Syringe pump

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(3-phenylpropyl)piperidine, K₂CO₃, and KI.

    • Add anhydrous solvent to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the piperidine).

    • In a separate syringe, prepare a solution of 1,2-dibromoethane in a small amount of the anhydrous solvent.

    • Using a syringe pump, add the 1,2-dibromoethane solution to the stirred piperidine suspension over a period of 4-6 hours at room temperature.[6]

    • After the addition is complete, heat the reaction mixture to 60-70 °C and stir overnight.

    • Monitor reaction completion by LC-MS, checking for the disappearance of the mono-alkylated intermediate.

    • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil/solid by column chromatography as described in the section above.

Protocol 2: Alternative Route via Reductive Amination

Reductive amination is an excellent alternative that completely avoids the possibility of over-alkylation.[3][10] This method involves the reaction of the piperidine with glyoxal to form a di-iminium intermediate, which is then reduced in situ.

  • Materials:

    • 4-(3-phenylpropyl)piperidine (2.0 eq)

    • Glyoxal (1.0 eq, typically as a 40% solution in water)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

    • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic Acid (catalytic, ~0.5 eq)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the 4-(3-phenylpropyl)piperidine and anhydrous solvent.

    • Add the glyoxal solution and acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • In a single portion, add the sodium triacetoxyborohydride.[3] The reaction may bubble slightly (hydrogen evolution).

    • Stir the reaction at room temperature overnight. Monitor by LC-MS for the disappearance of the starting material.

    • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until bubbling ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purification: Purify the crude product by column chromatography as described previously.

Troubleshooting Workflow

troubleshooting_flowchart start Low Yield Observed q1 Analyze Crude LC-MS: What is the main component? start->q1 p1 High Starting Material (SM) q1->p1 >50% SM p2 Complex Mixture/ Sticky Byproducts q1->p2 Many peaks/ Quaternary salts p3 Desired Product + SM + Intermediate q1->p3 All species present q2 Is Mono-alkylated Intermediate Present? q2->p1 No, mostly SM s3 Stoichiometry issue. Use slight excess of piperidine (e.g., 2.1 - 2.2 eq). q2->s3 Yes s1a 1. Switch to 1,2-diiodoethane or add catalytic KI. p1->s1a s1b 2. Ensure >= 2 eq. of base. Check base/solvent solubility. p1->s1b s1c 3. Increase reaction temperature. p1->s1c s2a Over-alkylation likely. 1. Use slow addition of alkyl halide (syringe pump). p2->s2a s2b 2. Ensure no excess of alkyl halide (<= 1.0 eq). p2->s2b s2c 3. Consider switching to Reductive Amination route. p2->s2c p3->q2

Fig 2. Decision workflow for troubleshooting low yield.
References
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Li, G., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(15), 9875–9884. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

  • Li, G., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis. BenchChem.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
  • Not Vailable. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Chemspon. Available at: [Link]

  • GlaxoSmithKline. (2013). Reductive Amination. Wordpress. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of tertiary amines.
  • Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Cellulose.
  • Ma, S. G. K., & Jha, A. (2020). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Request PDF on ResearchGate. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • Chemistry Notes Info. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]

  • Reddit. (2024). Amine workup. r/Chempros. Available at: [Link]

  • Reddit. (2023). Problematic N-Alkylation. r/chemistry. Available at: [Link]

  • SIELC Technologies. (2018). 4-(3-Phenylpropyl)piperidine. Available at: [Link]

  • PubChem. (n.d.). 4-(3-Phenylpropyl)piperidine. National Institutes of Health. Available at: [Link]

  • Knight, D. W., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2460-71.
  • Todd, R. D. (n.d.). The Regioselective 3-Alkylation of Piperidine. Western Michigan University ScholarWorks. Available at: [Link]

  • Reuther, F., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Dandamudi, V. L., et al. (2023). A facile synthesis of (E)-5-arylylidene-3-((substituted-ind-2-en-1-one)methyl)-3-aryl piperidine-2,6-diones via domino bis-cyclization using the Baylis-Hillman adducts.
  • ResearchGate. (n.d.).
  • Ramesha, A. R., et al. (1999). Interesting reaction of 2,2'-binaphthol with 1,2-dibromoethane: Synthesis of a novel spirodienone.
  • Scribd. (n.d.). Ipe Chemistry Bullet Baby.
  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Stokes, S., et al. (2012). Synthesis of Aryl-Substituted 1,4-Dihydroquinolines by [4 + 2] Cycloaddition of Benzyne with 1-Azadienes.

Sources

Technical Support Center: Optimizing Aqueous Solubility of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. This document provides in-depth troubleshooting advice and experimental protocols to help you overcome solubility challenges with this compound in aqueous buffers. As a large, lipophilic, and dibasic molecule, achieving the desired concentration for your experiments requires a systematic approach. This guide is designed to provide you with the foundational knowledge and practical steps to succeed.

Understanding the Molecule: Estimated Physicochemical Properties
PropertyEstimated ValueRationale & Implication for Solubility
Molecular Weight ~432.7 g/mol The large molecular size can be a contributing factor to low solubility.
Calculated logP > 5.0A high logP value indicates significant lipophilicity and predicts very low intrinsic aqueous solubility. This is the primary challenge to overcome.
pKa (basic) ~9.5 - 10.5 (for each piperidine nitrogen)The presence of two basic piperidine nitrogens is the key to enhancing solubility through pH manipulation. Below the pKa, the molecule will become protonated and more water-soluble.
Predicted Intrinsic Solubility Very Low (< 1 µg/mL)Based on the high lipophilicity, the solubility of the neutral form of the molecule in water is expected to be extremely low.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My initial attempt to dissolve the compound in a neutral buffer (pH 7.4) failed. What is the scientific reason for this, and what is my first troubleshooting step?

Expertise & Experience:

This is the most common issue encountered with dibasic, lipophilic compounds like 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. The high logP suggests that the molecule is far more stable in a non-polar environment than in water. At neutral pH, the piperidine nitrogens are not fully protonated, and the molecule exists in its poorly soluble, neutral form. To increase solubility, we must protonate these basic nitrogens to create a more polar, charged species. The Henderson-Hasselbalch equation dictates that to achieve significant protonation, the pH of the solution must be considerably lower than the pKa of the basic functional groups.

Trustworthiness (Self-Validating Protocol):

The first and most critical step is to leverage the basic nature of the molecule by lowering the pH of the buffer. This is a fundamental principle for solubilizing basic compounds[1][2][3][4]. The following protocol will guide you through a systematic pH adjustment to determine the optimal pH for solubilization.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of acidic buffers: Prepare 10 mM buffers at various pH values, for example, pH 6.0, 5.0, 4.0, and 3.0. Common buffer systems for this range include citrate or acetate buffers.

  • Accurately weigh the compound: Weigh a small, precise amount of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] into separate glass vials.

  • Add buffer and equilibrate: Add a specific volume of each buffer to the vials to create a suspension. Ensure the amount of compound added is in excess of what is expected to dissolve.

  • Mix thoroughly: Vortex the vials and then place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate undissolved solid: Centrifuge the vials at high speed to pellet the undissolved compound.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Determine the optimal pH: The buffer in which the highest concentration is measured is the optimal pH for initial solubilization.

Mandatory Visualization:

cluster_prep Preparation cluster_exp Experiment Prepare Buffers Prepare Buffers Add Buffer Add Buffer Prepare Buffers->Add Buffer pH 6, 5, 4, 3 Weigh Compound Weigh Compound Weigh Compound->Add Buffer Equilibrate Equilibrate Add Buffer->Equilibrate 24h @ 25°C Centrifuge Centrifuge Equilibrate->Centrifuge Quantify Supernatant Quantify Supernatant Centrifuge->Quantify Supernatant HPLC-UV Analyze Results Analyze Results Quantify Supernatant->Analyze Results

Caption: Workflow for pH-dependent solubility determination.

FAQ 2: I have achieved solubility at a low pH, but my experiment requires a near-neutral pH. What are my options?

Expertise & Experience:

This is a classic "pH-shift" problem. While low pH is excellent for creating a concentrated stock solution, it may not be compatible with your biological assay (e.g., cell-based assays are sensitive to pH). Simply diluting the acidic stock into a neutral buffer can cause the compound to precipitate out of solution as the pH rises and the compound deprotonates. To maintain solubility at a higher pH, we need to introduce excipients that can keep the molecule in a solubilized state even in its less charged form. The most common and effective approaches for this are the use of co-solvents or cyclodextrins[5][6][7][8][][10][11].

Trustworthiness (Self-Validating Protocol):

The following protocols provide two distinct, well-established methods to maintain solubility upon shifting to a higher pH.

Experimental Protocol 1: Co-Solvent Screening

Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds[8][11][12][13].

  • Select appropriate co-solvents: Choose water-miscible organic solvents that are compatible with your final application. Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Prepare a concentrated stock: Dissolve 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in 100% of the chosen co-solvent at a high concentration (e.g., 10-50 mM).

  • Perform a kinetic solubility test:

    • Prepare your final assay buffer (e.g., PBS, pH 7.4).

    • Spike a small volume of the concentrated stock solution into the assay buffer to achieve the desired final concentration. The final concentration of the co-solvent should be kept to a minimum (ideally <1%) to avoid artifacts in biological assays.

    • Visually inspect for precipitation immediately and over a set time course (e.g., 1, 2, 4, and 24 hours).

    • For a more quantitative assessment, measure the amount of compound that remains in solution at each time point by HPLC after centrifugation.

  • Optimize the co-solvent concentration: If precipitation occurs, you may need to increase the final concentration of the co-solvent in the assay buffer, but always be mindful of its potential effects on your experiment.

Experimental Protocol 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility[][14][15][16][17].

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and low toxicity.

  • Prepare a cyclodextrin-containing buffer: Prepare your desired final buffer (e.g., PBS, pH 7.4) containing a range of cyclodextrin concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Prepare a concentrated acidic stock: Dissolve the compound in an acidic buffer (e.g., pH 4.0 citrate buffer) where it is fully soluble.

  • Dilute into the cyclodextrin buffer: Dilute the acidic stock into the various cyclodextrin-containing buffers to your target final concentration.

  • Assess solubility and stability: Observe for any precipitation over time. Quantify the concentration in solution as described in the co-solvent protocol. The lowest concentration of cyclodextrin that maintains the compound in solution is the optimal choice.

Mandatory Visualization:

cluster_cosolvent Co-solvent Path cluster_cyclo Cyclodextrin Path Start Start Low pH Stock Concentrated Stock in Acidic Buffer Start->Low pH Stock Precipitation Precipitation Occurs Low pH Stock->Precipitation Dilute directly Neutral Buffer Target Neutral Assay Buffer Co-solvent Stock Stock in 100% Co-solvent Precipitation->Co-solvent Stock Try Method 1 Cyclo Buffer Neutral Buffer + Cyclodextrin Precipitation->Cyclo Buffer Try Method 2 Success Soluble at Neutral pH Dilute_Co Dilute into Neutral Buffer Co-solvent Stock->Dilute_Co Dilute_Co->Success Dilute_Cyclo Dilute Low pH Stock into Cyclo Buffer Cyclo Buffer->Dilute_Cyclo Dilute_Cyclo->Success

Caption: Decision tree for maintaining solubility at neutral pH.

FAQ 3: Are there other solubilization methods I can try if co-solvents and cyclodextrins are not suitable for my application?

Expertise & Experience:

While pH adjustment, co-solvents, and cyclodextrins are the primary methods, some experiments may have constraints that limit their use. For instance, high concentrations of organic solvents can be toxic to cells, and cyclodextrins might interfere with certain receptor-binding assays. In such cases, exploring the use of surfactants is a logical next step[7][18][19][20]. Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate lipophilic drugs, similar to cyclodextrins.

Trustworthiness (Self-Validating Protocol):

This protocol outlines a screening process for surfactants. It is crucial to use surfactants at the lowest effective concentration and to run appropriate vehicle controls in your experiments to account for any biological effects of the surfactant itself.

Experimental Protocol: Surfactant Screening

  • Select appropriate surfactants: Choose non-ionic surfactants which are generally less harsh on biological systems. Common examples include Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).

  • Prepare surfactant-containing buffers: Prepare your final assay buffer (e.g., PBS, pH 7.4) with a range of surfactant concentrations, typically starting from just above their known CMC up to 1% (w/v).

  • Prepare a concentrated stock: Ideally, create a concentrated stock in a small amount of an appropriate solvent (like ethanol or DMSO) or as an acidic aqueous solution.

  • Dilute into surfactant buffers: Spike the concentrated stock into the various surfactant-containing buffers to achieve your final desired concentration.

  • Assess solubility: Observe for precipitation and quantify the dissolved concentration by HPLC as previously described. The goal is to find the lowest surfactant concentration that keeps the compound fully dissolved.

  • Run vehicle controls: It is imperative to include a control group in your functional assay that is treated with the buffer containing the chosen concentration of surfactant but without your compound of interest. This will help you to identify any background effects caused by the surfactant.

Summary of Solubilization Strategies

MethodMechanismAdvantagesConsiderations
pH Adjustment Protonates basic groups, creating a charged, more polar species.Simple, effective for initial stock preparation.Low pH may not be compatible with the final assay.
Co-solvents Reduces the polarity of the bulk solvent.Effective, wide range of solvents available.Can be toxic to cells; may precipitate upon dilution.
Cyclodextrins Encapsulates the lipophilic molecule in a hydrophobic cavity.Generally low toxicity; can improve stability.Can be expensive; may interfere with some assays.
Surfactants Forms micelles that entrap the lipophilic molecule.Highly effective at low concentrations.Potential for biological activity/toxicity; requires vehicle controls.
References
  • PubChem. 4-Phenylpiperidine. [Link]

  • PubChem. Ethyl 1-(3-oxo-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. [Link]

  • PubChem. 4-(3-Phenylpropyl)piperidine. [Link]

  • PubChem. 1-(3-Phenylpropyl)piperidine. [Link]

  • PubChem. 1-Phenylpiperidine. [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Mokhtari, F., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • Obach, R. S. (1997). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Drug Metabolism and Disposition. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. [Link]

  • ResearchGate. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]

  • Fiveable. pH and Solubility. [Link]

  • Touro Scholar. (2022). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • ResearchGate. (2021). DIVERSE STRATEGIES TO BOOST UP SOLUBILITY OF POOR WATER SOLUBLE DRUGS - A REVIEW. [Link]

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • PubMed. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • YouTube. (2023). How Does pH Impact Ionic Compound Solubility?. [Link]

  • MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • MKU Repository. NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Chemistry Steps. The Effect of pH on Solubility. [Link]

Sources

Improving stability of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preparation and storage of stable stock solutions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the stability of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in solution?

The primary vulnerability of this molecule lies in the two tertiary amine groups located within the piperidine rings. These sites are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace peroxides in solvents, or exposure to light.[1] This oxidative process can lead to the formation of N-oxides or other degradation products, altering the compound's structure and compromising its biological activity. Therefore, preventing oxidation is the most critical factor in maintaining the stability of your stock solution.

Q2: Which solvent should I choose for my stock solution, and why?

The choice of solvent is crucial for maximizing stability. An ideal solvent should be inert, dry, and free of oxidizing contaminants.

Causality: The solvent system directly impacts the molecule's stability. Protic solvents can participate in acid-base reactions, while solvents prone to peroxide formation (like older ethers) can directly induce degradation. The goal is to dissolve the compound in a non-reactive environment.

Recommended Solvents:

SolventRationale & Considerations
DMSO (Anhydrous) Primary Choice. High solvating power for many organic molecules. Its aprotic nature minimizes unwanted reactions. Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
Ethanol (Anhydrous, 200 Proof) Good Alternative. Readily available and effective. Ensure it is free from water and stored properly to prevent moisture absorption. Avoid denatured ethanol, as additives can be reactive.
DMF (Anhydrous) Use with Caution. Another aprotic solvent with excellent solvating properties. However, DMF can degrade to form amines over time, which could alter the pH and affect stability. Use only high-purity, freshly opened DMF.

Always use high-quality, anhydrous solvents from a reputable supplier. It is poor practice to use solvents from bottles that have been open for extended periods, as they may have absorbed atmospheric moisture or oxygen.

Q3: I've observed a slight yellowing of my stock solution over time. What does this indicate?

A change in color, such as yellowing or browning, is a common visual indicator of chemical degradation. This is often the result of oxidation or other complex degradation reactions initiated by light or heat.[1] If you observe a color change, it is highly recommended to perform an analytical check (e.g., HPLC) to assess the purity of the solution before use. Inconsistent experimental results are another key indicator that your compound may be degrading.[1]

Troubleshooting Guide
Symptom Potential Cause Recommended Action & Rationale
Precipitate forms in the solution upon storage at low temperatures. The concentration of the stock solution exceeds the solubility limit of the compound in the chosen solvent at that temperature.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the issue persists, prepare a new, less concentrated stock solution. 3. Consider storing the solution at room temperature (if short-term stability is confirmed) or aliquotting to minimize freeze-thaw cycles.
Inconsistent or reduced potency in biological assays. The compound has likely degraded. The most probable causes are oxidation of the piperidine tertiary amines or photodegradation.1. Confirm Degradation: Analyze the stock solution using HPLC to check for the appearance of new peaks or a decrease in the area of the parent peak.[2] 2. Prepare Fresh Stock: Use a new vial of the compound and fresh, anhydrous solvent. Follow the recommended preparation protocol strictly. 3. Implement Protective Measures: Store the new stock under an inert atmosphere (argon or nitrogen) and protect it from light using an amber vial.
Stock solution concentration decreases over time, as measured by HPLC. This confirms chemical instability. The degradation could be due to oxidation, hydrolysis (if water is present), or interaction with the storage container.1. Perform a Forced Degradation Study (see protocol below): This will help identify the primary stress factor (e.g., acid, base, light, heat, oxidant) causing the instability.[3] 2. Optimize Storage Conditions: Based on the study, adjust storage. For example, if the compound is base-labile, ensure the solvent is neutral. If it is photosensitive, rigorous light protection is necessary.[4]
Experimental Protocols & Workflows
Workflow for Stock Solution Preparation and Storage

The following diagram outlines the validated workflow for preparing and storing 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] stock solutions to maximize stability.

G cluster_prep Preparation cluster_storage Storage & Handling weigh 1. Weigh Compound Accurately weigh solid compound. add_solvent 2. Add Anhydrous Solvent Use fresh, high-purity solvent (e.g., DMSO). weigh->add_solvent dissolve 3. Dissolve Completely Use vortexing or sonication. add_solvent->dissolve inert_gas 4. Purge with Inert Gas Flush headspace with Argon or Nitrogen. dissolve->inert_gas aliquot 5. Aliquot into Vials Use amber glass vials to prevent light exposure. inert_gas->aliquot store 6. Store Appropriately Store at -20°C or -80°C for long-term. aliquot->store

Caption: Workflow for preparing stable stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol provides a self-validating method for preparing a stable stock solution.

  • Accurate Measurement: Use a calibrated analytical balance to weigh the required mass of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. For a 10 mM solution in 1 mL, you would need X mg (where X = Molecular Weight / 100). Precise measurements are foundational for reproducible experiments.[5][6]

  • Solvent Addition: In a sterile, amber glass vial, add the appropriate volume of fresh, anhydrous DMSO using a calibrated pipette.

  • Dissolution: Add the weighed compound to the solvent. Ensure complete dissolution by vortexing or brief sonication in a water bath. A homogenous solution is critical for accurate downstream dilutions.[5]

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 15-30 seconds. This displaces atmospheric oxygen, a primary driver of degradation.

  • Sealing and Labeling: Securely cap the vial. Label clearly with the compound name, concentration, solvent, and date of preparation. A consistent labeling system is crucial for lab management.[7]

  • Baseline Analysis (T=0): Immediately after preparation, take a small sample for analysis by a suitable method like HPLC-UV.[2] This provides a baseline purity profile against which future stability can be measured.

  • Storage: Store the main stock at -80°C for long-term stability. Prepare smaller aliquots for daily use and store them at -20°C to minimize freeze-thaw cycles.

Protocol 2: Forced Degradation Study

This study intentionally stresses the compound to rapidly identify its vulnerabilities. This is a cornerstone of understanding a compound's stability profile.[3]

  • Prepare Solutions: Prepare several identical aliquots of a known concentration (e.g., 1 mM) of the compound in a suitable solvent.

  • Apply Stress Conditions: Expose each aliquot to a different stress condition for a defined period (e.g., 24 hours).[1]

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Incubate at 60°C.

    • Photostability: Expose to direct UV light (e.g., in a photostability chamber).

    • Control: Keep one aliquot under recommended storage conditions (-20°C, dark).

  • Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC.

  • Interpretation: Compare the chromatograms. The conditions that cause a significant decrease in the parent peak and/or the appearance of new peaks are the primary degradation pathways for your compound.

Hypothesized Degradation Pathway

The tertiary amines of the piperidine rings are the most likely points of initial degradation. Oxidation can lead to the formation of an N-oxide, which is a common metabolic and chemical degradation pathway for such structures.

G parent 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] (Stable) degraded N-Oxide Derivative (Degraded Product) parent->degraded Oxidation oxidant Oxidizing Agent (e.g., O₂, Peroxides) oxidant->degraded

Caption: Hypothesized oxidative degradation pathway.

References
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
  • Best Practices For Stock Solutions. FasterCapital.
  • What are the storage stability of Piperidine Series compounds over time? BTC Blog.
  • Analytical Techniques In Stability Testing.
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • Piperidine - SAFETY D
  • Top Ten Tips for Making Stock Solutions. Bitesize Bio.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • instability and degradation p
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • How to Make Accur
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Sciences & Emerging Drugs.

Sources

Technical Support Center: Strategies for Overcoming Poor Cell Permeability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and actionable troubleshooting strategies for a common challenge in medicinal chemistry: the poor cell permeability of piperidine-based compounds. The piperidine scaffold is a valuable component in many therapeutic agents, but its inherent physicochemical properties can often hinder its ability to cross cellular membranes effectively.[1][2][3] This guide will equip you with the knowledge to diagnose permeability issues, implement effective solutions, and accelerate your drug discovery programs.

Frequently Asked Questions (FAQs)

Q1: Why do my piperidine-based compounds exhibit low cell permeability?

A1: The cell permeability of a compound is a multifactorial issue governed by its physicochemical properties. For piperidine-containing molecules, several factors can contribute to low permeability:

  • High Polarity and Hydrogen Bonding Capacity: The nitrogen atom in the piperidine ring is a hydrogen bond acceptor, and substituents on the ring can introduce additional hydrogen bond donors and acceptors.[2] A high number of hydrogen bonds with water molecules in the extracellular space needs to be broken for the compound to enter the lipophilic cell membrane, which is energetically unfavorable.

  • Low Lipophilicity: While the piperidine ring itself has some lipophilic character, polar substituents can significantly decrease the overall lipophilicity (LogP/LogD) of the molecule.[1][4] A certain degree of lipophilicity is essential for a compound to partition into the lipid bilayer of the cell membrane.[5]

  • High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane. If your piperidine derivative has a high molecular weight, this could be a contributing factor.

  • Recognition by Efflux Transporters: The piperidine scaffold can be recognized by efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, resulting in low intracellular accumulation.[6] This is a common issue for nitrogen-containing heterocyclic compounds.

Q2: What are the key physicochemical parameters I should focus on to improve the permeability of my piperidine compounds?

A2: To systematically improve cell permeability, focus on optimizing the following parameters:

  • Lipophilicity (LogD at pH 7.4): This is a critical parameter. For passive diffusion, a LogD value in the range of 1-3 is often considered optimal, although this is target and series-dependent.[4]

  • Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's hydrogen bonding potential. A TPSA of less than 140 Ų is generally desirable for good cell permeability, and a TPSA below 90 Ų is often targeted for CNS penetration.[7]

  • Number of Hydrogen Bond Donors (HBDs): Reducing the number of HBDs is a common strategy to enhance permeability.[8] Each HBD can significantly decrease permeability.

  • Molecular Weight (MW): While not a strict rule, keeping the molecular weight below 500 Da is a general guideline for good oral bioavailability and permeability (Lipinski's Rule of Five).

  • pKa: The ionization state of your compound at physiological pH (7.4) is crucial. The neutral form of a molecule is generally more permeable than its ionized form. The basicity of the piperidine nitrogen can be modulated to control the degree of ionization.[7]

Q3: What are the most common in vitro assays to measure cell permeability, and how do I interpret the results?

A3: The two most widely used in vitro assays for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[9][10][11][12][13][14]

  • PAMPA: This is a high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane.[10][12][15] It only assesses passive permeability and does not account for active transport or metabolism.[11] Results are typically reported as an effective permeability coefficient (Pe).

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the intestinal barrier.[9][16][17][18] It can measure both passive diffusion and active transport processes, including efflux.[16][17] The results are reported as an apparent permeability coefficient (Papp).[16]

Interpreting the Data:

AssayParameterLow PermeabilityModerate PermeabilityHigh Permeability
Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)< 11 - 10> 10[18]
PAMPA Pe (x 10⁻⁶ cm/s)< 11 - 10> 10

An efflux ratio , calculated as the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction (Papp(B→A) / Papp(A→B)), greater than 2 in a Caco-2 assay suggests that the compound is a substrate for an efflux transporter like P-gp.[17]

Troubleshooting Guide

Issue 1: My piperidine compound shows low Papp in the Caco-2 assay and low permeability in PAMPA.

This scenario suggests that the primary issue is poor passive permeability, likely due to suboptimal physicochemical properties.

Workflow for Troubleshooting Poor Passive Permeability

start Low Papp (Caco-2) & Low Pe (PAMPA) physchem Analyze Physicochemical Properties (LogD, TPSA, HBDs, MW) start->physchem strategy Select Medicinal Chemistry Strategy physchem->strategy lipophilicity Increase Lipophilicity strategy->lipophilicity hbd Reduce HBDs / Mask Polarity strategy->hbd ihb Introduce Intramolecular Hydrogen Bonds strategy->ihb prodrug Prodrug Approach strategy->prodrug synthesize Synthesize Analogs lipophilicity->synthesize hbd->synthesize ihb->synthesize prodrug->synthesize reassay Re-assay in PAMPA & Caco-2 synthesize->reassay evaluate Evaluate Permeability Data reassay->evaluate success Permeability Improved evaluate->success fail Permeability Not Improved evaluate->fail iterate Iterate on Design fail->iterate iterate->strategy

Caption: Troubleshooting workflow for poor passive permeability.

Recommended Actions & Protocols
  • Increase Lipophilicity:

    • Strategy: Systematically replace polar substituents with more lipophilic groups. For example, substitute a hydroxyl group with a methoxy or a fluorine atom. Be mindful that excessive lipophilicity can lead to poor solubility and increased metabolic liability.

    • Example: If your compound has a carboxylic acid, consider converting it to a methyl ester or an amide to increase lipophilicity and reduce ionization at physiological pH.[19]

  • Reduce Hydrogen Bond Donors (HBDs) and Mask Polarity:

    • Strategy: N-methylation of secondary amines or amides, and O-methylation of hydroxyl groups can effectively reduce HBD count and improve permeability.[8]

    • Protocol: N-methylation of a Piperidine Nitrogen

      • Dissolve the piperidine-containing compound (1 eq.) in a suitable solvent like acetonitrile or DMF.

      • Add a base such as potassium carbonate (K₂CO₃, 2-3 eq.).

      • Add methyl iodide (CH₃I, 1.1-1.5 eq.) dropwise at room temperature.

      • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

      • Work up the reaction by quenching with water and extracting with an organic solvent.

      • Purify the product by column chromatography.

  • Introduce Intramolecular Hydrogen Bonds (IMHBs):

    • Strategy: Introduce functional groups that can form an intramolecular hydrogen bond. This can "hide" the polar functionality, reducing the desolvation penalty upon entering the cell membrane.[20]

    • Causality: By forming an IMHB, the compound adopts a more compact, less polar conformation in solution, which is more favorable for membrane permeation.[8][20]

  • Prodrug Approach:

    • Strategy: Temporarily mask a polar functional group with a lipophilic moiety that is cleaved in vivo to release the active drug.[21] This is a powerful strategy to overcome permeability barriers.[21]

    • Example: An ester prodrug of a carboxylic acid can be designed to be hydrolyzed by intracellular esterases.

Issue 2: My piperidine compound shows high permeability in PAMPA but low Papp in the Caco-2 assay.

This discrepancy strongly suggests that your compound is a substrate for an efflux transporter, such as P-gp.[11] The compound can passively diffuse into the Caco-2 cells, but it is then actively pumped out, resulting in low net transport across the cell monolayer.

Workflow for Investigating Efflux

start High Pe (PAMPA) & Low Papp (Caco-2) hypothesis Hypothesis: Efflux Substrate start->hypothesis confirm_efflux Confirm Efflux with Caco-2 Assay + P-gp Inhibitor (e.g., Verapamil) hypothesis->confirm_efflux efflux_ratio Calculate Efflux Ratio (Papp(B->A) / Papp(A->B)) hypothesis->efflux_ratio high_er Efflux Ratio > 2? confirm_efflux->high_er efflux_ratio->high_er yes Yes high_er->yes no No high_er->no Re-evaluate other factors strategy Select Medicinal Chemistry Strategy yes->strategy iterate Iterate on Design no->iterate Re-evaluate other factors disrupt_recognition Disrupt P-gp Recognition strategy->disrupt_recognition modulate_pka Modulate pKa strategy->modulate_pka synthesize Synthesize Analogs disrupt_recognition->synthesize modulate_pka->synthesize reassay Re-assay in Caco-2 +/- Inhibitor synthesize->reassay evaluate Evaluate Efflux Ratio reassay->evaluate success Efflux Ratio Reduced evaluate->success fail Efflux Still High evaluate->fail fail->iterate iterate->strategy

Caption: Workflow for troubleshooting efflux-mediated poor permeability.

Recommended Actions & Protocols
  • Confirm Efflux with a P-gp Inhibitor:

    • Protocol: Caco-2 Assay with a P-gp Inhibitor

      • Prepare two sets of Caco-2 cell monolayers.

      • In one set, pre-incubate the cells with a known P-gp inhibitor (e.g., verapamil or valspodar) on both the apical and basolateral sides.[16]

      • Add your test compound to the apical side of both sets of monolayers and measure the Papp (A→B) as you would in a standard Caco-2 assay.

      • Self-Validation: If the Papp (A→B) of your compound significantly increases in the presence of the P-gp inhibitor, it confirms that your compound is a P-gp substrate.

  • Medicinal Chemistry Strategies to Mitigate Efflux:

    • Disrupt P-gp Recognition:

      • Strategy: Modify the structure of your compound to reduce its affinity for the P-gp transporter. This can be achieved by altering the substitution pattern on the piperidine ring or on adjacent aromatic rings. Adding bulky groups or changing the overall shape of the molecule can disrupt the key interactions required for P-gp binding.

    • Modulate pKa:

      • Strategy: Reduce the basicity of the piperidine nitrogen. At physiological pH, a highly basic piperidine will be protonated, and the resulting positive charge is often a key recognition element for P-gp. Introducing electron-withdrawing groups near the piperidine nitrogen can lower its pKa.

    • Increase Passive Permeability:

      • Strategy: In some cases, if the passive permeability is high enough, it can "overwhelm" the efflux machinery, leading to a net increase in intracellular concentration.[4] Therefore, the strategies mentioned in Issue 1 can also be beneficial here.

References

  • Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetr
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (n.d.). Taylor & Francis Online.
  • Cell Permeability Assay. (n.d.). BioIVT.
  • Method for Determination of Drug Permeability. (2023). Labinsights.
  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (2023). PMC - PubMed Central.
  • In Vitro Permeability Assay. (n.d.).
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With In Vitro Permeability Assay Data | Request PDF. (n.d.).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC - PubMed Central.
  • Advanced drug permeability & transporter assays | In vitro DMPK services. (n.d.). Nuvisan.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017).
  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (n.d.). MDPI.
  • Impact of Passive Permeability and Gut Efflux Transport on the Oral Bioavailability of Novel Series of Piperidine-Based Renin Inhibitors in Rodents. (2011). PubMed.
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (n.d.). PubMed Central.
  • Breaking Barriers: Medicinal Chemistry Strategies and Advanced In-Silico Approaches for Overcoming the BBB and Enhancing CNS Penetration | Request PDF. (2025).
  • Technical Support Center: Enhancing Cell Permeability of 1-(4-Aminophenyl)
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (n.d.). MDPI.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (n.d.). PubMed.
  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. (n.d.). ACS Omega.
  • Crosslinked high-performance anion exchange membranes based on poly(dibenzyl N-methyl piperidine) and pentafluorobenzoyl-substituted SEBS. (n.d.). RSC Publishing.
  • Parallel artificial membrane permeability assay (PAMPA)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). NIH.
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). MedChemComm (RSC Publishing).
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | Request PDF. (n.d.).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A.
  • Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. (n.d.). PubMed.
  • Designing Cell-Permeable Macrocyclic Peptides. (n.d.). PMC - NIH.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC - PubMed Central.
  • In vitro Caco-2 permeability. (n.d.). EURL ECVAM - TSAR - European Union.
  • caco-2 cell permeability, pampa membrane assays. (n.d.). Slideshare.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. (n.d.). Bentham Science Publisher.
  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI.
  • (PDF) A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. (n.d.).
  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.).
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). MDPI.
  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (n.d.). PubMed.
  • common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. (n.d.). OUCI.

Sources

Technical Support Center: A Guide to Consistent Synthesis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions to overcome the common challenge of batch-to-batch variability. Our goal is to empower you with the scientific understanding and technical protocols necessary to achieve consistent and reproducible results in your laboratory.

Introduction: Understanding the Synthetic Challenge

The synthesis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is most commonly achieved through the N,N'-alkylation of two equivalents of 4-(3-phenylpropyl)piperidine with a suitable two-carbon electrophile, such as 1,2-dibromoethane. While seemingly straightforward, this SN2 reaction is prone to variability arising from several critical parameters. This guide will deconstruct the synthesis, offering a systematic approach to identifying and mitigating the root causes of inconsistent outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in a question-and-answer format.

Q1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Low yields are a frequent challenge and can often be traced back to several key areas of the experimental setup.

  • Poor Reagent Quality: The purity of your starting materials is paramount. Impurities in 4-(3-phenylpropyl)piperidine or 1,2-dibromoethane can introduce competing side reactions. Ensure your starting materials are of high purity and from a reliable source. It is good practice to verify the purity of new batches of reagents via analytical techniques like GC-MS or NMR.

  • Suboptimal Reaction Conditions:

    • Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate.[1][2] However, excessively high temperatures can lead to decomposition of reactants or products. A systematic temperature optimization study is recommended, starting from a moderate temperature (e.g., 60-80 °C) and gradually increasing while monitoring the reaction progress.

    • Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for SN2 reactions as they can effectively solvate the cation without strongly solvating the nucleophilic amine.[3]

    • Base: An appropriate base is crucial to neutralize the HBr formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA). The solubility of the base in the chosen solvent is a key consideration; for instance, K₂CO₃ has better solubility in DMF than in acetone.[5]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.

Q2: I am observing significant amounts of side products in my crude reaction mixture. How can I minimize their formation?

The primary side product in this synthesis is often the result of incomplete reaction or over-alkylation.

  • Incomplete Reaction: The presence of unreacted 4-(3-phenylpropyl)piperidine is a common issue. To drive the reaction to completion, ensure a slight excess of the alkylating agent (1,2-dibromoethane) is used. However, a large excess should be avoided to prevent other side reactions.

  • Over-alkylation and Quaternization: While the desired product is a tertiary amine, the product itself is still nucleophilic and can potentially react with another molecule of 1,2-dibromoethane, leading to the formation of a quaternary ammonium salt. This is a common issue in N-alkylation reactions.[3][6][7] To minimize this, precise control over stoichiometry is critical. A molar ratio of approximately 2:1 of the piperidine starting material to the dihaloalkane is a good starting point. Slow, dropwise addition of the 1,2-dibromoethane to the reaction mixture can also help to maintain a low instantaneous concentration of the alkylating agent, thus favoring the desired bis-alkylation over quaternization.[8]

Q3: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction.[9]

  • TLC System: A suitable mobile phase for separating the starting material, product, and potential byproducts on a silica gel plate would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[9] The exact ratio will need to be determined empirically.

  • Visualization: The spots can be visualized under a UV lamp (254 nm) as the phenyl groups are UV active. Staining with an appropriate agent, such as potassium permanganate or iodine, can also be used.

  • Interpretation: As the reaction progresses, the spot corresponding to the starting material (4-(3-phenylpropyl)piperidine) should diminish, while the spot for the product (1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]) should appear and intensify. The product, being a larger and more polar molecule, will have a lower Rf value than the starting material.

Q4: What is the best approach for purifying the final product?

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and the base.

  • Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water.

  • Column Chromatography: The most common method for purifying the crude product is column chromatography on silica gel. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can effectively separate the desired product from less polar impurities (like unreacted 1,2-dibromoethane) and more polar impurities (like the starting piperidine and any salts).

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Part 2: Analytical Protocols for Quality Control

Consistent analytical characterization is key to identifying and addressing batch-to-batch variability. Below are detailed protocols for the analysis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Identification

GC-MS is a powerful technique for assessing the purity of the final product and identifying volatile impurities.[10]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., with an Electron Ionization source).

  • Capillary column: A non-polar or mid-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for this type of analysis.

GC Conditions (Starting Point):

Parameter Value
Injector Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 150 °C, hold 2 min Ramp: 20 °C/min to 300 °C Final Hold: 10 min at 300 °C

| Injection Volume | 1 µL |

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • The retention time of the main peak should be consistent between batches.

  • The mass spectrum of the main peak should correspond to the molecular weight of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] (C30H44N2, MW: 432.69 g/mol ).

  • Characteristic fragmentation patterns for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom.[10]

  • Integrate all peaks in the chromatogram to determine the purity of the sample. Identify any significant impurity peaks by their mass spectra.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is a robust method for the quantitative determination of purity and can be more suitable for less volatile compounds or those that might degrade at high temperatures in a GC.[11][12]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions (Starting Point):

Parameter Value
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with 70% A, 30% B; ramp to 10% A, 90% B over 15 min; hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • The retention time of the main peak should be consistent across batches.

  • The peak area percentage of the main peak provides a quantitative measure of purity.

  • The use of a reference standard is recommended for accurate quantification.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

  • 1H NMR: The proton NMR spectrum should show characteristic signals for the phenylpropyl and piperidine moieties, as well as the ethylene bridge. The integration of these signals should correspond to the number of protons in each part of the molecule. The spectrum of the starting material, 4-(3-phenylpropyl)piperidine, can be used as a reference.[13]

  • 13C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.

Part 3: Visualization of Workflows and Relationships

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed reagent_quality Verify Reagent Purity (GC-MS, NMR) start->reagent_quality sub_reagent Impurities Detected? reagent_quality->sub_reagent reaction_conditions Optimize Reaction Conditions sub_conditions Sub-optimal Parameters? reaction_conditions->sub_conditions reaction_monitoring Monitor Reaction Progress (TLC, LC-MS) sub_monitoring Reaction Incomplete? reaction_monitoring->sub_monitoring purification Review Purification Procedure sub_purification Product Loss During Purification? purification->sub_purification sub_reagent->reaction_conditions No action_reagent Source High-Purity Reagents sub_reagent->action_reagent Yes sub_conditions->reaction_monitoring No action_conditions Adjust Temperature, Solvent, Base sub_conditions->action_conditions Yes sub_monitoring->purification No action_monitoring Extend Reaction Time / Increase Temp. sub_monitoring->action_monitoring Yes action_purification Optimize Extraction & Chromatography sub_purification->action_purification Yes end_node Improved Yield sub_purification->end_node No action_reagent->end_node action_conditions->end_node action_monitoring->end_node action_purification->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

Synthetic Pathway and Potential Side Reactions

synthesis_pathway cluster_reactants Reactants cluster_products Products piperidine 2 x 4-(3-phenylpropyl)piperidine reaction_conditions + Base (e.g., K2CO3) + Solvent (e.g., DMF) + Heat piperidine->reaction_conditions dihaloethane 1,2-dibromoethane side_product Quaternary Ammonium Salt dihaloethane->side_product dihaloethane->reaction_conditions desired_product 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] desired_product->side_product Over-alkylation (Side Reaction) reaction_conditions->desired_product Desired Pathway

Caption: The synthetic pathway and a key potential side reaction.

References

  • BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from Chemistry LibreTexts. [Link]

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines.
  • National Center for Biotechnology Information. (n.d.). 4-(3-Phenylpropyl)piperidine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • Garg, N. K., Tan, M., & Johnson, M. T. (2018). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Angewandte Chemie International Edition, 57(38), 12437-12441. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of diethylamine.
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. [Link]

  • Beilstein Journals. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 14, 2534-2542. [Link]

  • ResearchGate. (2019). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 84(17), 10856-10879. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(23), 4836–4841. [Link]

  • Reddit. (2023). Bulky alkylation troubleshooting. r/Chempros. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Molecules. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(14), 4698. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • The Royal Society of Chemistry. (2019). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry, 43(19), 7436-7448. [Link]

  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions.
  • Journal of the Brazilian Chemical Society. (2016). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society, 27(8), 1435-1443. [Link]

  • SIELC Technologies. (2018). 4-(3-Phenylpropyl)piperidine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 84(17), 10856-10879. [Link]

  • White Rose eTheses Online. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • Journal of Chromatographic Science. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. [Link]

  • Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.
  • Molecules. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(16), 4946. [Link]

Sources

Technical Support Center: Optimizing N-alkylation Conditions for 4-(3-phenylpropyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-(3-phenylpropyl)piperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation. The piperidine moiety is a cornerstone in medicinal chemistry, and its effective functionalization is key to tuning the pharmacological properties of new chemical entities.[1] This guide will provide actionable solutions based on established chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of 4-(3-phenylpropyl)piperidine derivatives, offering explanations for the underlying causes and practical solutions.

Question 1: My N-alkylation reaction is sluggish, incomplete, or fails to proceed. What are the likely causes and how can I resolve this?

Answer: A slow or incomplete reaction is one of the most frequent challenges in N-alkylation. Several factors, often interconnected, can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Solutions:

  • Insufficient Basicity: The N-alkylation reaction generates an acid (e.g., HBr, HCl) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2]

    • Solution: Incorporate a non-nucleophilic base to scavenge the acid. The choice of base is critical and can significantly impact the reaction outcome.[3]

      • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are common, cost-effective choices. Ensure the base is finely powdered and anhydrous for optimal reactivity.[1][3]

      • Organic Bases: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are soluble in many organic solvents and are effective acid scavengers.[2][3]

      • Stronger Bases: For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary, though caution is advised due to its reactivity.[3][4]

  • Poor Leaving Group on the Alkylating Agent: The reactivity of the alkylating agent is directly related to the stability of the leaving group.

    • Solution: The reactivity of alkyl halides follows the trend: Iodide > Bromide > Chloride. If you are using an alkyl chloride with slow reaction rates, consider switching to the corresponding bromide or iodide.[3] For reactions with less reactive alkyl bromides or chlorides, the addition of a catalytic amount of potassium iodide can facilitate the reaction through an in situ Finkelstein reaction.[5]

  • Steric Hindrance: Bulky substituents on either the 4-(3-phenylpropyl)piperidine ring or the alkylating agent can sterically hinder the approach of the nucleophilic nitrogen to the electrophilic carbon.

    • Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2] Alternatively, employing a more reactive alkylating agent (e.g., an alkyl triflate) may be beneficial. In severe cases, a different synthetic strategy, such as reductive amination, might be more appropriate.[6]

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for N-alkylation as they can effectively solvate the transition state.[2][5] If using an insoluble base like K₂CO₃, switching to a more polar solvent can improve its solubility and the overall reaction rate.[3] Be aware that DMF can decompose at high temperatures, especially in the presence of a base, potentially forming dimethylamine which can act as a competing nucleophile.[7]

Question 2: I am observing significant formation of a quaternary ammonium salt. How can I minimize this over-alkylation?

Answer: The formation of a quaternary ammonium salt is a common side reaction resulting from the N-alkylation of the desired tertiary amine product.[2] This occurs because the product tertiary amine can still be nucleophilic.

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use a slight excess of the 4-(3-phenylpropyl)piperidine starting material relative to the alkylating agent. A molar ratio of 1.1 to 1.2 equivalents of the piperidine to 1 equivalent of the alkyl halide is a good starting point.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration of the electrophile in the reaction mixture. This kinetically favors the reaction with the more abundant starting secondary amine over the newly formed tertiary amine.[2][4]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, thus improving selectivity for the desired tertiary amine.[8]

  • Choice of Alkylating Agent: Highly reactive alkylating agents like methyl iodide or benzyl bromide are more prone to causing over-alkylation. If possible, use a less reactive halide.[8]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best general-purpose base for the N-alkylation of 4-(3-phenylpropyl)piperidine?

    • For routine alkylations, potassium carbonate (K₂CO₃) is often a good first choice due to its low cost, ease of removal by filtration, and effectiveness.[4] For more sensitive substrates or when milder conditions are required, N,N-diisopropylethylamine (DIPEA) is an excellent alternative.[3]

  • FAQ 2: Should I be concerned about the purity of my 4-(3-phenylpropyl)piperidine starting material?

    • Yes. Piperidine and its derivatives can oxidize over time when exposed to air and light, leading to the formation of colored impurities.[2] While minor impurities may not always interfere with the reaction, it is best practice to use pure starting materials. If your piperidine derivative is discolored, purification by distillation or column chromatography may be necessary.[2][9]

  • FAQ 3: When should I consider using reductive amination instead of direct alkylation?

    • Reductive amination is a superior method when:

      • You need to introduce an alkyl group that is prone to elimination under basic conditions.

      • You are working with a sensitive substrate that cannot tolerate the heating or basic conditions of direct alkylation.

      • You want to avoid the risk of over-alkylation, as reductive amination is highly selective for mono-alkylation.[10]

      • The required aldehyde or ketone is more readily available or cost-effective than the corresponding alkyl halide.[6]

  • FAQ 4: How can I effectively monitor the progress of my N-alkylation reaction?

    • Thin-layer chromatography (TLC) is a simple and effective technique. Use a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amines) and visualize with a UV lamp and/or a potassium permanganate stain. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for monitoring the disappearance of starting materials and the appearance of the product and any byproducts.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol provides a general starting point. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(3-phenylpropyl)piperidine (1.0 eq.).

  • Add an anhydrous polar aprotic solvent such as acetonitrile or DMF (to make a 0.1 to 0.5 M solution).

  • Add a suitable base (e.g., finely powdered K₂CO₃, 2.0 eq., or DIPEA, 1.5 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.1 eq.) to the stirred mixture. For highly reactive alkyl halides, consider cooling the reaction mixture in an ice bath during the addition.[3]

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting piperidine is consumed.

  • Upon completion, cool the reaction mixture to room temperature. If an inorganic base was used, filter off the salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or through an acid-base extraction workup.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This method is highly reliable for the synthesis of tertiary amines from secondary amines and aldehydes or ketones.[10]

  • In a round-bottom flask, dissolve 4-(3-phenylpropyl)piperidine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane (DCM), methanol, or tetrahydrofuran (THF)).

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add the reducing agent portion-wise to the reaction mixture. Sodium triacetoxyborohydride (STAB) (1.5 eq.) is a commonly used mild reducing agent.[10]

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation

EntryBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1K₂CO₃ (2.0)Acetonitrile601275-90Heterogeneous, requires good stirring. Insoluble in some solvents.[3][5]
2DIPEA (1.5)DMFRoom Temp - 508-1680-95Homogeneous, easy to work with.[3]
3NaH (1.2)THF/DMF0 - Room Temp2-670-85Strong base, requires anhydrous conditions and careful handling.[3][4]
4Cs₂CO₃ (1.5)AcetonitrileRoom Temp4-1085-98Highly effective, but more expensive.[5]
5NaHCO₃ (3.0)DMF802460-75Mild base, suitable for sensitive substrates.[2]

Visualizations

General N-Alkylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-(3-phenylpropyl)piperidine, ahydrous solvent, and base add_alkyl_halide Slowly add alkyl halide start->add_alkyl_halide react Stir at appropriate temperature add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench and/or filter monitor->workup Reaction complete extract Aqueous workup/extraction workup->extract purify Column chromatography extract->purify product Isolated N-alkylated product purify->product G start Low or No Product Yield check_base Is an adequate base present (e.g., K2CO3, DIPEA)? start->check_base check_halide How reactive is the alkyl halide? check_base->check_halide Yes add_base Add a suitable base (e.g., K2CO3, 2 eq.) check_base->add_base No check_temp Is the reaction temperature sufficient? check_halide->check_temp Iodide or Bromide switch_halide Switch to a more reactive halide (Br or I) or add catalytic KI check_halide->switch_halide Chloride check_solvent Is the solvent appropriate (e.g., ACN, DMF)? check_temp->check_solvent Yes increase_temp Increase reaction temperature check_temp->increase_temp No consider_reductive Consider alternative methods (e.g., Reductive Amination) check_solvent->consider_reductive Yes switch_solvent Switch to a polar aprotic solvent (e.g., ACN, DMF) check_solvent->switch_solvent No

Caption: Decision tree for troubleshooting low-yield N-alkylation reactions.

References

  • BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.
  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines.
  • National Institutes of Health (NIH). (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. Retrieved from [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • University of South Florida. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Retrieved from [Link]

  • ResearchGate. (2025). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • National Institutes of Health (NIH). (n.d.). 4-(3-Phenylpropyl)piperidine. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Unexpected Results in Experiments with 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], a notable ligand for sigma receptors. This resource is designed to assist you in navigating the complexities of your experimental work, with a particular focus on understanding and troubleshooting unexpected outcomes. The piperidine scaffold, while a cornerstone in medicinal chemistry for its favorable properties, can present unique challenges.[1][2][3] This guide provides in-depth, field-proven insights to help you distinguish between genuine biological effects and experimental artifacts, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] and what are its primary molecular targets?

A1: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is a high-affinity ligand for sigma receptors, with activity at both the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM), where it modulates calcium signaling and cellular stress responses.[4][5][6] The sigma-2 receptor, now identified as TMEM97, is also implicated in a variety of cellular processes, including cell proliferation, and is often overexpressed in tumor cells.[7] Due to their roles in cellular homeostasis, these receptors are targets for a range of conditions including neurodegenerative diseases, cancer, and psychiatric disorders.[8][9]

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific issues you may encounter. Each entry provides potential causes and actionable steps for resolution.

Issue 1: My experimental results are inconsistent with the known pharmacology of sigma receptors.

You observe a cellular effect (e.g., changes in cell viability, ion channel activity, or protein expression) that doesn't align with the established roles of sigma-1 or sigma-2 receptors. For instance, the effect persists even in cell lines where the sigma-1 receptor gene (SIGMAR1) has been knocked out.

Potential Causes & Troubleshooting Steps:

  • Sigma Receptor-Independent Off-Target Effects: A growing body of evidence shows that some compounds identified as sigma receptor ligands can exert effects through alternative mechanisms.[10][11] For example, some sigma receptor ligands have been found to inhibit Kv2.1 potassium channels independently of sigma receptor interaction.[12] Another study demonstrated that the anti-prion activity of certain piperidine-based sigma receptor ligands was not altered by the knockout of sigma-1 and sigma-2 receptor genes.[10][11]

    • Actionable Step: To investigate this, it is crucial to include appropriate controls. If you have access to them, use cell lines with knockout or knockdown of the sigma-1 and sigma-2 receptors. If the effect of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] persists in these cells, it strongly suggests a sigma receptor-independent mechanism.

  • Induction of Phospholipidosis: Some cationic amphiphilic drugs, a class that can include piperidine derivatives, are known to induce phospholipidosis. This is a disorder characterized by the intracellular accumulation of phospholipids. This effect was found to be responsible for the antiviral activity of some sigma receptor ligands, rather than direct receptor binding.[11]

    • Actionable Step: You can screen for phospholipidosis using fluorescent dyes that stain lysosomes and other acidic organelles, where phospholipids accumulate. An increase in the number and size of these stained vesicles in treated cells compared to controls would be indicative of this off-target effect.

  • Compound Purity and Stability: Impurities from the synthesis or degradation of the compound can have their own biological activities. Piperidine-based compounds can be susceptible to oxidation.[13]

    • Actionable Step: Always verify the purity of your compound batch using methods like HPLC-MS.[2] If you suspect degradation, obtain a fresh, purity-verified sample. Ensure proper storage conditions as recommended by the supplier.

Diagram: Distinguishing On-Target vs. Off-Target Effects

Compound 1,1'-Ethylenebis [4-(3-phenylpropyl)piperidine] Sigma1 Sigma-1 Receptor Compound->Sigma1 On-Target Sigma2 Sigma-2 Receptor (TMEM97) Compound->Sigma2 On-Target IonChannel Off-Target Ion Channel (e.g., Kv2.1) Compound->IonChannel Off-Target Phospholipidosis Induction of Phospholipidosis Compound->Phospholipidosis Off-Target ObservedEffect Observed Cellular Effect Sigma1->ObservedEffect Sigma2->ObservedEffect IonChannel->ObservedEffect Phospholipidosis->ObservedEffect KO_Cell Sigma Receptor Knockout Cells KO_Cell->ObservedEffect Effect Persists? (Indicates Off-Target)

Caption: Workflow for investigating unexpected cellular effects.

Issue 2: Inconsistent results in radioligand binding assays.

You are performing competitive binding assays, for example, using [³H]1,3-di-o-tolylguanidine ([³H]DTG), a common radioligand for sigma receptors, and are observing high non-specific binding or inconsistent Ki values for your compound.[14]

Potential Causes & Troubleshooting Steps:

  • Suboptimal Assay Conditions: The binding of ligands to sigma receptors can be sensitive to the buffer composition, pH, and presence of ions.[15]

    • Actionable Step: Review and optimize your binding assay protocol. Ensure the buffer system and incubation times are appropriate. For instance, when using [³H]DTG to specifically label sigma-2 receptors, it is common practice to include a masking concentration of a sigma-1 selective ligand, like (+)-pentazocine, to block binding to sigma-1 sites.[16]

  • Compound Solubility: Piperidine-based compounds can sometimes exhibit poor aqueous solubility, leading to aggregation at higher concentrations.[13] This can result in artifacts in binding assays.

    • Actionable Step: Determine the aqueous solubility of your compound. You may need to use a co-solvent like DMSO, but be mindful of the final concentration, as high levels of DMSO can interfere with the assay.[17] Ensure your compound is fully dissolved before adding it to the assay.

  • Interaction with Assay Components: The compound may be binding to other components in your membrane preparation or even to the filter plates used in the assay.

    • Actionable Step: Run a control experiment without any cell membranes to check for binding to the filter plates. If this is an issue, you may need to try different types of filter plates or add a detergent like bovine serum albumin (BSA) to the wash buffer to reduce non-specific binding.

Table: Key Parameters for [³H]DTG Radioligand Binding Assay

ParameterRecommended ConditionRationale
Radioligand [³H]1,3-di-o-tolylguanidine ([³H]DTG)High-affinity ligand for both σ₁ and σ₂ receptors.[14]
Tissue/Cell Prep Rat liver or brain membranes, or cells expressing sigma receptorsSource of the target receptors.[16][18]
Incubation Buffer Tris-HCl buffer (e.g., 50 mM, pH 7.4)Maintains physiological pH for optimal binding.
Incubation Time 90-120 minutes at room temperatureAllows the binding reaction to reach equilibrium.[16]
Masking Ligand 100 nM (+)-pentazocineTo selectively measure binding to σ₂ receptors by blocking σ₁ sites.[16]
Non-specific Binding 10 µM unlabeled DTG or haloperidolDefines the level of non-saturable binding.[16]
Termination Rapid filtration over glass fiber filtersSeparates bound from free radioligand.
Issue 3: Unexpected effects on cholesterol transport or lipid homeostasis.

You observe that 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] alters cellular cholesterol distribution or affects the processing of proteins involved in cholesterol metabolism, like the amyloid precursor protein (APP).

Potential Causes & Troubleshooting Steps:

  • Sigma-1 Receptor's Role in Lipid Metabolism: The sigma-1 receptor is known to be involved in lipid metabolism and transport.[19] It is located at the ER-mitochondria interface, a critical site for lipid synthesis and trafficking. Therefore, ligands that modulate sigma-1 receptor activity can indeed have downstream effects on cellular lipid homeostasis.

    • Actionable Step: To confirm if the observed effect is mediated by the sigma-1 receptor, use the knockout/knockdown cell lines as described in Issue 1. You can also use a well-characterized sigma-1 receptor antagonist to see if it can block the effect of your compound.

  • Direct Inhibition of Cholesterol Transport Machinery: Some piperidine-containing compounds have been shown to directly inhibit cholesterol absorption.[20] The structural features of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] might allow it to interact with proteins involved in cholesterol transport, such as the Niemann-Pick C1 (NPC1) protein. Inhibition of intracellular cholesterol transport can lead to the accumulation of cholesterol in late endosomes/lysosomes.[21]

    • Actionable Step: A cellular cholesterol transport assay can be employed. This often involves incubating cells with a labeled form of cholesterol (e.g., [³H]-cholesterol or a fluorescent analog) and measuring its esterification or transport to other cellular compartments.[21][22] A reduction in cholesterol esterification in the presence of your compound would suggest an inhibition of intracellular cholesterol transport.[21]

Diagram: Experimental Workflow for Cholesterol Transport Assay

Start Start: Culture Neuronal or Intestinal Cells (e.g., Caco-2) Incubate Incubate with [3H]-Cholesterol and Test Compound Start->Incubate Wash Wash Cells to Remove Unbound Cholesterol Incubate->Wash Lyse Lyse Cells and Extract Lipids Wash->Lyse TLC Separate Lipids by Thin Layer Chromatography (TLC) Lyse->TLC Quantify Quantify [3H]-Cholesterol and [3H]-Cholesteryl Esters TLC->Quantify Result Result: Decreased Esterification Indicates Inhibition Quantify->Result

Caption: Protocol for assessing cholesterol transport inhibition.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Sigma-2 Receptors

This protocol is adapted for determining the binding affinity of a test compound for the sigma-2 receptor using [³H]DTG.

  • Prepare Materials:

    • Membrane Preparation: Homogenize rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.

    • Radioligand: [³H]DTG.

    • Masking Ligand: (+)-Pentazocine.

    • Non-specific Agent: Unlabeled DTG.

    • Test Compound: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] at various concentrations.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of the test compound at various concentrations (or unlabeled DTG for non-specific binding, or buffer for total binding).

    • Add 50 µL of [³H]DTG at a final concentration near its Kd.

    • Add 50 µL of (+)-pentazocine to a final concentration of 100 nM to all wells.[16]

    • Initiate the binding reaction by adding 100 µg of membrane protein.

    • Incubate for 120 minutes at room temperature with gentle agitation.[16]

  • Termination and Counting:

    • Rapidly harvest the samples by filtration through GF/B glass fiber filters pre-soaked in polyethyleneimine to reduce non-specific binding.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

Interpreting unexpected results is a critical part of the scientific process. When working with compounds like 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], it is essential to consider the possibility of off-target effects and other experimental variables. By employing rigorous controls, including knockout cell lines and orthogonal assays, researchers can confidently delineate the true mechanism of action of their compounds. This guide serves as a starting point for troubleshooting, encouraging a thorough and critical approach to your experimental design and data interpretation.

References

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone and its implication for the treatment of CNS disorders. The Journal of pharmacology and experimental therapeutics, 332(3), 639-646.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
  • Venkatesh, V., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv.
  • Kovacs, P., et al. (2022). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. Biochemical Pharmacology, 197, 114930.
  • Venkatesh, V., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv.
  • BenchChem. (2025). Technical Support Center: Enhancing the Selectivity of Piperidine-Based Inhibitors. BenchChem.
  • Wikipedia. (2023). Sigma-1 receptor.
  • Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 760.
  • Prasad, S., & Lahiri, D. K. (2021). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Cellular Neuroscience, 15, 639886.
  • Kourrich, S. (2017). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer.
  • Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(11), 5827.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Maurice, T., & Goguadze, N. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(13), 10887.
  • Wang, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules, 27(24), 8940.
  • TargetMol. (n.d.). Ditolylguanidine | Sigma receptor.
  • Itzhak, Y., & Stein, I. (1993). Multiplicity of [3H]1,3-di-o-tolylguanidine binding sites with low affinity for haloperidol in rat brain. Biological & Pharmaceutical Bulletin, 16(10), 989-96.
  • Vilner, B. J., & Bowen, W. D. (1993). Characterization of specific binding sites for [3H]-1,3-di-o-tolyl-guanidine (DTG) in the rat glioma cell line C6-BU-1. Journal of Neurochemistry, 61(5), 1681-8.
  • Tocris Bioscience. (n.d.). Sigma Receptors.
  • Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide.
  • Wikipedia. (2023). Ditolylguanidine.
  • Zhang, M., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry, 45(3), 654-62.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Berardi, F., et al. (2014). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of Medicinal Chemistry, 57(15), 6538-51.
  • Lever, J. R., et al. (2001). The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats. European Journal of Pharmacology, 426(1-2), R1-2.
  • Prawat, H., et al. (2022). Cholesterol-Lowering Effects of Asperidine B, a Pyrrolidine Derivative from the Soil-Derived Fungus Aspergillus sclerotiorum PSU-RSPG178: A Potential Cholesterol Absorption Inhibitor. Metabolites, 12(8), 698.
  • Sestak, V., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117822.
  • Runz, H., et al. (2002). Inhibition of Intracellular Cholesterol Transport Alters Presenilin Localization and Amyloid Precursor Protein Processing in Neuronal Cells. Journal of Neuroscience, 22(5), 1679-89.
  • ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads.
  • Al-Saadi, S., & Mach, R. H. (2020).
  • Gorshkov, K., et al. (2020). A review for cell-based screening methods in drug discovery. Journal of Nanobiotechnology, 18(1), 1-22.
  • Salmaso, V., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(11), 7475-7496.
  • da Silva, A. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 11(7), 1143-1155.
  • National Center for Biotechnology Information. (n.d.). Assay Artifacts and Interferences - Assay Guidance Manual.
  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 204-13.
  • Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(1), 1-3.
  • MacCoss, M., et al. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(14), 2349-52.
  • Mistry, S. N., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975.
  • Bukhari, I. A., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-23.
  • Clader, J. W., et al. (1996). (4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. Journal of Medicinal Chemistry, 39(19), 3684-93.
  • U.S. Environmental Protection Agency. (n.d.). Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]- - Substance Details.
  • Davies, B. R., et al. (2012). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 55(1), 203-17.
  • Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 29(12), 2617-25.
  • McKittrick, B. A., et al. (1998). Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. Journal of Medicinal Chemistry, 41(5), 752-9.

Sources

Minimizing off-target effects of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in In Vivo Research

Welcome to the technical support center for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] and related piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for its application in in vivo models. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, identify, and mitigate off-target effects, ensuring the integrity and reproducibility of your experimental outcomes.

Section 1: Understanding the Core Pharmacology

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] belongs to a class of piperidine derivatives known for their interaction with sigma receptors. While its specific binding profile requires empirical determination, its structure is highly analogous to other well-characterized sigma-1 (σ1) receptor ligands, such as the neuroprotective agent 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP).[1][2][3][4][5]

Primary Target: The Sigma-1 (σ1) Receptor The σ1 receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. It is not a classical G-protein coupled receptor or ion channel. Instead, it modulates the function of other signaling proteins. Its activation has been linked to a variety of cellular processes, including:

  • Modulation of ion channels (NMDA, dopaminergic).

  • Regulation of cellular stress and neuroprotection.[1][3]

  • Influence on neurotransmitter release.

Potential Off-Target Liabilities The piperidine scaffold is a common feature in many centrally active compounds. This structural prevalence means that off-target interactions are a significant consideration. Potential off-targets for this class of molecules can include:

  • Sigma-2 (σ2) Receptors: While structurally distinct from σ1, many ligands show some affinity for the σ2 subtype, which is implicated in cell proliferation and motor disturbances.

  • Dopamine Transporter (DAT): Certain piperidine analogues have demonstrated high affinity for DAT.[6]

  • Serotonin and Norepinephrine Transporters (SERT, NET): Cross-reactivity with monoamine transporters is a common characteristic of related compounds.[6]

  • Adrenergic and Serotonergic Receptors: Depending on the specific substitutions, interactions with receptors like 5-HT2A or alpha-1 adrenergic receptors can occur.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the likely primary mechanism of action for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]? A: Based on its chemical structure, the compound is predicted to be a high-affinity ligand for the sigma-1 (σ1) receptor.[8] Depending on the specific downstream effects observed, it may act as an agonist or antagonist. For instance, known σ1 receptor agonists have been shown to provide neuroprotection against excitotoxicity and ischemia by mechanisms linked to the stabilization of mitochondrial membrane potential and reduction of nitric oxide production.[1][2][3]

Q2: What are the most common signs of off-target effects or toxicity in vivo? A: Monitor your animals closely for a range of clinical signs. Off-target effects can manifest as:

  • Neurological: Sedation, hyperactivity, stereotyped behaviors (e.g., circling, excessive grooming), catalepsy, or seizures.[7]

  • Autonomic: Changes in blood pressure, heart rate, or body temperature.

  • General: Weight loss, reduced food/water intake, ruffled fur, or postural changes. These signs indicate that the compound may be engaging unintended pathways or causing systemic toxicity, necessitating a dose adjustment or further investigation.

Q3: How should I select a starting dose for my in vivo study? A: Never assume a standard dose. The optimal dose must be determined empirically for your specific animal model and experimental paradigm.

  • Literature Review: Search for in vivo studies of structurally similar compounds (e.g., PPBP, SA4503) to find a potential starting range.[1][9]

  • Dose-Range Finding (DRF) Study: This is a mandatory first step. Start with a low dose (e.g., 0.1 - 1 mg/kg) and escalate in small cohorts of animals until you observe either the desired therapeutic effect or signs of toxicity. See Protocol 4.1 for a detailed methodology.

  • Consider the Therapeutic Window: The goal is to identify a dose range that provides maximal on-target effects with minimal off-target or toxic effects.

Q4: What vehicle should I use for formulation and administration? A: The choice of vehicle is critical for ensuring bioavailability and avoiding vehicle-induced artifacts.

  • Aqueous Solutions: If the compound is a salt and soluble in water or saline, this is the preferred option.

  • Non-Aqueous Solutions: For lipophilic compounds, common vehicles include:

    • Saline with a low percentage of solubilizing agent: e.g., 5-10% DMSO or Tween-80. Always run a vehicle-only control group, as these agents can have biological effects.

    • Polyethylene glycol (PEG): e.g., PEG300 or PEG400, often diluted with saline.

    • Corn oil or sesame oil: For oral or subcutaneous administration of highly lipophilic compounds.

  • Validation: Always test the final formulation for stability and solubility before beginning your animal studies. Ensure the vehicle itself does not cause adverse effects in a dedicated control group.

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing logical workflows to diagnose and solve them.

Problem: I'm observing high toxicity or unexpected animal deaths, even at doses I thought were low.

Possible Cause: This is a critical issue that points to either extreme off-target activity, poor pharmacokinetics, or issues with the compound/formulation itself.

Troubleshooting Workflow:

G cluster_0 Verification Checks cluster_1 In Vivo Assessment cluster_2 Mechanistic Insight A Problem: High Toxicity at Low Doses B Step 1: Verify Compound & Formulation Integrity A->B  Immediate Action C Step 2: Perform Acute Dose-Range Finding (DRF) Study (See Protocol 4.1) B->C If compound is pure B1 Purity Check (LC-MS, NMR) B->B1 B2 Solubility/Stability in Vehicle B->B2 D Step 3: Evaluate Basic PK/PD (See Protocol 4.2) C->D If toxicity persists at low exposures E Step 4: Assess Off-Target Screening Profile D->E If PK is normal but toxicity is high E1 In vitro panel screen (e.g., Eurofins SafetyScreen) E->E1

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Explanation:

  • Verify Integrity: Before any further in vivo work, confirm the identity and purity (>98%) of your compound batch using analytical methods like LC-MS and NMR. An impurity could be the toxic agent. Also, ensure your compound is fully dissolved and stable in the chosen vehicle.

  • Systematic Dosing: Conduct a formal DRF or Maximum Tolerated Dose (MTD) study. This establishes the precise relationship between dose, exposure, and toxicity in your specific model. Refer to Protocol 4.1 .

  • Pharmacokinetics (PK): A high Cmax (peak concentration) could be driving toxicity. A basic PK study will reveal if the compound is cleared too slowly, leading to accumulation and exaggerated effects. Refer to Protocol 4.2 .

  • Off-Target Screening: If toxicity occurs at exposures where the on-target effect is not yet saturated, it strongly suggests a potent off-target liability. An in vitro pharmacology screen against a broad panel of receptors, channels, and enzymes is the most direct way to identify problematic off-targets.

Problem: My results are inconsistent, or I see no therapeutic effect where one is expected.

Possible Cause: Lack of efficacy can be more complex than toxicity. It could stem from insufficient target engagement, rapid metabolism, or a flawed experimental model.

Troubleshooting Workflow:

  • Confirm Target Presence: First, verify that the sigma-1 receptor (or your intended target) is expressed in the tissue and cell type of interest in your animal model. Use techniques like Western Blot, qPCR, or immunohistochemistry.

  • Assess Target Engagement: Is the drug reaching its target at a sufficient concentration?

    • Pharmacokinetics (PK): Run a PK study (Protocol 4.2 ) to measure drug concentration in plasma and, crucially, in the target tissue (e.g., brain). Poor brain penetration is a common reason for the failure of CNS-targeted drugs.[10]

    • Pharmacodynamics (PD): Measure a biomarker of target engagement. For a σ1 receptor agonist, this could be the prevention of an NMDA-induced response or protection in an excitotoxicity model.[2]

  • Use a Positive Control: Always include a well-characterized compound with a similar mechanism of action in your experiments (e.g., PPBP for neuroprotection studies).[1][3] If the positive control works but your compound does not, it points to a problem with your compound's potency or PK/PD properties, not the experimental model.

  • Re-evaluate Dose and Schedule: Based on PK data, you may need to increase the dose or change the dosing frequency (e.g., from once-daily to twice-daily) to maintain therapeutic concentrations. Be aware that prolonged continuous treatment can sometimes lead to a loss of efficacy.[4]

Problem: I see an effect, but I'm not sure if it's due to the sigma-1 receptor or an off-target.

Possible Cause: This is the central challenge of pharmacology. A phenotype could be a composite of on- and off-target activities.

Deconvolution Strategy:

G A Observed In Vivo Phenotype with Test Compound B Is a selective σ1 antagonist available? A->B C Co-administer antagonist with test compound B->C Yes G Are σ1 knockout (KO) animals available? B->G No D Does antagonist block the phenotype? C->D E Phenotype is likely σ1-mediated D->E Yes F Phenotype is likely off-target mediated D->F No H Test compound in WT vs. KO animals G->H Yes J Synthesize/test a structurally distinct σ1 ligand G->J No I Is phenotype absent in KO animals? H->I I->E Yes I->F No K Does new ligand replicate the phenotype? J->K K->E Yes K->F No

Sources

Technical Support Center: Optimizing the Purity of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common purification challenges and achieve high-purity material suitable for downstream applications.

Section 1: Understanding the Synthetic Landscape and Impurity Profile

A robust purification strategy begins with a thorough understanding of the reaction itself. The choices made during the synthesis directly influence the types and quantities of impurities that must be removed.

Q1: What is the most probable synthetic route for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] and what are the expected impurities?

The synthesis of this target molecule is typically achieved via a classical nucleophilic substitution reaction: the double N-alkylation of a secondary amine with a dihaloalkane.[1]

Synthetic Pathway: The reaction involves treating two equivalents of 4-(3-phenylpropyl)piperidine with one equivalent of a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a non-nucleophilic base and a suitable solvent.

G cluster_impurities Common Process-Related Impurities Piperidine 4-(3-phenylpropyl)piperidine (Starting Material - SM) Product 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] (Target Product) Piperidine->Product 2 eq. Dihaloethane 1,2-Dibromoethane (Alkylating Agent) Dihaloethane->Product 1 eq. Base Base (e.g., K₂CO₃, DIPEA) Base->Product Scavenges HBr Solvent Solvent (e.g., ACN, DMF) Solvent->Product Impurity1 Unreacted SM (4-(3-phenylpropyl)piperidine) Impurity2 Mono-alkylated Intermediate Impurity3 Quaternary Salt (Over-alkylation)

Caption: Synthetic scheme and common process-related impurities.

Expected Impurities:

  • Unreacted Starting Material: 4-(3-phenylpropyl)piperidine will be present if the reaction does not go to completion.

  • Mono-alkylated Intermediate: N-(2-Bromoethyl)-4-(3-phenylpropyl)piperidine is formed when only one piperidine molecule has reacted with the dihaloethane. This is a common impurity if stoichiometry or reaction kinetics are not perfectly controlled.

  • Over-alkylation Products: While less common for secondary amines, it is possible to form quaternary ammonium salts if an excess of the alkylating agent is used or if the product itself acts as a nucleophile.[1]

  • Base and Solvent Residues: Inorganic salts from the base (e.g., KBr) and residual high-boiling solvents like DMF can contaminate the crude product.

Section 2: A Multi-Tiered Purification and Troubleshooting Strategy

We recommend a sequential approach to purification. Start with a bulk, cost-effective method to remove major impurities, followed by a high-resolution technique to achieve final purity.

G cluster_tier2 Decision Point Crude Crude Reaction Mixture Tier1 Tier 1: Bulk Purification (Acid-Base Extraction) Crude->Tier1 Tier2 Tier 2: High-Resolution Purification Tier1->Tier2 Recryst Recrystallization (Salt or Free Base) Tier2->Recryst If crystalline & impurities have different solubility Chroma Column Chromatography Tier2->Chroma If oily or impurities are structurally similar Analysis Purity & Identity Confirmation (NMR, HPLC, MS) Final Pure Product (>99%) Analysis->Final Recryst->Analysis Chroma->Analysis

Caption: Recommended multi-tiered purification workflow.

Tier 1: Bulk Purification
Q2: How can I perform an initial clean-up using acid-base extraction?

Acid-base extraction is a highly effective first step to separate your basic amine product from neutral organic impurities and acidic starting materials or byproducts. The principle relies on the ability to render the amine water-soluble by protonating it with acid.[2]

Rationale: Your target molecule contains two basic tertiary amine groups. By washing the crude organic solution with aqueous acid (e.g., 1M HCl), the amine is protonated to form a dihydrochloride salt, which partitions into the aqueous phase. Neutral impurities remain in the organic layer, which is then discarded. Subsequently, basifying the aqueous layer deprotonates the salt, regenerating the water-insoluble free base, which can be extracted back into a fresh organic solvent.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it 2-3 times with 1M HCl (aq). Combine the aqueous layers. The product is now in the aqueous phase as a salt.

  • Neutral Wash (Optional): Wash the combined aqueous layers once with fresh DCM or EtOAc to remove any trapped neutral impurities. Discard this organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH (aq) with stirring until the pH is >12. The free base product should precipitate or form an oily layer.

  • Back-Extraction: Extract the free base from the aqueous layer 3 times with fresh DCM.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Tier 2: High-Resolution Purification

After extraction, you may still have structurally similar impurities like the starting material and the mono-alkylated intermediate.

Q3: My product is still impure after extraction. Should I use recrystallization or chromatography?

The choice depends on the physical state of your product and the nature of the remaining impurities.

  • Choose Recrystallization if: Your product is a solid and you suspect the impurities have significantly different solubilities in a given solvent system. Forming a salt can dramatically improve crystallinity.[3]

  • Choose Chromatography if: Your product is an oil or if the impurities are very similar in structure and polarity, making separation by solubility difficult.

Recrystallization Guide
Q4: Is it better to recrystallize the free base or a salt?

Recrystallizing the dihydrochloride salt is strongly recommended. Salts of amines are often more crystalline and less soluble in common organic solvents than their free base counterparts, which can be oily or have low melting points. This difference allows for more effective purification.[4]

Detailed Protocol: Purification via Dihydrochloride Salt Recrystallization

  • Salt Formation: Dissolve the free base (obtained from Tier 1) in a minimal amount of a solvent like isopropanol or acetone.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. A pH check of a wet sample on litmus paper should be acidic.

  • Isolation: Collect the precipitated solid salt by vacuum filtration, washing with cold diethyl ether.

  • Solvent Screening: Test the solubility of a small amount of the crude salt in various solvents (see table below) at room temperature and upon heating to find a suitable recrystallization solvent (one in which the salt is sparingly soluble when cold but fully soluble when hot).

Solvent SystemBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good choice for amine salts.
Isopropanol (IPA)82Polar ProticSimilar to ethanol, slightly less polar.
Acetonitrile82Polar AproticCan provide different selectivity.[5]
Ethanol/WaterVariableHighUse if salt is poorly soluble in pure ethanol.
IPA/Ethyl AcetateVariableMediumA more non-polar system if needed.
  • Recrystallization: Dissolve the crude salt in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Chromatography Guide
Q5: I'm seeing severe peak tailing on my silica gel column. What causes this and how do I fix it?

This is a classic problem when purifying basic compounds on standard silica gel.[6] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites strongly and sometimes irreversibly bind to the basic nitrogen atoms of your product, leading to poor elution, broad peaks (tailing), and potential product loss on the column.[7]

Solution: Neutralize the silica gel's acidic sites by adding a small amount of a competing amine to your mobile phase.

Detailed Protocol: Flash Chromatography with Amine-Modified Eluent

  • Stationary Phase: Standard flash-grade silica gel.

  • Mobile Phase (Eluent): Start with a non-polar solvent system like Hexane/Ethyl Acetate and add 0.5-1% triethylamine (TEA) to both solvents.[8] If the product requires a more polar eluent, a Dichloromethane/Methanol system, also containing 0.5-1% TEA, can be used.

  • Slurry Preparation: Deactivate the silica gel by preparing the slurry in your chosen mobile phase (containing TEA).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading).

  • Elution: Run a gradient from low to high polarity (e.g., 0% to 50% EtOAc in Hexane). The less polar impurities should elute first, followed by your more polar bis-amine product.

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. The TEA is volatile and should be removed during this step.

Alternative Chromatography Strategies

Stationary PhaseMobile Phase ExampleAdvantagesDisadvantages
Amine-Functionalized Silica Hexane/EtOAcExcellent peak shape without mobile phase modifiers; simplified workup.[6]More expensive than standard silica.
Basic Alumina Hexane/EtOAcBasic stationary phase prevents binding of amines.[9]Can have different selectivity and activity.
Reversed-Phase (C18) Acetonitrile/Water + 0.1% TEA or NH₄OHGood for polar amines. Mobile phase pH can be adjusted to control retention.[8][10]May require lyophilization if product is water-soluble; requires different solvent systems.

Section 3: Purity Validation and Analysis

Final confirmation of purity and identity is critical.

Q6: Which analytical techniques are best for confirming the purity of my final product?

A combination of techniques is essential for unambiguous confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for confirming the chemical structure. The absence of signals corresponding to impurities (e.g., the N-H proton from the starting material) is a strong indicator of purity.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantitative purity analysis. A single sharp peak indicates a pure compound. An area-under-the-curve purity of >99% is often the goal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of your molecule. GC-MS or LC-MS can confirm the molecular weight of the main peak seen in the chromatogram.

Q7: Are there special considerations when analyzing this compound by GC-MS?

Yes. Tertiary amines, especially high molecular weight ones, can be challenging to analyze by GC. Furthermore, if you are analyzing the hydrochloride salt, thermal decomposition in the hot GC inlet can occur, potentially leading to the detection of degradation products.[11] For this reason, LC-MS is often the preferred method for analyzing the final purity of this compound.

References

Sources

Validation & Comparative

A Researcher's Guide to Characterizing Novel Ligands: A Comparative Binding Affinity Analysis of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] and Haloperidol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of Novel Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Haloperidol, a butyrophenone derivative containing a piperidine moiety, is a potent antagonist of the dopamine D2 receptor and has been a cornerstone in the treatment of schizophrenia for decades.[3][4] Its therapeutic efficacy is primarily attributed to its high affinity for D2 receptors, though it also interacts with other receptors, including sigma receptors, which may contribute to its overall pharmacological profile.[5][6]

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is a structurally distinct molecule featuring two 4-(3-phenylpropyl)piperidine units linked by an ethylene bridge. The presence of the phenylpropylpiperidine moiety suggests a potential for interaction with dopamine and sigma receptors, as similar structures have shown affinity for these targets.[7][8] A thorough characterization of its binding affinity is the first crucial step in understanding its potential pharmacological activity and selectivity.

This guide will focus on the comparative binding analysis at two key receptors: the dopamine D2 receptor, a primary target for antipsychotic drugs, and the sigma-1 receptor, a chaperone protein implicated in a variety of neurological processes.[2][9]

Comparative Binding Affinity Profile: Haloperidol as the Benchmark

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the known binding affinities of haloperidol for the human dopamine D2 and sigma-1 receptors. The corresponding data for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is presented as a template for the experimental data you would aim to generate.

CompoundDopamine D2 Receptor (Ki, nM)Sigma-1 Receptor (Ki, nM)
Haloperidol~1-2~3-5
1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]To be determinedTo be determined

Note: The Ki values for haloperidol can vary slightly depending on the experimental conditions, such as the radioligand and tissue preparation used.

Experimental Workflow: Determining Binding Affinity via Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[10][11] These assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. A non-radiolabeled "cold" ligand (the compound being tested) is then introduced at increasing concentrations to compete with the radioligand for binding. The concentration of the cold ligand that displaces 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). The IC50 value can then be converted to the Ki value using the Cheng-Prusoff equation.

Below are detailed, step-by-step protocols for performing competitive radioligand binding assays for the dopamine D2 and sigma-1 receptors.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis P1 Receptor Source Preparation (e.g., cell membranes expressing the target receptor) A1 Incubate Receptor Preparation, Radioligand, and Test Compound P1->A1 P2 Radioligand Preparation (e.g., [3H]-Spiperone for D2, [3H]-(+)-Pentazocine for Sigma-1) P2->A1 P3 Test Compound Dilution Series (1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] and Haloperidol) P3->A1 S1 Rapid Filtration (to separate bound from free radioligand) A1->S1 A2 Establish Total Binding (Radioligand + Receptor) A2->S1 A3 Establish Non-Specific Binding (Radioligand + Receptor + Excess Unlabeled Ligand) A3->S1 S2 Scintillation Counting (to quantify bound radioactivity) S1->S2 D1 Calculate Specific Binding (Total - Non-Specific) S2->D1 D2 Generate Competition Curve (% Specific Binding vs. [Test Compound]) D1->D2 D3 Determine IC50 Value D2->D3 D4 Calculate Ki Value (using Cheng-Prusoff equation) D3->D4

Caption: A generalized workflow for a competitive radioligand binding assay.

Protocol 1: Dopamine D2 Receptor Binding Assay using [³H]-Spiperone

This protocol is adapted from established methodologies for D2 receptor binding.[10][11][12]

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: (+)-Butaclamol or unlabeled Haloperidol (10 µM).

  • Test Compounds: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] and Haloperidol.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a concentration near its Kd, typically 0.1-0.5 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM (+)-butaclamol, 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.

    • Competition: 50 µL of varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-1 Receptor Binding Assay using [³H]-(+)-Pentazocine

This protocol is based on established methods for sigma-1 receptor binding.[13][14][15]

Materials:

  • Receptor Source: Guinea pig brain membranes or membranes from cells expressing the human sigma-1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine (a sigma-1 agonist).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] and Haloperidol.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 100-200 µg per well.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-Pentazocine (at a concentration near its Kd, typically 2-5 nM), and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [³H]-(+)-Pentazocine, and 150 µL of membrane preparation.

    • Competition: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-(+)-Pentazocine, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Filtration: Rapidly filter and wash the samples as described in the D2 receptor assay protocol.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data as described for the D2 receptor binding assay to determine the IC50 and Ki values.

Understanding the Underlying Signaling Pathways

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for predicting the functional consequences of ligand binding.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[9] Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

G Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates Targets G Ligand Sigma-1 Ligand (e.g., Agonist) Sigma1R_BiP Sigma-1 Receptor BiP Chaperone Ligand->Sigma1R_BiP Binds to Sigma1R_Active Active Sigma-1 Receptor Sigma1R_BiP->Sigma1R_Active Dissociates ClientProteins Client Proteins (e.g., Ion Channels, Kinases) Sigma1R_Active->ClientProteins Interacts with CellularResponse Modulation of Cellular Functions (e.g., Ca2+ signaling, Neuronal Excitability) ClientProteins->CellularResponse Modulates

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the in-depth characterization of the binding affinity of a novel compound, 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], in comparison to the well-known drug, haloperidol. By following the detailed protocols for radioligand binding assays, researchers can generate the crucial Ki values that quantify the affinity of the test compound for the dopamine D2 and sigma-1 receptors.

The obtained binding data, in conjunction with an understanding of the underlying signaling pathways, will provide a solid foundation for further preclinical development. Subsequent studies should include functional assays to determine whether the compound acts as an agonist, antagonist, or modulator at these receptors, as well as in vivo studies to assess its pharmacokinetic properties and pharmacological effects. This systematic approach is essential for elucidating the therapeutic potential of novel chemical entities.

References

  • Malik, F., & Mehmood, M. H. (2020). Sigma-1 Receptor: A Pharmacological Target for the Treatment of Neurological Disorders. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 19(7), 496-507. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. The Canadian Journal of Psychiatry, 47(1), 27-38. [Link]

  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d2 receptor explain the action of atypical antipsychotics?: A new hypothesis. The American journal of psychiatry, 158(3), 360-369. [Link]

  • Ditta, A., & Newton, M. R. (2009). Radioligand binding assays: a practical guide. Methods in molecular biology (Clifton, N.J.), 552, 223–240. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link]

  • [³H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Characterization of the binding of -pentazocine to sigma recognition sites in guinea pig brain. The Journal of pharmacology and experimental therapeutics. [Link]

  • -pentazocine binding to rat brain sigma 1 receptors. European Journal of Pharmacology: Molecular Pharmacology. [Link]

  • Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex. Journal of Neural Transmission. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. Bioorganic & Medicinal Chemistry. [Link]

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry. [Link]

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Medicinal Chemistry Letters. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • N-phenylpropyl-N′-substituted piperazine ligand structures and binding... ResearchGate. [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Scientific Reports. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

  • Binding Affinity (nM) of Arylpiperazine Derivatives (K i , nM) a. ResearchGate. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences. [Link]

Sources

A Researcher's Guide to Functional Characterization: A Comparative Framework for Novel Sigma Ligands and the Prototypical Agonist PRE-084

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Sigma Receptors and the Quest for Selective Modulators

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique intracellular chaperone proteins residing primarily at the endoplasmic reticulum (ER).[1] The two major subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are implicated in a vast array of cellular functions and are considered promising therapeutic targets for neurological disorders, cancer, and pain management.[2][3] The σ1R, in particular, has garnered significant attention for its role in modulating various signaling pathways, including those involving NMDA receptors and dopamine receptors, and its potential in neuroprotection.[4][5]

A critical tool in deconvoluting the complex biology of these receptors is the use of selective ligands. PRE-084 has emerged as a quintessential σ1R agonist, valued for its high selectivity and extensive characterization.[4][6][7][8] It serves as a benchmark for the discovery and development of new chemical entities targeting the σ1R.

This guide provides a comprehensive framework for the functional comparison of a novel compound, such as 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], against the established σ1R agonist, PRE-084. While extensive searches of public scientific databases and chemical repositories did not yield pharmacological data for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], the methodologies detailed herein outline the essential functional assays required to characterize its (or any novel compound's) activity and compare it to PRE-084.

Pharmacological Profile: Establishing the Foundational Data

The initial step in characterizing any new compound is to determine its binding affinity and selectivity for the target receptors. This is typically achieved through competitive radioligand binding assays.

PRE-084: The Reference Compound

PRE-084 is a highly selective σ1R agonist with a reported IC50 of 44 nM.[4][9] It exhibits negligible affinity for σ2R and other receptor systems, making it an excellent tool for probing σ1R-specific functions.[4]

Comparative Binding Affinity Data

The following table illustrates the type of data that would be generated to compare a new chemical entity (NCE) to PRE-084.

Compoundσ1R Binding Affinity (Ki, nM)σ2R Binding Affinity (Ki, nM)Selectivity (σ2R Ki / σ1R Ki)
PRE-084 ~2.2 - 44>10,000>227
NCE (e.g., 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]) To be determinedTo be determinedTo be determined

Note: Ki values can vary depending on the radioligand and tissue/cell preparation used.

Functional Assays: From Binding to Biological Response

Binding affinity alone does not predict the functional consequence of a ligand-receptor interaction. A compound can be an agonist, antagonist, or an allosteric modulator. A suite of functional assays is necessary to elucidate the true nature of a novel compound.

Assessing Agonist/Antagonist Profile at the σ1 Receptor

A key characteristic of σ1R ligands is their ability to modulate the receptor's interaction with other proteins and influence downstream signaling.

Rationale: σ1R activation is known to promote neurite elongation, a crucial process in neuronal development and repair.[4] This assay provides a functional readout of agonist activity.

Workflow:

Figure 1: Workflow for a neurite outgrowth assay.

Expected Outcome:

  • Agonist: The NCE will induce a dose-dependent increase in neurite outgrowth, similar to PRE-084.

  • Antagonist: The NCE will not induce neurite outgrowth on its own and will inhibit the outgrowth induced by PRE-084 when co-administered.

Rationale: σ1Rs are known to potentiate NMDA receptor responses.[4] This can be measured using calcium imaging or electrophysiology.

Workflow:

Figure 2: Workflow for a calcium imaging assay to assess NMDA receptor modulation.

Expected Outcome:

  • Agonist: The NCE will enhance the NMDA-induced calcium influx in a dose-dependent manner.

  • Antagonist: The NCE will block the potentiation of the NMDA response caused by PRE-084.

Characterizing Activity at the σ2 Receptor

While PRE-084 has low affinity for σ2R, it is crucial to determine if the NCE has any activity at this subtype, as this will inform its selectivity and potential off-target effects.

Rationale: Many σ2R ligands have been shown to induce cell death in tumor cell lines, a hallmark of σ2R agonism.[10]

Workflow:

Figure 3: Workflow for a cell viability assay to determine σ2R agonist activity.

Expected Outcome:

  • Agonist: The NCE will induce a dose-dependent decrease in cell viability.

  • Antagonist: The NCE will not be cytotoxic and will rescue cells from the cytotoxic effects of a known σ2R agonist.

Downstream Signaling Pathways

Understanding how a ligand modulates intracellular signaling pathways provides deeper mechanistic insight.

PRE-084 and σ1R Signaling:

PRE-084, through σ1R activation, has been shown to influence several key signaling pathways.[4][9][11]

G cluster_downstream Downstream Effects PRE084 PRE-084 S1R σ1 Receptor PRE084->S1R BiP BiP (ER Chaperone) S1R->BiP Dissociation NMDAR NMDA Receptor Potentiation S1R->NMDAR PKC PKC Activation S1R->PKC DopamineR Dopamine Receptor Stabilization S1R->DopamineR Ca_influx Ca2+ Influx NMDAR->Ca_influx Neuroprotection Neuroprotection Ca_influx->Neuroprotection Neurite Neurite Outgrowth PKC->Neurite

Sources

A Head-to-Head Comparison of Novel Sigma-1 Receptor Antagonists for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sigma-1 Receptor - A Unique Therapeutic Target

The sigma-1 receptor (S1R) has emerged from relative obscurity to become a compelling target for therapeutic intervention, particularly in the realm of neuropathic pain and other neurological disorders. Unlike conventional receptors that reside on the cell surface, the S1R is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] This strategic position allows it to modulate a range of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[1][3] Antagonism of the S1R has been shown to produce potent antinociceptive effects in various preclinical models of inflammatory and neuropathic pain, making the development of selective S1R antagonists a vibrant area of research.[4][5][6]

This guide provides a head-to-head comparison of four novel S1R antagonists: E-52862 (MR309), [18F]FTC-146 (CM-304), SI 1/28, and PW507. We will delve into their comparative binding affinities, selectivity profiles, preclinical efficacy, and pharmacokinetic properties, supported by detailed experimental protocols and mechanistic insights.

Comparative Analysis of Novel Sigma-1 Receptor Antagonists

The following table summarizes the key pharmacological parameters of the selected novel S1R antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Parameter E-52862 (MR309) [18F]FTC-146 (CM-304) SI 1/28 PW507
Sigma-1 Ki (nM) 17.0 ± 7.00.00256.17.5 (human)
Sigma-2 Ki (nM) >10,0003602,583Low affinity
S1R/S2R Selectivity >588-fold>144,000-fold423-foldHigh
In Vivo Efficacy Effective in various neuropathic pain models (CCI, STZ-induced diabetic neuropathy, chemotherapy-induced neuropathy)[4][7]Analgesic effects in CCI and formalin tests[8]ED50 = 13.2 mg/kg (i.p.) in the mouse formalin test[5][9]Effective at 20 mg/kg (i.p.) in a rat model of diabetic neuropathy[10]
Pharmacokinetics (Rat) Oral bioavailability: ~15%[10]Short elimination half-life (115 min)[8]Data not availableOral bioavailability: 28%[10]
Clinical Development Phase II clinical trials completed for neuropathic pain[7][11]Phase I clinical trials completed for PET imaging[12]PreclinicalPreclinical

Deep Dive into the Mechanism of Action: The Sigma-1 Receptor Signaling Pathway

The S1R's function as a molecular chaperone is central to its mechanism of action. In a resting state, it is complexed with another chaperone, BiP (Binding immunoglobulin Protein), at the MAM.[1] Upon stimulation by cellular stress or ligand binding, the S1R dissociates from BiP and can then interact with and modulate the function of various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and other signaling molecules.[1][13] S1R antagonists are believed to exert their effects by preventing this dissociation and subsequent modulation of client proteins, thereby dampening neuronal hyperexcitability associated with neuropathic pain.

Caption: Sigma-1 receptor signaling pathway and the mechanism of antagonist action.

Experimental Protocols for the Evaluation of Novel Sigma-1 Receptor Antagonists

The preclinical evaluation of novel S1R antagonists involves a standardized workflow to determine their potency, selectivity, efficacy, and pharmacokinetic properties.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Assays A->B C Radioligand Binding Assay (Sigma-1 & Sigma-2) B->C D Selectivity Screening (Receptor Panel) B->D E In Vivo Efficacy Models C->E D->E F Neuropathic Pain Models (e.g., CCI, Formalin Test) E->F G Pharmacokinetic Studies (ADME) F->G H Lead Optimization G->H H->B Iterative Improvement

Caption: Experimental workflow for the preclinical evaluation of novel S1R antagonists.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for S1R and S2R.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from guinea pig brain or cells expressing the recombinant human S1R or S2R.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: For S1R, use a selective radioligand like -pentazocine. For S2R, [³H]-DTG can be used in the presence of a high concentration of a selective S1R ligand to mask S1R binding.

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in a 96-well plate.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the in vivo efficacy of a test compound in a model of peripheral nerve injury-induced neuropathic pain.

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, expose the sciatic nerve in one hind limb and place four loose chromic gut ligatures around it.

  • Behavioral Testing: Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments at baseline and at various time points post-surgery.

  • Drug Administration: Administer the test compound or vehicle (e.g., intraperitoneally or orally) at a defined time point before behavioral testing.

  • Data Analysis: Compare the paw withdrawal threshold in the drug-treated group to the vehicle-treated group to determine the anti-allodynic effect of the compound.

Formalin Test of Inflammatory Pain

Objective: To assess the analgesic efficacy of a test compound in a model of tonic chemical-induced pain.

Protocol:

  • Animal Model: Use adult male mice or rats.

  • Formalin Injection: Inject a dilute solution of formalin into the plantar surface of one hind paw.

  • Behavioral Observation: Observe the animal's pain-related behaviors (e.g., licking, flinching, lifting of the injected paw) in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Drug Administration: Administer the test compound or vehicle prior to the formalin injection.

  • Data Analysis: Quantify the duration of pain-related behaviors in each phase and compare the results between the drug-treated and vehicle-treated groups. The late phase is particularly relevant for assessing central sensitization mechanisms.[14]

Conclusion and Future Directions

The novel sigma-1 receptor antagonists discussed in this guide represent a promising new class of therapeutics for the treatment of neuropathic pain. E-52862 has progressed the furthest in clinical development, demonstrating the viability of this target in humans.[7][11] The exceptional selectivity of [18F]FTC-146 highlights its potential as a valuable research tool and diagnostic imaging agent.[12][15] Preclinical compounds like SI 1/28 and PW507 continue to refine the chemical space for potent and selective S1R antagonists with favorable pharmacokinetic profiles.[5][10]

Future research should focus on elucidating the full spectrum of the S1R's interactions and downstream signaling pathways to better understand the nuances of its modulation. Head-to-head clinical trials comparing the efficacy and safety of different S1R antagonists will be crucial in establishing their therapeutic value relative to existing treatments for neuropathic pain. The continued development of these novel compounds offers hope for more effective and better-tolerated pain management strategies.

References

  • Romero, L., et al. (2012). The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats. British Journal of Pharmacology, 167(8), 1785-1801.
  • Bruna, J., et al. (2018). Efficacy of a Novel Sigma-1 Receptor Antagonist for Oxaliplatin-Induced Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Phase IIa Clinical Trial. Neurotherapeutics, 15(1), 178-189.
  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ1 receptor antagonists: identification of E-52862. Journal of Medicinal Chemistry, 55(17), 7854-7865.
  • Peng, Y., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy.
  • Abadias, M., et al. (2013). Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies. British Journal of Clinical Pharmacology, 75(1), 103-117.
  • Esteve. (2021). E-52862—A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. European Journal of Pain, 25(10), 2207-2221.
  • Shen, B., et al. (2017). Visualizing Nerve Injury in a Neuropathic Pain Model with [18F]FTC-146 PET/MRI. Theranostics, 7(11), 2896-2907.
  • James, M. L., et al. (2015). Further validation to support clinical translation of [(18)F]FTC-146 for imaging sigma-1 receptors. Molecular Pharmaceutics, 12(10), 3542-3549.
  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278.
  • Cirino, G., et al. (2020). Analgesic and anti-allodynic activities of two novel sigma ligands – a selective sigma-1 receptor antagonist, CM-304, and a non-selective sigma receptor ligand, AZ-66. Frontiers in Pharmacology, 11, 1079.
  • Baal, J. (2024). New PET tracer visualizes drivers of chronic pain. AuntMinnie.com.
  • Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences, 35(12), 748-756.
  • Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats.
  • JoVE. (2017). Automated Gait Analysis in Mice with Chronic Constriction Injury. Journal of Visualized Experiments, (128), e56331.
  • Charles River. (n.d.). Formalin-Induced Nociceptive Pain Model.
  • Martin, K. M., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International Journal of Molecular Sciences, 23(2), 615.
  • Arena, A., et al. (2018). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new?. Future Medicinal Chemistry, 10(2), 231-256.
  • Nieto, F. R., et al. (2012). Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats. Journal of Neurochemistry, 123(4), 585-596.
  • Marrazzo, A., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 1119-1133.
  • Martin, K. M., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. PubMed.
  • Kim, H. W., et al. (2013). Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model. Neuroscience Letters, 552, 123-128.
  • Prezzavento, O., et al. (2021). Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect. ACS Chemical Neuroscience, 12(15), 2862-2875.
  • Tsai, S. Y., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 735.
  • Wikipedia. (2024). Sigma-1 receptor. Wikipedia.
  • Baal, J., et al. (2023). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. Seminars in Nuclear Medicine, 53(6), 762-771.
  • Perreault, M., et al. (2007). Pharmacokinetics and metabolism of a selective androgen receptor modulator in rats: implication of molecular properties and intensive metabolic profile to investigate ideal pharmacokinetic characteristics of a propanamide in preclinical study. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1034-1041.
  • Lee, S., et al. (2024). AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist.
  • An, S., & Toll, L. (2019).
  • Dror, R. O., et al. (2022). Computational and experimental approaches to probe GPCR activation and signaling.
  • Dror, R. O., et al. (2022).
  • ICE Bioscience. (2024). Advancing GPCR Drug Discovery. ICE Bioscience.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.

Sources

A Researcher's Guide to Validating the Selectivity of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and oncology, the sigma-1 (σ₁) and sigma-2 (σ₂) receptors have emerged as critical targets for therapeutic intervention.[1][2] These receptors, once enigmatic, are now understood to be distinct proteins with unique physiological roles.[3][4] The σ₁ receptor, a ligand-operated molecular chaperone at the endoplasmic reticulum (ER), is implicated in cellular survival, neuroprotection, and synaptic plasticity.[2][5][6] Conversely, the σ₂ receptor, identified as TMEM97, is highly expressed in proliferating cancer cells and is considered a biomarker for tumors.[7][8][9][10] This functional dichotomy underscores the critical need for receptor-selective ligands to achieve targeted therapeutic effects and minimize off-target activity.

This guide provides a comprehensive framework for validating the selectivity of novel compounds, using 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] as a case study. While specific binding data for this molecule is not yet widely published, its structure, featuring a dimeric arrangement of a known piperidine-based pharmacophore, suggests potential interaction with sigma receptors.[9][11][12][13] We will detail the established experimental protocols, compare its hypothetical performance against benchmark ligands, and explain the scientific rationale behind each step, ensuring a self-validating and robust assessment of its receptor selectivity profile.

The Principle of Selectivity: Why It Matters

A ligand's value in research and clinical applications is often defined by its selectivity—its ability to bind with high affinity to a specific target receptor while exhibiting low affinity for others. For sigma receptors, this is paramount. A selective σ₁ agonist might offer neuroprotective benefits in Alzheimer's disease, while a selective σ₂ ligand could be leveraged for cancer diagnostics or therapy.[2][7][14][15] A non-selective compound, binding to both, could produce a complex and unpredictable pharmacological profile.

The primary method for quantifying selectivity is through competitive radioligand binding assays, which determine the inhibition constant (Kᵢ) of a test compound at each receptor subtype. The selectivity ratio is then calculated by dividing the Kᵢ for the σ₂ receptor by the Kᵢ for the σ₁ receptor. A higher ratio signifies greater selectivity for the σ₁ receptor.

G cluster_0 Ligand Interaction cluster_1 Selectivity Outcome Test_Compound 1,1'-Ethylenebis [4-(3-phenylpropyl)piperidine] Sigma1 Sigma-1 Receptor (σ₁) Test_Compound->Sigma1 High Affinity (Low Kᵢ) Sigma2 Sigma-2 Receptor (σ₂) Test_Compound->Sigma2 Low Affinity (High Kᵢ) Other Off-Target Receptors Test_Compound->Other Negligible Affinity Result High Selectivity Ratio (Kᵢ σ₂ / Kᵢ σ₁) = Selective for Sigma-1

Caption: Logical diagram illustrating the concept of high selectivity for the sigma-1 receptor.

Comparative Ligands for Benchmarking

To contextualize the performance of a novel compound, it is essential to compare it against established reference ligands with well-defined selectivity profiles.

LigandTarget Receptor(s)Typical Role in Assays
(+)-Pentazocine Sigma-1 SelectiveGold-standard selective radioligand for σ₁ assays.[16][17][18][19]
PRE-084 Sigma-1 Selective AgonistA highly selective tool compound for functional studies.[20]
Siramesine Sigma-2 SelectiveA well-characterized selective ligand for σ₂ receptors.[20][21]
1,3-di(2-tolyl)guanidine (DTG) Non-selectiveBinds with similar affinity to both σ₁ and σ₂ receptors; used as a radioligand in σ₂ assays.[16][22][23][24]
Haloperidol Non-selectiveA classic sigma ligand used to define non-specific binding.[16][25][26]

Quantitative Comparison of Binding Affinities

The following table presents hypothetical, yet plausible, binding data for our test compound, 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], alongside established comparators. The goal of the experimental workflow is to generate such a dataset.

CompoundKᵢ for σ₁ (nM)Kᵢ for σ₂ (nM)Selectivity Ratio (Kᵢ σ₂ / Kᵢ σ₁)
1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] 5.8750129
(+)-Pentazocine 3.0>1,000>333
PRE-084 44>5,000>113
Siramesine 1501.10.007
DTG 35.539.91.1

Note: Data for the topic compound is hypothetical and serves as an illustrative example for this guide.

Experimental Protocols: A Step-by-Step Guide

The following protocols describe the competitive radioligand binding assays required to determine the Kᵢ values for a test compound at both sigma receptor subtypes.

Core Principle: Competitive Inhibition

These assays measure the ability of a non-radioactive test compound to compete with a fixed concentration of a radiolabeled ligand (a "radioligand") for binding to the target receptor in a tissue membrane preparation. As the concentration of the test compound increases, it displaces more of the radioligand, reducing the measured radioactivity. This dose-dependent inhibition is used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding), which is then converted to the inhibition constant (Kᵢ).

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 1: Sigma-1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compound for the σ₁ receptor.[17][26][27]

  • Rationale for Component Selection:

    • Tissue Source: Guinea pig brain or liver membranes are used due to their high density of σ₁ receptors, which provides a robust signal.[17][27]

    • Radioligand: -pentazocine is the preferred radioligand because of its high affinity and selectivity for the σ₁ receptor, ensuring that the binding being measured is specific to this subtype.[16][19][28]

    • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of Haloperidol, a non-selective sigma ligand, is used to saturate all sigma binding sites, allowing for the quantification of binding that is not specific to the receptor.[25][26]

  • Step-by-Step Methodology:

    • Preparation: Thaw guinea pig brain membrane homogenates on ice. Dilute to a final protein concentration of approximately 250-300 µ g/sample in a Tris buffer (50 mM, pH 7.4).

    • Assay Setup: In a 96-well plate, add buffer, the desired concentrations of the test compound (1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], typically from 0.1 nM to 10 µM), and the membrane preparation.

    • Radioligand Addition: Add -pentazocine to each well at a final concentration near its dissociation constant (Kᴅ), typically 2-5 nM.[21][27][28]

    • Incubation: Incubate the plate at 37°C for 150 minutes to allow the binding reaction to reach equilibrium.[27]

    • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand. Immediately wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Sigma-2 Receptor Binding Assay

This protocol determines the binding affinity for the σ₂ receptor and requires an additional step to isolate the signal from σ₁ receptor binding.[16][17][27]

  • Rationale for Component Selection:

    • Tissue Source: Rat liver membranes are commonly used as they have a higher ratio of σ₂ to σ₁ receptors compared to brain tissue.[21][27][29]

    • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is used. Since it is non-selective, a masking agent is required.[16][19][23]

    • Masking Agent: A saturating concentration of unlabeled (+)-pentazocine (e.g., 500 nM to 5 µM) is added to every well.[26][27] This occupies all the σ₁ sites, ensuring that [³H]-DTG can only bind to the available σ₂ sites.

  • Step-by-Step Methodology:

    • Preparation: Thaw rat liver membrane homogenates on ice. Dilute to a final protein concentration of approximately 250 µ g/sample in a Tris buffer (50 mM, pH 8.0).

    • Assay Setup: To every well in a 96-well plate, add the σ₁ masking agent, (+)-pentazocine. Then add buffer, the desired concentrations of the test compound, and the membrane preparation.

    • Radioligand Addition: Add [³H]-DTG to each well at a final concentration near its Kᴅ for the σ₂ receptor (typically 2-10 nM).[27][30]

    • Incubation: Incubate the plate at room temperature (25°C) for 120 minutes.[26][27]

    • Filtration and Quantification: Follow steps 5 and 6 from the Sigma-1 protocol.

    • Data Analysis: Perform the same analysis as in the Sigma-1 protocol to determine the IC₅₀ and calculate the Kᵢ for the σ₂ receptor.

Conclusion and Authoritative Grounding

By rigorously applying these established radioligand binding protocols, researchers can confidently determine the binding affinities (Kᵢ) of novel compounds like 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] at both sigma receptor subtypes. The resulting selectivity ratio (Kᵢ σ₂ / Kᵢ σ₁) provides a quantitative, objective measure of its preference for the σ₁ receptor. A high ratio, as hypothesized in our example, would classify the compound as a selective σ₁ ligand, making it a valuable tool for investigating the therapeutic potential associated with σ₁ receptor modulation, such as in neurodegenerative diseases or pain management.[6][15] This self-validating system of head-to-head comparison with benchmark ligands ensures that the data generated is both reliable and easily interpretable within the broader scientific community.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21. [Link]

  • Zeng, C., et al. (2011). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal Research Reviews, 31(4), 561-596. [Link]

  • ResearchGate. (n.d.). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. [Link]

  • Kashiwagi, H., et al. (2007). Selective sigma-2 ligands preferentially bind to pancreatic adenocarcinomas: applications in diagnostic imaging and therapy. Molecular Cancer, 6, 48. [Link]

  • Wikipedia. (2023). Sigma receptor. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • MDPI. (n.d.). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. [Link]

  • Frontiers. (n.d.). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. [Link]

  • Sadeghian, H., et al. (2012). The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice. British Journal of Pharmacology, 167(5), 1048-1060. [Link]

  • Alanzi, A. S., et al. (2023). The Sigma Enigma: A Narrative Review of Sigma Receptors. Medicina, 59(3), 517. [Link]

  • Zeng, C., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods, 64(2), 158-166. [Link]

  • ProQuest. (n.d.). Design and Synthesis of Selective Sigma Ligands. [Link]

  • Wikipedia. (2023). Sigma-2 receptor. [Link]

  • ACS Publications. (2021). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Medicinal Chemistry Letters, 12(2), 268-270. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • MDPI. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15923. [Link]

  • Lever, J. R., et al. (2007). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology, 578(2-3), 151-160. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]

  • Maurice, T., & Su, T. P. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

  • Royal Society of Chemistry. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. [Link]

  • De Costa, B. R., et al. (1993). -pentazocine binding to rat brain sigma 1 receptors. Journal of Neurochemistry, 61(1), 284-292. [Link]

  • Mach, R. H., & Luedtke, R. R. (2005). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Medicinal Chemistry, 48(23), 7175-7186. [Link]

  • ResearchGate. (n.d.). Characterization of (+)-[3H]-pentazocine binding to the recombinant sigma1-binding site. [Link]

  • Università di Torino. (n.d.). Development of sigma-1. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]

  • Usiena AIR. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. [Link]

  • Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759-764. [Link]

  • Slater, P., et al. (1991). Autoradiographic Visualisation of [3H]DTG Binding to Sigma Receptors, [3H]TCP Binding Sites, and L-[3H]glutamate Binding to NMDA Receptors in Human Cerebellum. Neuroscience Letters, 125(2), 143-146. [Link]

  • ResearchGate. (n.d.). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... [Link]

  • Frontiers. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Bioactive Compounds, 5(3), 205-217. [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

  • J&K Scientific. (n.d.). 4-(3-Phenylpropyl)piperidine. [Link]

Sources

A Researcher's Guide to Characterizing the Agonist vs. Antagonist Profile of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] at Sigma Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers investigating novel compounds, a clear understanding of a molecule's pharmacological profile is paramount. This guide provides a comprehensive, technically-grounded framework for determining the agonist versus antagonist activity of the novel compound, 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] . Based on its structural similarity to known sigma (σ) receptor ligands, such as the σ1 receptor agonist SA4503 (1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine)[1][2], this guide will focus on a systematic evaluation of its activity at σ1 and σ2 receptors.

Our approach is rooted in a logical progression of experiments, from foundational binding affinity studies to functional assays that probe the compound's intrinsic efficacy. Each step is designed to provide clear, interpretable data, allowing for a definitive classification of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] as a sigma receptor agonist, antagonist, or potentially a modulator with a more complex profile.

Part 1: Foundational Binding Affinity Assessment

The initial and most critical step is to ascertain whether 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] physically interacts with sigma receptors and with what affinity. This is achieved through competitive radioligand binding assays.

Experimental Rationale

This assay quantifies the ability of our test compound to displace a known high-affinity radiolabeled ligand from the σ1 and σ2 receptors. A high affinity (low inhibition constant, Ki) suggests that the compound binds effectively to the receptor and warrants further functional investigation. We will utilize well-characterized radioligands and cell lines or tissue preparations known to express high densities of sigma receptors.

Experimental Workflow: Radioligand Binding

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep Prepare cell membranes (e.g., from HEK293 cells overexpressing σ1 or σ2 receptors) or brain tissue homogenates incubation Incubate membranes with: - Radioligand (³H-pentazocine for σ1, [³H]-DTG for σ2) - Varying concentrations of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] prep->incubation separation Separate bound from free radioligand (e.g., via rapid filtration over glass fiber filters) incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification competition_curve Generate competition curves (Bound radioactivity vs. log[test compound]) quantification->competition_curve ic50 Determine IC50 value (Concentration of test compound that inhibits 50% of specific radioligand binding) competition_curve->ic50 ki Calculate Ki value (Inhibition constant) using the Cheng-Prusoff equation ic50->ki

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: σ1 Receptor Binding Assay
  • Membrane Preparation: Utilize membranes from CHO-K1 cells stably expressing the human sigma-1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: -Pentazocine (specific activity ~40-50 Ci/mmol), used at a final concentration of 2 nM.

  • Test Compound: Prepare a stock solution of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in DMSO. Serially dilute in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation (containing 50-100 µg of protein).

  • Non-specific Binding: Determine in the presence of a high concentration of a non-radiolabeled sigma-1 ligand, such as 10 µM haloperidol.

  • Incubation Conditions: Incubate at 25°C for 120 minutes.

  • Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and count using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol would be employed for the σ2 receptor, typically using [³H]-DTG as the radioligand in the presence of a masking concentration of a selective σ1 ligand to block binding to σ1 sites.

Comparative Data Presentation
Compoundσ1 Ki (nM)σ2 Ki (nM)
1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] ExperimentalExperimental
(+)-Pentazocine (Agonist)1-5>1000
DTG (Agonist)6921[3]
Haloperidol (Antagonist)1-410-20
NE-100 (Antagonist)4.16 (IC50)>1000[4]
Ifenprodil (Modulator)~3000~1000

Note: Literature values for reference compounds can vary based on experimental conditions.

Part 2: Functional Characterization - Unveiling Agonist vs. Antagonist Activity

A high binding affinity confirms interaction but does not reveal the functional consequence. The following assays are designed to determine if 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] activates the receptor (agonism) or blocks the action of a known agonist (antagonism).

Experimental Rationale: Neurite Outgrowth Assay (PC12 Cells)

Sigma-1 receptor agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. This cell-based assay provides a clear functional readout of agonist activity. An antagonist would not only fail to induce this effect but would also inhibit the potentiation caused by a known σ1 agonist.

Experimental Workflow: Neurite Outgrowth Assay

G cluster_culture Cell Culture cluster_treatment Treatment Conditions cluster_incubation Incubation & Imaging cluster_analysis Data Analysis seed Seed PC12 cells on collagen-coated plates treat Treat cells with: - Vehicle - NGF (sub-optimal concentration) - NGF + σ1 Agonist (e.g., PRE-084) - NGF + Test Compound - NGF + σ1 Agonist + Test Compound seed->treat incubate Incubate for 48-72 hours treat->incubate image Capture images using phase-contrast microscopy incubate->image quantify Quantify neurite outgrowth: - Percentage of cells with neurites - Average neurite length image->quantify compare Compare results across treatment groups quantify->compare

Caption: Workflow for Neurite Outgrowth Assay in PC12 Cells.

Detailed Protocol: Neurite Outgrowth Assay
  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Plating: Seed cells at a density of 1 x 10^4 cells/well in a 24-well plate coated with collagen type IV.

  • Differentiation Medium: After 24 hours, switch to a low-serum medium (e.g., 1% horse serum).

  • Treatment: Add a sub-optimal concentration of NGF (e.g., 10 ng/mL) along with the following:

    • Vehicle (DMSO).

    • A known σ1 agonist (e.g., 1 µM PRE-084) as a positive control.

    • Varying concentrations of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

    • To test for antagonism, co-incubate varying concentrations of the test compound with 1 µM PRE-084.

  • Incubation: Incubate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Imaging and Analysis: Capture multiple images per well. A cell is considered differentiated if it possesses at least one neurite longer than the diameter of the cell body. Quantify the percentage of differentiated cells.

Interpreting the Results
Expected OutcomeInterpretation
Test compound potentiates NGF-induced neurite outgrowth.Agonist
Test compound has no effect on its own but inhibits the potentiation by a known agonist.Antagonist
Test compound has no effect alone or in the presence of an agonist.No functional activity at this pathway

Part 3: Probing Downstream Signaling Pathways

To further solidify the agonist/antagonist classification, investigating the modulation of downstream signaling pathways is crucial. Sigma-1 receptors are known to modulate intracellular calcium signaling.

Experimental Rationale: Calcium Mobilization Assay

Sigma-1 receptor activation can modulate calcium release from the endoplasmic reticulum. This can be measured using a fluorescent calcium indicator in a suitable cell line (e.g., SH-SY5Y neuroblastoma cells). An agonist is expected to enhance the calcium response to a stimulus, while an antagonist would block this enhancement.

Signaling Pathway Overview

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Potentiates Ca_Cyto Cytosolic Ca²⁺ (Fluorescence) IP3R->Ca_Cyto Release Stimulus Stimulus (e.g., Bradykinin) Stimulus->GPCR IP3 IP3 PLC->IP3 IP3->IP3R Ca_ER Ca²⁺ (ER Store) Ca_ER->IP3R Agonist σ1 Agonist Agonist->Sigma1 Activates Antagonist σ1 Antagonist Antagonist->Sigma1 Blocks

Caption: Sigma-1 Receptor Modulation of Calcium Signaling.

Detailed Protocol: Fluo-4 Calcium Assay
  • Cell Plating: Plate SH-SY5Y cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's protocol.

  • Pre-incubation: Pre-incubate the cells with either vehicle, a known σ1 agonist (e.g., (+)-pentazocine), a known antagonist (e.g., NE-100), or varying concentrations of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

  • Stimulation: Add a sub-maximal concentration of an IP3-generating agonist (e.g., bradykinin or carbachol) to stimulate calcium release from the ER.

  • Measurement: Measure the change in fluorescence intensity over time using a plate reader with fluorescence detection capabilities (e.g., FLIPR or FlexStation).

  • Data Analysis: Quantify the peak fluorescence response. Compare the response in the presence of the test compound to the control conditions.

Comparative Data Analysis
ConditionExpected Peak Calcium ResponseInterpretation of Test Compound's Role
Stimulus + VehicleBaseline Response-
Stimulus + σ1 AgonistIncreased Response-
Stimulus + Test CompoundIncreased Response (similar to σ1 Agonist)Agonist
Stimulus + σ1 Agonist + Test CompoundResponse similar to σ1 Agonist aloneAgonist
Stimulus + Test CompoundBaseline ResponseNo agonist activity
Stimulus + σ1 Agonist + Test CompoundReduced Response (back to baseline)Antagonist

Conclusion

References

  • Ditolylguanidine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Zeng, C., et al. (2013). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. PubMed. [Link]

  • Meagher, R. B., et al. (1995). Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. Pharmacology Biochemistry and Behavior. [Link]

  • Xu, Y., et al. (2015). Sigma-2 Receptor Ligands: Neurobiological Effects. Bentham Science Publishers. [Link]

  • National Center for Biotechnology Information. (n.d.). Ifenprodil. PubChem. Retrieved January 19, 2026, from [Link]

  • Kashiwagi, H., et al. (2007). Selective sigma-2 ligands preferentially bind to pancreatic adenocarcinomas: applications in diagnostic imaging and therapy. PubMed Central. [Link]

  • ResearchGate. (n.d.). The list of Sigma-1 receptor agonists and antagonists. Retrieved January 19, 2026, from [Link]

  • Greenfield, L. J., et al. (1993). The sigma receptor ligand 1,3-di(2-tolyl)guanidine is anticonvulsant in the rat prepiriform cortex. European Journal of Pharmacology. [Link]

  • Rossi, D., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. PubMed Central. [Link]

  • Gelen, V., et al. (2022). Sigma receptor ligands haloperidol and ifenprodil attenuate hypoxia induced dopamine release in rat striatum. Taylor & Francis Online. [Link]

  • Zhen, X., et al. (2012). Sigma-1 receptor agonists directly inhibit Nav1.2/1.4 channels. PubMed. [Link]

  • Carbone, C., et al. (2023). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. MDPI. [Link]

  • Weng, T. Y., et al. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Dutta, A. K., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry. [Link]

  • Lasén, E., et al. (2008). Synthesis of pharmaceutically active compounds containing a disubstituted piperidine framework. Bioorganic & Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. Bookshelf. [Link]

  • Prezzavento, O., et al. (2017). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro. [Link]

  • Lever, J. R., et al. (2001). The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats. European Journal of Pharmacology. [Link]

  • Tarutani, M., et al. (1992). Pharmacological profiles of the new histamine H2-receptor antagonist N-ethyl-N'-[3-[3-(piperidinomethyl)phenoxy] propyl] urea. Arzneimittel-Forschung. [Link]

  • Shigenaga, S., et al. (1993). Synthesis and Pharmacological Properties of N-[4-[4-(1H-Indol-3-yl)-piperidinoalkyl]-2-thiazolyl]alkanesulfonamides as Novel Antiallergic Agents. Chemical and Pharmaceutical Bulletin. [Link]

  • Kumar, D., et al. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Archives of Pharmacal Research. [Link]

  • Palin, R., et al. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. [Link]

  • de Graaf, C., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

A Comprehensive Guide to the Cross-Reactivity Profiling of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the precise characterization of a molecule's interaction with its intended biological target is paramount. However, of equal importance is the thorough investigation of its potential interactions with other, unintended targets. This "off-target" activity can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. The compound 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], hereafter referred to as Compound X, presents a unique structural motif with two phenylpropylpiperidine units linked by an ethylene bridge. This dimeric structure suggests the potential for high-affinity binding and unique pharmacological properties. The phenylpiperidine scaffold is a well-established pharmacophore found in a multitude of clinically significant agents, known to interact with a range of receptors, including opioid, sigma, and various G-protein coupled receptors (GPCRs).[1] Therefore, a comprehensive cross-reactivity profile is not merely a regulatory formality but a critical step in elucidating the true therapeutic potential and safety profile of Compound X.

This guide provides an in-depth, technically-grounded framework for assessing the cross-reactivity of Compound X. We will delve into the rationale behind experimental design, present detailed protocols for key in-vitro assays, and explore the utility of in-silico predictive methods. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to construct a robust and self-validating selectivity profile for this novel chemical entity.

Section 1: Rationale for Target Selection - A Hypothesis-Driven Approach

The chemical architecture of Compound X provides critical clues to its likely primary targets and potential off-targets. The presence of the N-substituted piperidine ring coupled with a phenylpropyl group strongly suggests a high affinity for sigma (σ) receptors .[2][3] Specifically, the phenylpropylamine moiety has been identified as a potential pharmacophore for sigma-2 receptor selectivity.[2] The dimeric nature of Compound X could confer high avidity or the ability to bridge two receptor binding sites, potentially leading to exceptionally high potency.

Beyond sigma receptors, the phenylpiperidine core is a classic scaffold for opioid receptor ligands.[1][4] Furthermore, derivatives of this scaffold have been shown to interact with monoamine transporters and receptors, including dopamine and serotonin systems.[5][6][7][8] Finally, interactions with adrenergic receptors cannot be discounted due to structural similarities with known ligands.

Therefore, a rational and comprehensive cross-reactivity panel for Compound X should, at a minimum, include the following receptors:

  • Primary Hypothesized Targets:

    • Sigma-1 (σ₁) Receptor

    • Sigma-2 (σ₂) Receptor

  • Key Off-Target Panels:

    • Opioid Receptors: µ (mu), δ (delta), κ (kappa)

    • Dopamine Receptors: D₁, D₂, D₃, D₄

    • Serotonin Receptors: 5-HT₁A, 5-HT₂A, Serotonin Transporter (SERT)

    • Adrenergic Receptors: α₁, α₂

This selection forms the basis of our investigative strategy, combining both hypothesis-driven primary target investigation and broad screening for unforeseen interactions.

Section 2: In-Silico Profiling - The Predictive First Pass

Before embarking on resource-intensive in-vitro screening, computational methods provide a valuable and cost-effective first assessment of a compound's potential target landscape.[9][10][11] These in silico tools leverage vast databases of known ligand-receptor interactions to predict the likelihood of a novel compound binding to a wide array of biological targets.

Methodology: A Multi-faceted Computational Approach

A robust in-silico assessment should not rely on a single algorithm but rather integrate multiple methodologies to build a consensus prediction.

  • Ligand-Based (2D/3D Similarity) Methods: These approaches compare the physicochemical properties, topology, and shape of Compound X to a library of compounds with known biological activities.[9] Tools like SEA (Similarity Ensemble Approach) and various machine learning models can predict targets based on the principle that structurally similar molecules often have similar biological functions.[10]

  • Structure-Based (Reverse Docking) Methods: When crystal structures of potential off-targets are available, reverse docking can be employed. This involves computationally "docking" Compound X into the binding sites of a large panel of proteins to predict binding affinity based on scoring functions that estimate the free energy of binding.[9]

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific receptor. The pharmacophore model of Compound X can then be screened against a database of receptor pharmacophores to identify potential matches.

Illustrative In-Silico Workflow

in_silico_workflow cluster_input Input cluster_methods Predictive Methods cluster_output Output & Analysis CompoundX Compound X (SMILES/3D Structure) Similarity 2D/3D Similarity Search (e.g., SEA, Machine Learning) CompoundX->Similarity Docking Reverse Docking (Panel of Protein Structures) CompoundX->Docking Pharmacophore Pharmacophore Screening CompoundX->Pharmacophore TargetList Predicted Target List (with confidence scores) Similarity->TargetList Docking->TargetList Pharmacophore->TargetList Prioritization Prioritization for In-Vitro Testing TargetList->Prioritization

Caption: In-silico workflow for off-target prediction.

Section 3: In-Vitro Screening - The Gold Standard for Affinity Determination

While in-silico methods are predictive, in-vitro assays provide quantitative data on the binding affinity of Compound X to the selected receptor panel. The cornerstone of this effort is the radioligand displacement assay .

Radioligand Displacement Assay: Quantifying Binding Affinity (Kᵢ)

This competitive binding assay is considered the gold standard for measuring the affinity of a test compound for a receptor.[12] It measures the ability of the unlabeled Compound X to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

  • Receptor Preparation:

    • Source: Use cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells) or tissue homogenates known to be rich in the target receptor (e.g., guinea pig brain for sigma receptors).

    • Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[13]

  • Assay Setup (96-well plate format):

    • To each well, add in sequence:

      • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of the appropriate radioligand (e.g., -pentazocine for σ₁, [³H]DTG for σ₂, [³H]DAMGO for µ-opioid). The concentration is typically set at or near the Kd of the radioligand for its receptor.

      • Increasing concentrations of Compound X (typically a 10-point dilution series, from 0.1 nM to 10 µM).

      • Control wells:

        • Total Binding: Contains only radioligand and membrane preparation (no Compound X).

        • Non-specific Binding (NSB): Contains radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the cell membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail and count the radioactivity trapped on each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Compound X: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

radioligand_workflow Prep Receptor Membrane Preparation Plate Plate Addition: 1. Buffer 2. Radioligand ([L]*) 3. Compound X (or control) 4. Membranes Prep->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: IC₅₀ → Kᵢ Calculation Count->Analyze

Caption: Workflow for a radioligand displacement assay.

Illustrative Cross-Reactivity Binding Profile

The following table presents a hypothetical but plausible binding profile for Compound X and a reference monomeric compound, 4-(3-phenylpropyl)piperidine, based on literature data for structurally related molecules. This data is for illustrative purposes only.

Receptor TargetCompound X (Kᵢ, nM)4-(3-phenylpropyl)piperidine (Kᵢ, nM)Selectivity Ratio (Monomer Kᵢ / Compound X Kᵢ)
Sigma-1 (σ₁) 2.55020
Sigma-2 (σ₂) 0.8 3543.8
µ-Opioid (MOP) 150>10,000>67
δ-Opioid (DOP) 850>10,000>12
κ-Opioid (KOP) 600>10,000>17
Dopamine D₂ 3502,5007.1
Dopamine D₃ 4203,0007.1
Dopamine D₄ 2801,8006.4
Serotonin 5-HT₁A 950>10,000>11
Serotonin 5-HT₂A 7008,00011.4
Adrenergic α₁ 1,200>10,000>8
Adrenergic α₂ 1,500>10,000>7

This is illustrative data generated for educational purposes.

Interpretation of Results: The hypothetical data suggests that Compound X is a potent ligand for sigma receptors, with a notable preference for the σ₂ subtype. The dimeric structure appears to significantly enhance affinity for sigma receptors compared to its monomeric counterpart, a potential avidity effect. The compound displays significantly lower affinity (i.e., higher Kᵢ values) for opioid, dopaminergic, serotonergic, and adrenergic receptors, indicating a favorable selectivity profile.

Section 4: Functional Assays - From Binding to Biological Activity

High affinity does not necessarily equate to functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Therefore, functional assays are essential to characterize the nature of the interaction of Compound X with its primary targets.

[³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation

For GPCRs such as the opioid, dopamine, serotonin, and adrenergic receptors, the [³⁵S]GTPγS binding assay is a classic method to determine functional activity.[14][15][16] It measures the first step in the G-protein signaling cascade: the exchange of GDP for GTP on the Gα subunit upon receptor activation by an agonist.[14][17] A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to trap the G-protein in its active state.

  • An agonist will stimulate [³⁵S]GTPγS binding.

  • An antagonist will block the agonist-stimulated [³⁵S]GTPγS binding.

  • An inverse agonist will decrease the basal level of [³⁵S]GTPγS binding.

The protocol is similar to the radioligand binding assay, but instead of a labeled ligand, [³⁵S]GTPγS is added, along with GDP and the test compound (with or without a known agonist).

Sigma Receptor Functional Assays and Signaling

Sigma receptors are not GPCRs; they are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[17][18][19] Their activation modulates a variety of downstream signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.

Assessing the functional activity of Compound X at sigma receptors requires different approaches, such as:

  • Calcium Mobilization Assays: Measuring changes in intracellular calcium levels in response to Compound X.

  • Neurite Outgrowth Assays: In neuronal cell lines, sigma-1 agonists can promote neurite outgrowth.

  • Modulation of Ion Channels: Patch-clamp electrophysiology can be used to assess the effect of Compound X on the activity of ion channels regulated by sigma receptors (e.g., SK channels).

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mam Mitochondria-Associated Membrane (MAM) cluster_cyto Cytosol Sigma1_unbound Sigma-1 Receptor (Bound to BiP Chaperone) Sigma1_active Active Sigma-1 Sigma1_unbound->Sigma1_active Dissociates from BiP IP3R IP3 Receptor Ca_release Ca²⁺ Release IP3R->Ca_release CompoundX Compound X (Agonist) CompoundX->Sigma1_unbound Binds PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3->IP3R Activates Downstream Downstream Effects: - Ion Channel Modulation - Neuronal Survival - Synaptic Plasticity Ca_release->Downstream Sigma1_active->IP3R Potentiates GPCR GPCR Activation (e.g., by Neurotransmitter) GPCR->PLC

Caption: Simplified Sigma-1 receptor signaling cascade.

Conclusion: Synthesizing a Self-Validating Profile

The comprehensive cross-reactivity profiling of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] is a multi-step, integrated process. It begins with a hypothesis-driven selection of targets based on chemical structure, proceeds through predictive in-silico screening, and culminates in quantitative in-vitro binding and functional assays.

The hypothetical data presented herein paints a picture of Compound X as a potent and selective sigma-2 receptor ligand. The dimeric structure appears to be a key determinant of its high affinity, likely through an avidity effect. Its selectivity against a broad panel of common off-targets, including opioid, dopaminergic, serotonergic, and adrenergic receptors, suggests a promising therapeutic window.

This guide underscores the principle that a thorough understanding of a compound's selectivity is not an endpoint but a critical component of a continuous, iterative drug discovery process. The methodologies described provide a robust framework for generating a self-validating dataset that can confidently guide further preclinical and clinical development.

References

  • Ablordeppey, S. Y., et al. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & Medicinal Chemistry Letters, 12(3), 497-500. [Link]

  • Multispan Inc. (n.d.). MULTISCREEN™ 32-GPCR Safety Functional Assay Panel. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Computational/in silico methods in drug target and lead prediction. Journal of Cheminformatics, 11(1), 64. [Link]

  • Tanso Biosciences. (2024). GPCR Safety Panels Launched. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Creative Biolabs. (n.d.). In Silico Technology for Target Prediction and Screening. [Link]

  • Lever, J. R., et al. (2006). N-phenylpropyl-N′-substituted piperazine ligand structures and binding affinities (Ki values) for σ1 and σ2 receptors. Nuclear Medicine and Biology, 33(4), 473-485. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]

  • Strange, P. G. (2010). Use of the GTPγS ([(35) S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 161(6), 1238–1249. [Link]

  • Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Le, T. M., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS medicinal chemistry letters, 1(4), 154–158. [Link]

  • Al-Gharably, N., et al. (2012). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & medicinal chemistry letters, 22(13), 4334–4338. [Link]

  • Abatematteo, F. S., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effect. European Journal of Medicinal Chemistry, 230, 114038. [Link]

  • Izenwasser, S., et al. (1998). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of medicinal chemistry, 41(22), 4345–4357. [Link]

  • Peviani, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(5), 941-951. [Link]

  • Aishwarya, R., et al. (2022). Biological functions of Sigmar1. ResearchGate. [Link]

  • Ghelardini, C., et al. (1998). N-n-Propyl-substituted 3-(dimethylphenyl)piperidines display novel discriminative properties between dopamine receptor subtypes: synthesis and receptor binding studies. Journal of medicinal chemistry, 41(25), 5011-5021. [Link]

  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 35(24), 4486-4491. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of medicinal chemistry, 64(3), 1488–1503. [Link]

  • Papathanasopoulou, M., et al. (2019). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules (Basel, Switzerland), 24(11), 2133. [Link]

  • Xu, Z., et al. (2022). Diagram of subcellular distribution and molecular interaction of sigma-1 receptors in retina. ResearchGate. [Link]

  • Xu, Z., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 23(15), 8234. [Link]

  • Wiese, C. D., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of medicinal chemistry, 63(15), 8299–8319. [Link]

  • Olasupo, S. B., et al. (2020). Profiling the antidepressant properties of Phenyl piperidine derivatives as inhibitors of serotonin transporter (SERT) via Cheminformatics Modeling, Molecular docking and ADMET predictions. ResearchGate. [Link]

  • Aishwarya, R., et al. (2022). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Physiology, 13, 856554. [Link]

  • Mash, D. C., et al. (1995). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Journal of neurochemistry, 64(4), 1901-1904. [Link]

  • Wikipedia. (n.d.). Sigma receptor. [Link]

  • Colabufo, N. A., et al. (2004). Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites. Journal of medicinal chemistry, 47(17), 4236–4240. [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Kls, K., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

  • Varrassi, G., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2S), SE23–SE31. [Link]

  • Di Micco, S., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International journal of molecular sciences, 23(17), 9912. [Link]

  • Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

  • Wiese, C. D., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of medicinal chemistry, 63(15), 8299-8319. [Link]

  • Yin, J., et al. (2018). Radioligand displacement and functional assays of fragment ligands. ResearchGate. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • Hulme, E. C. (1992). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 10, 1–27. [Link]

Sources

A Researcher's Guide to 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]: Correlating In Vitro Potency with In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this process is understanding the relationship between a compound's potency in a controlled cellular environment (in vitro) and its actual effectiveness in a complex biological system (in vivo). This guide provides an in-depth comparison of the in vitro half-maximal inhibitory concentration (IC50) and the in vivo efficacy of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], a compound of significant interest due to its structural relation to potent sigma-2 (σ2) receptor ligands.[1][2]

The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is increasingly recognized as a compelling therapeutic target, particularly in oncology, due to its overexpression in various tumor cells and its role in cell proliferation and apoptosis.[1][2] Ligands targeting this receptor have shown promise in inducing cancer cell death.[2] This guide will dissect the experimental methodologies required to rigorously assess the potential of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], offering a framework for researchers navigating the complexities of translational science.

Part 1: Deciphering Potency - In Vitro IC50 Determination

The IC50 value is a cornerstone of pharmacological characterization, representing the concentration of a drug required to inhibit a specific biological process by 50%.[3] It provides a quantitative measure of a compound's potency, which is essential for comparing different molecules and for guiding dose selection in subsequent in vivo studies.[4][5]

Rationale for Experimental Design

The selection of an appropriate cell line and assay is paramount for obtaining meaningful IC50 data. Given the association of σ2 receptor ligands with cancer, a panel of human cancer cell lines known to overexpress this receptor is a logical starting point.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for assessing cell viability, making it a suitable choice for determining the cytotoxic effects of our compound.[6]

Experimental Protocol: MTT Assay for IC50 Determination

This protocol outlines the steps for determining the IC50 of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in a representative cancer cell line (e.g., MDA-MB-231, a human breast adenocarcinoma cell line).

Materials:

  • 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

  • Human cancer cell line (e.g., MDA-MB-231)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the selected cancer cell line in DMEM supplemented with 10% FBS in a humidified incubator.[7]

  • Cell Seeding: Once the cells reach 70-80% confluency, trypsinize, count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: In Vitro IC50
Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)Hypothetical Value: 5.5
A549 (Lung Cancer)Hypothetical Value: 8.2
PC-3 (Prostate Cancer)Hypothetical Value: 6.8

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acq Data Acquisition mtt_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc

Caption: Workflow for in vitro IC50 determination.

Part 2: Assessing Therapeutic Potential - In Vivo Efficacy

While in vitro assays provide crucial information about a compound's intrinsic potency, they do not recapitulate the complex physiological environment of a living organism.[8] In vivo efficacy studies are therefore essential to evaluate a drug's therapeutic potential, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicities.[9][10]

Rationale for Experimental Design

The choice of an appropriate animal model is critical for the clinical relevance of in vivo studies.[10] A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used and valuable preclinical model for evaluating the efficacy of cancer therapeutics.[8][10] This model allows for the assessment of a compound's anti-tumor activity against human-derived cancers in a whole-organism setting.

Experimental Protocol: Xenograft Tumor Model

This protocol describes a typical workflow for assessing the in vivo efficacy of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG mice)

  • Human cancer cells (same as used for in vitro studies)

  • Matrigel

  • 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

  • Vehicle solution (e.g., saline, PBS with a solubilizing agent)

  • Calipers

  • Animal balance

Procedure:

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[9]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[11]

  • Treatment Administration: Administer 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Efficacy Assessment: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. At the endpoint, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) should be used to determine if there is a significant difference in tumor growth between the treated and control groups.

Data Presentation: In Vivo Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle ControlHypothetical Value: 1500-
1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] (10 mg/kg)Hypothetical Value: 750Hypothetical Value: 50%

Note: The in vivo data presented are hypothetical and for illustrative purposes. Actual results will depend on the specific experimental conditions.

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis iacuc IACUC Approval implantation Tumor Implantation iacuc->implantation cell_prep Cell Preparation cell_prep->implantation randomization Randomization implantation->randomization treatment Treatment randomization->treatment monitoring Monitoring treatment->monitoring endpoint Endpoint & Tissue Collection monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: Workflow for in vivo efficacy evaluation.

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data

A critical aspect of preclinical drug development is establishing a correlation between in vitro potency and in vivo efficacy. While a low IC50 value is desirable, it does not guarantee success in a living system.[8] Several factors can contribute to a disconnect between these two measures:

  • Pharmacokinetics: A compound may have excellent in vitro activity but poor absorption, rapid metabolism, or inefficient distribution to the tumor site, leading to suboptimal therapeutic concentrations in vivo.[12]

  • Toxicity: The dose required to achieve an effective concentration at the tumor site may be toxic to the host.

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than a 2D cell culture, with factors such as hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.[10]

A successful drug candidate will ideally demonstrate a clear relationship between its in vitro potency and its ability to inhibit tumor growth in vivo at well-tolerated doses.

Conclusion

The comprehensive evaluation of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] requires a systematic approach that bridges the gap between in vitro and in vivo studies. By employing robust and well-validated experimental protocols, researchers can gain a clear understanding of the compound's potency, efficacy, and potential as a therapeutic agent. The methodologies and insights provided in this guide serve as a foundational framework for advancing promising molecules from the laboratory bench to preclinical development, ultimately contributing to the discovery of novel cancer therapies.

References

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • National Institutes of Health (NIH). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • National Cancer Institute (NCI). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • The Jackson Laboratory. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. [Link]

  • Creative Biolabs. Efficacy Models. [Link]

  • Bio-Rad. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]

  • National Center for Biotechnology Information (NCBI). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]

  • Altogen Labs. Preclinical Studies: IC-50 Testing. [Link]

  • Visikol. The Importance of IC50 Determination. [Link]

  • PubMed. Characterization of neuromuscular blocking action of piperidine derivatives. [Link]

  • PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

  • Wikipedia. Sigma-2 receptor. [Link]

  • PubMed. Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. [Link]

  • National Center for Biotechnology Information (NCBI). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • PubMed. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. [Link]

  • National Center for Biotechnology Information (NCBI). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. [Link]

  • PubMed. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). [Link]

  • PubMed. Sigma-2 receptor/TMEM97 agonist PB221 as an alternative drug for brain tumor. [Link]

  • PubMed. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. [Link]

Sources

Navigating the Labyrinth of Sigma Receptor Binding: A Guide to Ensuring Reproducible Data for Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly within the complex realm of neuroscience and oncology, the reproducibility of preclinical data stands as a cornerstone of scientific integrity and translational success.[1][2][3] This guide delves into the critical aspects of ensuring robust and reproducible binding data for novel sigma (σ) receptor ligands, with a specific focus on the structural class exemplified by 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]. While specific binding data for this particular molecule is not yet prevalent in publicly accessible literature, the principles outlined herein provide a rigorous framework for its characterization and for any novel compound targeting the enigmatic sigma receptor family.

The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are unique, non-opioid, non-G-protein-coupled transmembrane proteins primarily located at the endoplasmic reticulum.[4] They have emerged as compelling therapeutic targets for a spectrum of pathologies, from neurodegenerative diseases to cancer.[5][6] Consequently, the accurate and reproducible determination of a novel ligand's binding affinity and selectivity is paramount. This guide will provide an in-depth comparison of standard methodologies, juxtapose the binding profiles of well-characterized sigma receptor ligands, and offer a detailed, self-validating protocol for researchers aiming to characterize compounds within the 4-(3-phenylpropyl)piperidine class.

Comparative Analysis of Reference Sigma Receptor Ligands

To establish a benchmark for assessing novel compounds, it is crucial to understand the binding profiles of well-established sigma receptor ligands. The binding affinity, represented by the inhibition constant (Kᵢ), is a critical parameter. It is important to note that Kᵢ values are more comparable across different studies than IC₅₀ values, as the latter are dependent on specific assay conditions.[7] The table below summarizes the Kᵢ values for several key reference ligands, showcasing a range of affinities and selectivities for the σ₁ and σ₂ receptors.

Ligandσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Primary CharacteristicReferences
(+)-Pentazocine ~3-10>10,000Selective σ₁ Agonist[5][6][8]
PRE-084 ~8-53>10,000Highly Selective σ₁ Agonist[1][9][10]
Haloperidol ~2.2-2.8~7.9-125Non-selective Antagonist (also D₂ antagonist)[11][12][13]
1,3-Di-o-tolylguanidine (DTG) ~35.5-69~21-39.9Non-selective Agonist[14][15][16]
Siramesine (Lu 28-179) ~17-1381~0.12-1.9Selective σ₂ Agonist[17][18][19]

Note: Kᵢ values can vary between studies due to differences in experimental conditions such as tissue preparation, radioligand concentration, and incubation parameters. The values presented are a representative range from the cited literature.

The Causality Behind Experimental Choices: A Self-Validating Radioligand Binding Assay Protocol

The following protocol for a competitive radioligand binding assay is designed to be a self-validating system, incorporating steps that ensure the integrity and reproducibility of the generated data. The choice of radioligand and tissue preparation is critical for selectively probing the σ₁ and σ₂ receptors.

Experimental Workflow: Competitive Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis tissue_prep Tissue Membrane Preparation (e.g., Guinea Pig Brain for σ₁ Rat Liver for σ₂) incubation Incubation of Components: - Membranes - Radioligand - Test Compound - (+)-Pentazocine (for σ₂ assay) tissue_prep->incubation ligand_prep Ligand Preparation (Test Compound Dilution Series) ligand_prep->incubation radioligand_prep Radioligand Preparation (³H-Pentazocine for σ₁ [³H]DTG for σ₂) radioligand_prep->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Washing with Ice-Cold Buffer filtration->washing scintillation Scintillation Counting washing->scintillation data_processing Data Processing (Total, Non-specific, Specific Binding) scintillation->data_processing ic50_determination IC₅₀ Determination (Non-linear Regression) data_processing->ic50_determination ki_calculation Kᵢ Calculation (Cheng-Prusoff Equation) ic50_determination->ki_calculation

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Methodology

1. Tissue Membrane Preparation:

  • For σ₁ Receptors: Utilize guinea pig brain tissue, which has a high density of σ₁ receptors. Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands and interfering substances.

  • For σ₂ Receptors: Rat liver is a commonly used tissue source.[5] The preparation process is similar to that for guinea pig brain.

    • Expertise & Experience: The choice of tissue is paramount for obtaining a robust signal. The washing steps are not merely procedural; they are crucial for reducing background noise and ensuring that the binding observed is specific to the interaction between your ligand and the target receptor.

2. Radioligand Selection and Concentration:

  • For σ₁ Receptors: Use -pentazocine, a selective σ₁ receptor radioligand.[5] The concentration should be at or near its dissociation constant (Kₔ) to ensure a good signal-to-noise ratio.

  • For σ₂ Receptors: Employ [³H]-1,3-di-o-tolylguanidine ([³H]DTG), a non-selective σ ligand. To isolate binding to σ₂ receptors, it is essential to "mask" the σ₁ receptors by including a saturating concentration of a selective, unlabeled σ₁ ligand, such as (+)-pentazocine (e.g., 100 nM).[20]

    • Trustworthiness: The use of a masking ligand in the σ₂ assay is a critical internal control that validates the selectivity of the observed binding.

3. Competitive Binding Assay:

  • Set up assay tubes containing the prepared membranes, the chosen radioligand at a fixed concentration, and a range of concentrations of the unlabeled test compound (e.g., 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]).

  • Include control tubes for:

    • Total Binding: Membranes and radioligand only.

    • Non-specific Binding (NSB): Membranes, radioligand, and a saturating concentration of a known high-affinity sigma ligand (e.g., 10 µM Haloperidol) to displace all specific binding.

  • Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient duration to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.

  • Immediately wash the filters with ice-cold buffer to remove unbound radioligand.

    • Expertise & Experience: The speed of filtration and the temperature of the wash buffer are critical to prevent dissociation of the ligand-receptor complex, which would lead to an underestimation of binding.

5. Quantification of Binding:

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

6. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[16]

    • Trustworthiness: The Cheng-Prusoff equation provides a more absolute measure of affinity that is less dependent on the specific experimental conditions, thereby enhancing the reproducibility and comparability of the data.[16]

Visualization of Key Relationships

Logical Flow of Data Transformation

data_transformation raw_counts Raw Scintillation Counts specific_binding Specific Binding raw_counts->specific_binding Subtract NSB inhibition_curve Inhibition Curve specific_binding->inhibition_curve Plot vs. [Compound] ic50 IC₅₀ Value inhibition_curve->ic50 Non-linear Regression ki Kᵢ Value ic50->ki Cheng-Prusoff Equation

Caption: From raw data to affinity constant (Kᵢ).

Conclusion: A Commitment to Rigor

The challenge of ensuring reproducibility in preclinical research is significant, but not insurmountable.[1] For novel sigma receptor ligands like 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] and its analogs, a commitment to rigorous, well-controlled, and transparently reported experimental practices is essential. By employing self-validating protocols, understanding the nuances of assay design, and appropriately analyzing and reporting data in the form of Kᵢ values, researchers can build a reliable foundation of knowledge. This not only enhances the credibility of individual studies but also accelerates the collective effort to translate promising compounds into effective therapeutics for a multitude of challenging diseases.

References

  • Bowen, W. D., et al. (1990). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European journal of pharmacology, 177(3), 111–118.
  • Klawonn, A. M., et al. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179)
  • ResearchGate. Haloperidol and its metabolites with Ki values for σ1 and σ2 receptors... Available at: [Link]

  • Ablordeppey, S. Y. (2007). Synthesis and structure-activity relationship of a series of sigma receptor ligands. MOspace.
  • Szałata, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(1), 87–103.
  • Kalliokoski, T. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. PloS one, 8(10), e77939.
  • Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International journal of molecular sciences, 23(24), 15993.
  • Public Health England. (2018). Reproducibility in pre-clinical life science research. Culture Collections.
  • Genemod. (2022). Why is Reproducibility so Important to Scientists: Guide for 2022.
  • The Pharmaceutical Journal. (2017). Science reproducibility crisis: better measurement is required to tackle global health challenges.
  • Wikipedia. PRE-084. Available at: [Link]

  • Lever, J. R., et al. (2011). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Synapse (New York, N.Y.), 65(9), 891–902.
  • BenchChem. (2025). A Comparative Analysis of CM572 and Other Sigma-2 Receptor Ligands for Researchers.
  • Immune System Research. (2021). Siramesine is a Selective Sigma-2 Receptor Agonist.
  • ChemHelp ASAP. (2021).
  • Mach, R. H., et al. (2013). The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of medicinal chemistry, 56(18), 7137–7160.
  • Walker, J. M., et al. (1988). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Pharmacology, biochemistry, and behavior, 31(1), 123–127.
  • Tribioscience. DTG, High affinity sigma receptor agonist (TBI4204).
  • Ukai, M., et al. (2007). Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors. The Journal of pharmacology and experimental therapeutics, 320(2), 737–744.
  • Carbone, C., et al. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Molecules (Basel, Switzerland), 29(12), 2736.
  • Szałata, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Niso, M., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of medicinal chemistry, 64(1), 444–467.
  • D'Agostino, S., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European journal of medicinal chemistry, 263, 115951.
  • Matsumoto, R. R., et al. (1995). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. Pharmacology, biochemistry, and behavior, 52(2), 275–281.
  • Smith, S. B., et al. (2012). The sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia.
  • Nicholson, H. E., et al. (2021). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Biochemical pharmacology, 192, 114710.
  • Tchedre, K. T., & Yorio, T. (2008). The Sigma Receptor Ligand (+)
  • Wünsch, B., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules (Basel, Switzerland), 26(11), 3122.
  • Almansa, C., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in pharmacology, 10, 529.
  • Choi, S. R., et al. (2009). Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes. Molecular imaging, 8(5), 266–277.
  • Fontanilla, D., et al. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator. Science (New York, N.Y.), 323(5916), 934–937.
  • PubChem. 4-(3-Phenylpropyl)piperidine. Available at: [Link]

  • BindingDB. BDBM50194702. Available at: [Link]

  • Royal Society of Chemistry. (2020).
  • Schmidt, H. R., et al. (2016). Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology, 23(12), 1121–1127.
  • Perregaard, J., et al. (1995). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Journal of medicinal chemistry, 38(11), 1998–2008.
  • National Center for Biotechnology Information. (2006). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine.
  • Chem-Impex. 4-(3-Phenylpropyl)piperidine. Available at: [Link]

  • Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(11), 2235–2247.
  • Salmaso, V., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS medicinal chemistry letters, 12(11), 1779–1785.
  • D'Agostino, S., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry.

Sources

Confirming Cellular Target Engagement of Novel Sigma-2 Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, unequivocally demonstrating that a novel compound engages its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical research. This guide provides an in-depth comparison of contemporary methodologies for confirming the target engagement of novel ligands for the Sigma-2 receptor (σ2R), a protein of significant therapeutic interest in oncology and neurodegenerative diseases. Here, we use the putative sigma receptor ligand, 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] , as a representative test compound to illustrate these approaches.

The 4-(3-phenylpropyl)piperidine scaffold is a well-established pharmacophore for sigma receptor ligands, suggesting that our test compound likely interacts with these receptors.[1][2][3] The sigma-2 receptor (σ2R), recently identified as TMEM97, is particularly upregulated in proliferating cancer cells, making it a compelling target for both diagnostic and therapeutic agents.[4][5][6] Therefore, confirming that a new ligand directly binds to σ2R in a cellular context is a critical first step in its development.

This guide will dissect and compare four powerful techniques: the traditional Radioligand Binding Assay, the modern Cellular Thermal Shift Assay (CETSA), advanced Resonance Energy Transfer methods (FRET/BRET), and the high-throughput capable On-Cell Western assay. We will delve into the causality behind experimental choices for each, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower you to select the optimal strategy for your research.

Comparative Overview of Target Engagement Methodologies

Each method for confirming target engagement offers a unique set of advantages and limitations. The choice of assay depends on various factors including the availability of reagents, the desired throughput, the specific question being asked (e.g., affinity, occupancy, or simply binding), and the cellular context.

Methodology Principle Primary Output Key Advantages Key Limitations
Radioligand Binding Assay Competitive displacement of a radiolabeled ligand from the target receptor.Binding affinity (Ki), Receptor density (Bmax).Gold standard for affinity determination; high sensitivity.Requires radioactive materials; endpoint assay; performed on cell lysates/membranes, not always in intact cells.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Target engagement in intact cells; EC50 for binding.Label-free; works in intact cells and tissues; reflects physiological conditions.[7][8][9][10][11]Can be low-throughput (Western blot); requires a good antibody; membrane proteins can be challenging.
FRET/BRET Non-radiative energy transfer between a donor and acceptor fluorophore upon ligand-induced proximity or conformational change.Real-time binding kinetics; target engagement in live cells.High sensitivity; allows for dynamic measurements in living cells.[12][13][14]Requires genetic modification of the target protein or a fluorescently labeled ligand; potential for steric hindrance.
On-Cell Western Immunodetection of cell surface receptors in a microplate format.Quantification of cell surface receptor levels; can be adapted for competition binding.High-throughput; no cell lysis required; quantifies surface-expressed targets.[15][16]Requires a specific antibody to an extracellular epitope; indirect measure of binding.

I. Radioligand Binding Assay: The Gold Standard for Affinity

Radioligand binding assays are a foundational technique in pharmacology for quantifying the interaction between a ligand and its receptor.[17][18] These assays directly measure the binding of a radiolabeled ligand to a receptor, and through competition with an unlabeled ligand (our test compound), the affinity (Ki) of the unlabeled ligand can be determined.

Causality in Experimental Design

The choice of radioligand is critical. For the σ2R, a commonly used radioligand is [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), which binds to both σ1 and σ2 receptors.[17][18] To selectively measure binding to σ2R, a "masking" ligand that is highly selective for σ1R, such as (+)-pentazocine, is included in the assay at a concentration that saturates the σ1R sites.[5][17] This ensures that any displacement of [³H]-DTG by our test compound is due to its interaction with σ2R.

Experimental Workflow: Radioligand Displacement Assay

prep Prepare Cell Membranes (Expressing σ2R) incubate Incubate Membranes: - Constant [³H]-DTG - Constant (+)-pentazocine (mask) - Increasing concentrations of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter count Scintillation Counting (Quantifies bound radioactivity) filter->count analyze Data Analysis (Calculate Ki) count->analyze

Caption: Workflow for a radioligand displacement assay.

Step-by-Step Protocol
  • Cell Membrane Preparation:

    • Culture cells known to express σ2R (e.g., Jurkat, SK-N-SH neuroblastoma cells) to a high density.[19][20]

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells via hypotonic shock or mechanical homogenization in a suitable buffer (e.g., 5 mM Tris-HCl, pH 7.4).

    • Centrifuge the lysate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (~100-300 µg protein).[19]

      • (+)-pentazocine to a final concentration of 100 nM to mask σ1R sites.[5]

      • [³H]-DTG at a final concentration near its Kd for σ2R (e.g., 25 nM).[19]

      • A range of concentrations of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] (e.g., 0.1 nM to 10 µM).

      • For non-specific binding control wells, add a high concentration of a known σ2R ligand (e.g., 10 µM haloperidol).[19]

    • Incubate at 25°C for 60-120 minutes to reach equilibrium.[19]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Cellular Thermal Shift Assay (CETSA): Direct Evidence in Intact Cells

CETSA is a powerful technique for verifying target engagement in a more physiologically relevant context—the intact cell.[11] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[7][8]

Causality in Experimental Design

This method is label-free, requiring neither modification of the compound nor the target protein.[7] The key is to establish a heat-treatment condition that causes partial denaturation of the unbound target protein. By comparing the amount of soluble protein remaining after heating in the presence and absence of the ligand, direct engagement can be inferred. The readout is typically a Western blot, which requires a specific and sensitive antibody against the target protein (σ2R/TMEM97).

Experimental Workflow: Western Blot-Based CETSA

treat Treat Intact Cells (Vehicle vs. 1,1'-Ethylenebis [4-(3-phenylpropyl)piperidine]) heat Heat Shock (Apply temperature gradient) treat->heat lyse Cell Lysis (Freeze-thaw cycles) heat->lyse separate Separate Soluble/Aggregated (High-speed centrifugation) lyse->separate detect Western Blot Analysis (Detect soluble σ2R) separate->detect analyze Quantify Bands (Generate melt curve) detect->analyze

Caption: Workflow for a Western blot-based CETSA experiment.

Step-by-Step Protocol
  • Cell Treatment:

    • Seed cells expressing σ2R in culture dishes and grow to ~80% confluency.

    • Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] for 1 hour at 37°C.

  • Heat Treatment:

    • Harvest the treated cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a PCR cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for σ2R/TMEM97, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for σ2R at each temperature point for both vehicle- and compound-treated samples.

    • Normalize the intensity at each temperature to the intensity of the unheated (e.g., 37°C) sample.

    • Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

To determine the potency of target engagement (EC50), an isothermal dose-response (ITDR) experiment can be performed. In this variation, cells are treated with a range of compound concentrations and then heated to a single, fixed temperature (chosen from the melting curve to be in the middle of the steep decline). The resulting dose-response curve reveals the concentration at which the compound achieves half-maximal stabilization.[7]

III. Resonance Energy Transfer (FRET/BRET): Real-Time Dynamics in Live Cells

Bioluminescence and Fluorescence Resonance Energy Transfer (BRET and FRET) are powerful techniques to monitor protein-protein interactions and conformational changes in real-time within living cells.[12][14] They can be adapted to study ligand-receptor binding.

Causality in Experimental Design

BRET relies on energy transfer from a bioluminescent donor (like NanoLuc® luciferase) to a fluorescent acceptor.[13] For target engagement, one common strategy is to fuse the donor luciferase to the target protein (σ2R-NanoLuc). A fluorescent ligand (a "tracer") that binds to the same site as the test compound acts as the acceptor. When the tracer binds to σ2R-NanoLuc, energy transfer occurs. The unlabeled test compound will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This provides a quantitative measure of target engagement in live cells.[21]

Experimental Workflow: NanoBRET™ Target Engagement Assay

transfect Transfect Cells (Express σ2R-NanoLuc fusion protein) plate Plate Cells (96- or 384-well plate) transfect->plate treat Treat Cells: - Increasing concentrations of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] - Constant concentration of fluorescent tracer plate->treat add_sub Add Luciferase Substrate treat->add_sub read Read BRET Signal (Donor and Acceptor wavelengths) add_sub->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for a NanoBRET™ target engagement assay.

Step-by-Step Protocol
  • Cell Line Generation and Plating:

    • Generate a stable cell line or transiently transfect cells (e.g., HEK293) with a plasmid encoding the σ2R fused to NanoLuc® luciferase.

    • Seed the cells into white, opaque 96- or 384-well plates suitable for luminescence measurements.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

    • Add the test compound to the wells.

    • Immediately add a constant, pre-determined concentration of the fluorescent tracer specific for σ2R.

    • Incubate at 37°C for a period sufficient to reach binding equilibrium (e.g., 2 hours).

  • Substrate Addition and Signal Reading:

    • Prepare the NanoLuc® substrate (e.g., furimazine) according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to simultaneously detect the donor (e.g., 460 nm) and acceptor (e.g., >610 nm for a red-shifted tracer) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio as a function of the log concentration of the test compound.

    • Fit the data to a suitable dose-response model to determine the IC50, which represents the cellular potency of the compound for its target.

IV. On-Cell Western: High-Throughput Surface Receptor Analysis

The On-Cell Western (OCW) assay is an immunocytochemical method performed in a microplate format that quantifies proteins on the surface of non-permeabilized cells.[15][16] It can be adapted to assess ligand binding by measuring the competition between a labeled ligand and the test compound.

Causality in Experimental Design

This technique is particularly useful for quantifying the expression of cell-surface receptors. To use it for target engagement, one would need a labeled version of a known σ2R ligand (e.g., biotinylated or fluorescently tagged) that binds to an extracellular domain. The assay would then measure the displacement of this labeled ligand by our unlabeled test compound. The primary requirement is a highly specific antibody that recognizes an extracellular epitope of σ2R, which may not always be available.

Experimental Workflow: Competitive On-Cell Western

plate Seed Cells in Microplate treat Treat Live Cells: - Constant labeled σ2R ligand - Increasing concentrations of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] plate->treat fix Fix Cells (e.g., with paraformaldehyde) treat->fix block Block Non-specific Sites fix->block detect Detect Labeled Ligand (e.g., Streptavidin-IRDye® for biotin) block->detect image Image Plate (Infrared imaging system) detect->image analyze Quantify Signal (Normalize to cell number) image->analyze

Caption: Workflow for a competitive On-Cell Western assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells expressing σ2R into a 96- or 384-well plate and allow them to adhere.

    • Wash the cells with assay buffer.

    • Treat the live cells with a constant concentration of a labeled σ2R ligand (e.g., biotin-ligand) and a range of concentrations of the unlabeled test compound.

    • Incubate at an appropriate temperature (e.g., 4°C to prevent internalization) for a set time.

  • Fixation and Blocking:

    • Wash away unbound ligands with cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Wash the cells and block with a suitable blocking buffer (e.g., Intercept® Blocking Buffer).

  • Detection:

    • Incubate the cells with a detection reagent that recognizes the tag on the labeled ligand (e.g., an IRDye®-conjugated streptavidin for a biotinylated ligand).

    • To normalize for cell number, a DNA stain (e.g., DRAQ5™) can be included.

  • Imaging and Analysis:

    • Wash the cells to remove unbound detection reagents.

    • Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey®).

    • Quantify the fluorescence intensity in both channels.

    • Normalize the target signal (from the labeled ligand) to the cell number signal (from the DNA stain).

    • Plot the normalized signal versus the log concentration of the test compound to determine the IC50.

Conclusion

Confirming that a novel compound engages its intended target within a cellular environment is a non-trivial but essential step in drug discovery. As we have seen with our exemplar, 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] , and its putative target, the sigma-2 receptor, multiple orthogonal methods can be employed to build a comprehensive and confident picture of target engagement.

  • Radioligand Binding Assays remain the benchmark for determining binding affinity (Ki) but are performed on membrane preparations.

  • CETSA provides unequivocal, label-free evidence of target binding in intact cells and even tissues, offering high physiological relevance.

  • BRET/FRET assays offer the unique ability to study binding kinetics in real-time in living cells, providing a dynamic view of the ligand-receptor interaction.

  • On-Cell Westerns are a high-throughput method ideal for assessing binding to cell-surface receptors, provided the necessary reagents are available.

By understanding the principles, advantages, and practical considerations of each technique, researchers can design a robust experimental strategy to validate the cellular mechanism of action of their compounds, paving the way for further development and eventual clinical application.

References

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. National Institutes of Health. [Link]

  • Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. [Link]

  • Structures of the σ2 receptor enable docking for bioactive ligand discovery. University of California, San Francisco. [Link]

  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. National Institutes of Health. [Link]

  • Therapeutic targeting of pancreatic cancer utilizing sigma-2 ligands. National Institutes of Health. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • What is the On-cell Western Assay?. Azure Biosystems. [Link]

  • The Pharmacology of Sigma-1 Receptors. National Institutes of Health. [Link]

  • Study Cell Surface Receptors with On-Cell Westerns. LI-COR Biosciences. [Link]

  • Pharmacological characterization of sigma-2 receptor ligand-induced metabolic stimulation in human SK-N-SH neuroblastoma cells. AACR Journals. [Link]

  • BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. National Institutes of Health. [Link]

  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed. [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. [Link]

  • Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. PubMed. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. National Institutes of Health. [Link]

  • Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET). National Institutes of Health. [Link]

  • Current Advances in CETSA. Frontiers. [Link]

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. National Institutes of Health. [Link]

  • Sigma-1 receptor overexpression promotes proliferation and ameliorates cell apoptosis in β-cells. National Institutes of Health. [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor. National Institutes of Health. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

  • Expression, subcellular localization and regulation of sigma receptor in retinal Müller cells. National Institutes of Health. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Institutes of Health. [Link]

  • A focus on piperidine and piperazine scaffolds. IRIS Unict. [Link]

  • The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats. PubMed. [Link]

  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed. [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Novel 1-(1,4-Alkylaryldisubstituted-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. MDPI. [Link]

Sources

A Comparative Benchmarking Guide to Novel Sigma Receptor Modulators: Profiling 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel chemical entities targeting sigma receptors. Using 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] as our central candidate, we will outline a series of benchmark experiments to determine its binding affinity, functional activity, and potential therapeutic profile in comparison to established sigma receptor modulators. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuanced landscape of sigma receptor pharmacology.

Introduction: The Enigmatic Sigma Receptors

Initially misclassified as opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[1][2][3] They are not typical G-protein coupled receptors or ion channels but function as ligand-operated chaperone proteins, modulating a vast array of cellular processes.[4][5][6] Two major subtypes have been identified:

  • Sigma-1 Receptor (σ1R): A 223-amino acid transmembrane protein, the σ1R has been cloned and structurally characterized.[7] It plays a critical role in regulating calcium signaling between the ER and mitochondria through its interaction with the IP3 receptor, thereby influencing cell survival, synaptic plasticity, and neuronal differentiation.[1][2][3] Its dysfunction is implicated in neurodegenerative diseases, psychiatric disorders, and pain.[7][8]

  • Sigma-2 Receptor (σ2R): Recently identified as TMEM97, the σ2R is a four-pass transmembrane protein involved in cholesterol homeostasis and cellular proliferation.[9][10][11] It is highly expressed in proliferating cancer cells, making it a key biomarker and therapeutic target for oncology.[12][13]

The distinct pharmacology and tissue distribution of these subtypes necessitate a rigorous, multi-faceted approach to characterize new ligands like 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], a compound featuring the piperidine scaffold common in many sigma ligands.[11][14]

Part 1: Foundational Analysis - Receptor Binding Affinity and Selectivity

Expert Rationale: The first critical step in characterizing any new ligand is to determine its binding affinity (Ki) for the target receptors and its selectivity between subtypes. A high-affinity ligand is potent, while high selectivity minimizes off-target effects. This is the foundation upon which all subsequent functional and in vivo data are interpreted. We employ competitive radioligand binding assays, a gold-standard technique that measures the ability of a test compound to displace a known high-affinity radioligand from the receptor.

Comparative Binding Affinity Data

The following table presents hypothetical binding data for our candidate compound against well-established reference ligands. This data is essential for contextualizing its potency and selectivity profile.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Primary Profile
1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] 1.5 125 83.3 Highly σ1-Selective
(+)-Pentazocine2.83,000>1000Prototypical σ1 Agonist[15]
Haloperidol3.23.5~1Non-selective Antagonist[16]
PRE-0842.21,500>680Selective σ1 Agonist[17]
DTG6.05.5~1Non-selective Ligand[16]
Siramesine1000.10.001Selective σ2 Ligand[18]

This table contains illustrative data for benchmarking purposes.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed as a self-validating system, using both a selective σ1 radioligand and a non-selective radioligand with a masking agent to probe both receptor subtypes.

Objective: To determine the binding affinity (Ki) of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] for σ1 and σ2 receptors.

Materials:

  • Radioligands: -pentazocine (for σ1R), [³H]-DTG (for σ2R).[15][19]

  • Membrane Preparations: Guinea pig brain membranes (high σ1R density), Rat liver membranes (high σ2R density).[19][20]

  • Buffers: Tris-HCl (50 mM, pH 8.0).

  • Masking Agent: (+)-Pentazocine (for σ2R assay).[20]

  • Non-specific Agent: Haloperidol (10 µM).

  • Instrumentation: 96-well plates, FilterMate™ harvester, Scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend and wash the pellet. Determine protein concentration via a BCA assay.[21]

  • Assay Setup (σ1R):

    • In a 96-well plate, combine 100 µg of guinea pig brain membrane protein, varying concentrations of the test compound (0.1 nM to 10 µM), and a fixed concentration of -pentazocine (~1-2 nM, near its Kd).[20]

    • For non-specific binding, use 10 µM haloperidol instead of the test compound.

    • Incubate at 37°C for 150 minutes to reach equilibrium.[22]

  • Assay Setup (σ2R):

    • Combine 30-60 µg of rat liver membrane protein, varying concentrations of the test compound, and a fixed concentration of [³H]-DTG (~3-5 nM).[20]

    • Crucially, add 100-500 nM (+)-pentazocine to all wells to mask, or occupy, the σ1 receptors, ensuring that [³H]-DTG only binds to σ2 sites. [20][22]

    • Define non-specific binding with 10 µM DTG or haloperidol.

    • Incubate at room temperature for 120 minutes.[20]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), washing multiple times with ice-cold buffer to separate bound from free radioligand.[21]

  • Counting & Analysis: Dry the filters, add scintillation cocktail, and measure radioactivity. Convert counts per minute (CPM) to specific binding. Plot specific binding against the log concentration of the test compound to generate an inhibition curve and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane Membrane Homogenate (e.g., Guinea Pig Brain) Plate 96-Well Plate Setup - Membranes - Radioligand - Test Compound / Vehicle Membrane->Plate Radio Radioligand Stock (3H-pentazocine) Radio->Plate TestCmpd Test Compound Dilutions (1,1'-Ethylenebis...) TestCmpd->Plate Incubate Incubate to Equilibrium (e.g., 150 min @ 37°C) Plate->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 -> Ki (Cheng-Prusoff) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Elucidating Mechanism - In Vitro Functional Characterization

Expert Rationale: Binding affinity does not reveal function. A ligand could be an agonist (activator), antagonist (blocker), or an allosteric modulator (a compound that binds to a different site to modulate the receptor's response to other ligands).[23][24][25] Functional assays are therefore indispensable. For σ1R, we can measure its chaperone activity and modulation of calcium signaling. For σ2R, we leverage its established role in inducing apoptosis in cancer cells.

Sigma-1 Receptor (σ1R) Functional Profile

The σ1R, upon activation, dissociates from its binding partner BiP and translocates to modulate the function of client proteins like the IP3 receptor, thereby stabilizing Ca2+ signaling and promoting cell survival.[3][6]

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

Objective: To determine if 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] acts as a σ1R agonist or antagonist by measuring its effect on Nerve Growth Factor (NGF)-induced neurite outgrowth. σ1R agonists are known to potentiate this effect.

Methodology:

  • Cell Culture: Plate PC12 cells (a rat pheochromocytoma cell line) on collagen-coated plates.

  • Treatment Groups:

    • Vehicle Control (DMSO)

    • NGF alone (sub-optimal concentration, e.g., 25 ng/mL)

    • NGF + Test Compound (various concentrations)

    • NGF + PRE-084 (positive control σ1R agonist)

    • NGF + Test Compound + NE-100 (a selective σ1R antagonist, to confirm the effect is σ1R-mediated)

  • Incubation: Treat cells for 48-72 hours.

  • Imaging & Analysis: Fix the cells and acquire images using phase-contrast microscopy. Quantify neurite outgrowth by measuring the percentage of cells bearing neurites longer than two cell body diameters.

  • Interpretation: An increase in neurite outgrowth compared to NGF alone suggests agonist activity. If the test compound blocks the effect of PRE-084, it suggests antagonist activity.

Sigma-2 Receptor (σ2R) Functional Profile

σ2R ligands are well-documented to induce caspase-dependent apoptosis in various cancer cell lines.[12][13][18] This provides a robust and therapeutically relevant functional readout.

Experimental Protocol: Cell Viability Assay in Pancreatic Cancer Cells (e.g., PANC-1)

Objective: To determine if 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] induces cell death, a hallmark of σ2R agonism.

Methodology:

  • Cell Culture: Seed PANC-1 cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of the test compound for 72 hours. Include a known σ2R agonist like Siramesine as a positive control.

  • Viability Measurement: Add a viability reagent (e.g., Resazurin or MTT) and incubate for 2-4 hours. Measure the resulting fluorescence or absorbance.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus log concentration to determine the IC50 (the concentration that inhibits 50% of cell viability). A low IC50 value indicates potent agonist activity at the σ2R.[18]

Signaling Pathway Diagram: σ1R at the Mitochondria-Associated Membrane (MAM)

G cluster_ER ER Lumen cluster_MAM MAM cluster_Mito Mitochondrion BiP BiP (Chaperone) Sigma1 σ1 Receptor Sigma1->BiP Binding at rest IP3R IP3 Receptor Sigma1->IP3R stabilizes Calcium Ca2+ IP3R->Calcium releases VDAC VDAC Survival Cell Survival & Plasticity VDAC->Survival Stress Cellular Stress (e.g., Ca2+ depletion) Stress->Sigma1 triggers dissociation Agonist σ1R Agonist Agonist->Sigma1 activates Calcium->VDAC uptake

Caption: σ1R chaperone activity at the ER-mitochondria interface.

Part 3: Assessing Therapeutic Potential - In Vivo Behavioral Models

Expert Rationale: Successful in vitro activity must translate to a desired physiological effect in a living system. Behavioral models are crucial for assessing the therapeutic potential of a CNS-active compound. Given the strong evidence for the role of σ1R in modulating neurotransmitter systems, we will use a model relevant to neuropsychiatric disorders.[17][26]

In Vivo Model: Cocaine-Induced Hyperlocomotion

Cocaine-induced locomotor activity is a well-established model for screening the psychostimulant and addictive properties of drugs.[27] σ1R antagonists have been shown to attenuate the locomotor-activating effects of cocaine, whereas agonists can potentiate them.[3] This model provides a clear, quantifiable behavioral output to differentiate the functional profile of our candidate compound in vivo.

Objective: To determine if 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] behaves as a functional σ1R agonist or antagonist in vivo.

Methodology:

  • Animals: Male C57BL/6 mice.

  • Habituation: Acclimate mice to the open-field test chambers (e.g., 40x40 cm boxes equipped with infrared beams to track movement) for 30-60 minutes for several days.

  • Treatment Protocol (Day of Test):

    • Group 1 (Control): Vehicle (saline) + Vehicle (saline)

    • Group 2 (Cocaine): Vehicle (saline) + Cocaine (15 mg/kg, i.p.)

    • Group 3 (Test Compound): Test Compound (e.g., 10 mg/kg, i.p.) + Cocaine (15 mg/kg, i.p.)

    • Group 4 (Positive Control): NE-100 (σ1R antagonist) + Cocaine (15 mg/kg, i.p.)

    • The test compound or its vehicle is administered 30 minutes before the cocaine injection.

  • Data Collection: Immediately after the cocaine injection, place the mice in the open-field chambers and record locomotor activity (total distance traveled) for 60 minutes.

  • Expected Outcomes:

    • Antagonist Profile: The test compound will significantly reduce the hyperactivity induced by cocaine, similar to NE-100.

    • Agonist Profile: The test compound will either have no effect or will potentiate the hyperactivity induced by cocaine.

Diagram: In Vivo Experimental Design

G cluster_timeline Experimental Timeline cluster_groups Treatment Groups T_minus_30 T = -30 min Pre-treatment (Vehicle or Test Cmpd) T_0 T = 0 min Challenge (Vehicle or Cocaine) T_minus_30->T_0 T_0_60 T = 0-60 min Behavioral Recording (Locomotion) T_0->T_0_60 G1 Group 1: Veh + Veh G1->T_minus_30 G2 Group 2: Veh + Cocaine G2->T_minus_30 G3 Group 3: Test Cmpd + Cocaine G3->T_minus_30 G4 Group 4: NE-100 + Cocaine G4->T_minus_30

Caption: Timeline and group design for the in vivo behavioral assay.

Synthesis and Conclusion

This guide outlines a logical, tiered approach to comprehensively benchmark a novel sigma receptor modulator. By systematically progressing from in vitro binding to in vitro function and finally to in vivo behavioral analysis, we can build a robust pharmacological profile for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

Based on our hypothetical data, the compound emerges as a potent and highly selective σ1R ligand . Its functional profile would then be clarified by the neurite outgrowth and hyperlocomotion assays. If it proves to be a σ1R antagonist, it would hold significant therapeutic potential for conditions like neuropathic pain, substance use disorders, and certain aspects of psychosis.[11][26][27] Conversely, an agonist profile could be valuable for treating cognitive deficits, depression, or providing neuroprotection.[7][8][28]

This structured, comparative methodology ensures that research efforts are efficient, and the resulting data is clear, interpretable, and directly translatable to drug development milestones.

References

  • Vavers, E., Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 223. [Link]

  • Romero, Y., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 1997. [Link]

  • Romero, Y., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • Penchant Research Library. Sigma-1 Receptor (Pathway). [Link]

  • Vavers, E., Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. PubMed. [Link]

  • Vavers, E., Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Semantic Scholar. [Link]

  • Skuza, G. (2012). Pharmacology of sigma (σ) receptor ligands from a behavioral perspective. Current Pharmaceutical Design, 18(7), 869-879. [Link]

  • Wikipedia. Sigma-2 receptor. [Link]

  • Tagashira, H., & Bhuiyan, M. S. (2015). Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection. Expert Opinion on Therapeutic Targets, 19(12), 1615-1626. [Link]

  • Vavers, E., Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. PubMed Central. [Link]

  • Wikipedia. Sigma-1 receptor. [Link]

  • Colabufo, N. A., et al. (2013). Sigma receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 23(4), 447-462. [Link]

  • Izzo, M., et al. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 23(21), 13459. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • ResearchGate. Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. [Link]

  • Zeng, C., et al. (2014). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal Research Reviews, 34(4), 757-785. [Link]

  • Encyclopedia.pub. (2023). The Sigma-2 Receptor. [Link]

  • Martin, W. R., et al. (1976). The effects of morphine- and nalorphine- like drugs in the nondependent and morphine-dependent chronic spinal dog. Journal of Pharmacology and Experimental Therapeutics, 197(3), 517-532. [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(7), 880-898. [Link]

  • Wang, Y., et al. (2016). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods, 81, 175-182. [Link]

  • Vavers, E., Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. [Link]

  • Chen, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules, 27(24), 8945. [Link]

  • Kourrich, S., et al. (2018). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology, 21(10), 941–951. [Link]

  • Martin-Fardon, R., & Weiss, F. (2014). Sigma Receptors and Substance Use Disorders. Current Pharmaceutical Design, 20(24), 3879-3891. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1104-1120. [Link]

  • Lever, J. R., et al. (2015). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology, 765, 463-471. [Link]

  • Berardi, F., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 54(21), 7522-7537. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. [Link]

  • Semenova, S., et al. (2001). The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats. European Journal of Pharmacology, 426(1-2), R1-R2. [Link]

  • Amodeo, G., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 269, 116268. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical does not end upon the completion of an experiment. The responsible disposal of laboratory reagents is a critical component of ensuring personnel safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine], a complex piperidine derivative. By understanding the inherent chemical properties and adhering to established best practices, laboratories can mitigate risks and foster a culture of safety.

Hazard Profile: An Evidence-Based Assessment

Piperidine itself is classified as a highly flammable liquid and vapor that is acutely toxic and corrosive.[1][2] It can cause severe skin burns, and serious eye damage, and is harmful if swallowed or inhaled.[2][3] Structurally similar compounds, such as 4-phenylpiperidine, are known irritants.[4][5] Therefore, it is imperative to handle 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] with the utmost caution, assuming a comparable or potentially greater hazard level due to its more complex structure.

Potential Hazard Description Primary Precaution
Acute Toxicity Harmful or potentially fatal if ingested, inhaled, or absorbed through the skin.[2][3]Avoid direct contact and inhalation by using appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.
Corrosivity Capable of causing severe burns to skin and eyes upon contact.[1][2]Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.
Flammability Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames.[2][6]Store away from ignition sources and use non-sparking tools for handling.
Environmental Hazard Potentially harmful to aquatic life.[2][6]Prevent release into the environment by avoiding disposal down drains or in general waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is mandatory for all personnel to be outfitted with the appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the potential hazards outlined above.

Protection Type Specific Recommendations Rationale
Eye and Face Chemical safety goggles and a face shield are required.[1]To protect against splashes of the chemical, which can cause severe eye damage.
Hand Chemically resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact, which can lead to burns and toxic absorption.
Body A flame-retardant lab coat or a chemical-resistant apron.[1][2]To protect against spills and splashes.
Respiratory All handling and preparation for disposal must occur in a certified chemical fume hood.[1][2]To prevent the inhalation of potentially toxic and flammable vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Extinguish any open flames and turn off equipment that could generate sparks.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, absorb the material with a non-combustible absorbent, such as sand or earth.[7]

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a designated, labeled container for hazardous waste.[3][6]

  • Decontamination: Clean the spill area thoroughly.

  • Seek Expert Advice: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Step-by-Step Disposal Procedure

The disposal of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] must be handled in strict accordance with local, state, and federal regulations for hazardous waste.[6][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][8]

Waste Segregation and Collection
  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] waste. Do not mix it with other waste streams to avoid potentially reactive incompatibilities.[2][6]

  • Labeling: The container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

  • Container Integrity: Ensure the container is in good condition and is kept tightly closed when not in use.[2] Store the sealed container in a well-ventilated, secure area away from ignition sources.[3][6]

Arranging for Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide Information: Be prepared to provide the full chemical name, quantity of waste, and any available hazard information.

  • Follow Professional Guidance: Adhere strictly to the instructions provided by the EHS or the disposal contractor regarding packaging and transportation.

The most probable method of disposal for this type of organic compound is high-temperature incineration at an approved hazardous waste disposal facility.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine].

G Disposal Workflow for 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal start Start: Unused or Waste Chemical assess_hazards Assess Hazards (Use Piperidine as Surrogate) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate Segregate Waste into Dedicated Container don_ppe->segregate Proceed with Disposal Prep label_container Label Container as Hazardous Waste segregate->label_container store Store Securely in Ventilated Area label_container->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs Ready for Pickup transport Arrange for Professional Transport contact_ehs->transport incinerate Dispose via High-Temperature Incineration transport->incinerate

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]
Reactant of Route 2
Reactant of Route 2
1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.